molecular formula C9H8ClNO4 B1608272 8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine CAS No. 99849-17-9

8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine

Cat. No.: B1608272
CAS No.: 99849-17-9
M. Wt: 229.62 g/mol
InChI Key: PSVFVAYNOKLOMR-UHFFFAOYSA-N
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Description

8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine is a useful research compound. Its molecular formula is C9H8ClNO4 and its molecular weight is 229.62 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-(chloromethyl)-6-nitro-4H-1,3-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4/c10-3-6-1-8(11(12)13)2-7-4-14-5-15-9(6)7/h1-2H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVFVAYNOKLOMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC(=C2)[N+](=O)[O-])CCl)OCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20396270
Record name 8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99849-17-9
Record name 8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20396270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 8-Chloromethyl-6-nitro-4H-benzodioxine (CAS No. 99849-17-9)

Author: BenchChem Technical Support Team. Date: February 2026

A Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chloromethyl-6-nitro-4H-benzodioxine is a heterocyclic building block of significant interest in medicinal chemistry. Its unique molecular architecture, featuring a benzodioxine core functionalized with a reactive chloromethyl group and an electron-withdrawing nitro moiety, positions it as a versatile precursor for the synthesis of a diverse array of more complex molecules.[1] This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, reactivity, and potential applications in drug discovery, with a particular focus on its role as a scaffold for enzyme inhibitors.

Introduction: The Strategic Value of a Functionalized Benzodioxine

The 1,4-benzodioxane scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[2] Its conformational flexibility and ability to participate in various non-covalent interactions have made it a cornerstone in the design of ligands for a range of biological targets. The subject of this guide, 8-Chloromethyl-6-nitro-4H-benzodioxine, enhances the utility of this core by introducing two key functionalities:

  • The 8-Chloromethyl Group: This benzylic chloride is a highly reactive electrophilic handle, susceptible to nucleophilic substitution. This allows for the straightforward covalent attachment of the benzodioxine moiety to other molecular fragments, a crucial step in the construction of novel drug candidates.[1][3]

  • The 6-Nitro Group: As a strong electron-withdrawing group, the nitro substituent modulates the electronic properties of the aromatic ring, influencing the reactivity of the chloromethyl group.[1] Furthermore, the nitro group itself can serve as a synthetic handle, for instance, through reduction to an amine, opening up another dimension for chemical derivatization.

This combination of a privileged core and versatile reactive sites makes 8-Chloromethyl-6-nitro-4H-benzodioxine a valuable starting material for the generation of chemical libraries aimed at identifying novel therapeutic agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and spectral properties of a compound is fundamental to its application in research and development.

Physicochemical Properties

The key physicochemical properties of 8-Chloromethyl-6-nitro-4H-benzodioxine are summarized in the table below. It is important to note that some of these values are predicted and should be confirmed experimentally.

PropertyValue
CAS Number 99849-17-9
Molecular Formula C₉H₈ClNO₄
Molecular Weight 229.62 g/mol
Appearance Off-white to pale yellow solid
Melting Point 94-95°C
Boiling Point 419.6 ± 45.0°C (Predicted)
Density 1.454 ± 0.06 g/cm³ (Predicted)
Solubility Soluble in chloroform (slightly), methanol (very slightly)
Spectroscopic Characterization
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic, dioxine, and chloromethyl protons. The two aromatic protons will appear as doublets in the downfield region, with their chemical shifts influenced by the electron-withdrawing nitro group. The two methylene groups of the dioxine ring will likely appear as two distinct signals, possibly multiplets, in the range of 4.0-5.0 ppm. The benzylic protons of the chloromethyl group are expected to be a sharp singlet further downfield, likely in the 4.5-5.0 ppm region.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon of the chloromethyl group will be found in the aliphatic region, while the aromatic carbons will be in the 110-160 ppm range, with the carbon bearing the nitro group being the most deshielded. The two methylene carbons of the dioxine ring will appear in the 60-70 ppm region.

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the nitro group, typically around 1520 cm⁻¹ (asymmetric stretch) and 1340 cm⁻¹ (symmetric stretch). Other significant peaks will include C-H stretching vibrations for the aromatic and aliphatic protons, C=C stretching of the aromatic ring, and the characteristic C-O-C stretching of the dioxine ether linkages.

Synthesis and Purification

The synthesis of 8-Chloromethyl-6-nitro-4H-benzodioxine is typically achieved through a two-step process starting from 1,4-benzodioxan.

Synthetic Pathway

synthesis_pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Chloromethylation 1,4-Benzodioxan 1,4-Benzodioxan 6-Nitro-1,4-benzodioxan 6-Nitro-1,4-benzodioxan 1,4-Benzodioxan->6-Nitro-1,4-benzodioxan HNO₃, H₂SO₄ 8-Chloromethyl-6-nitro-4H-benzodioxine 8-Chloromethyl-6-nitro-4H-benzodioxine 6-Nitro-1,4-benzodioxan->8-Chloromethyl-6-nitro-4H-benzodioxine Paraformaldehyde, HCl, ZnCl₂ reactivity_profile cluster_products Derivative Classes Start 8-Chloromethyl-6-nitro-4H-benzodioxine Amines Amines Start->Amines R₂NH Ethers Ethers Start->Ethers ROH, base Thioethers Thioethers Start->Thioethers RSH, base Azides Azides Start->Azides NaN₃ drug_discovery_workflow Start 8-Chloromethyl-6-nitro-4H-benzodioxine Library Combinatorial Library Synthesis Start->Library Screening High-Throughput Screening (e.g., PAI-1 Assay) Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Candidate Preclinical Candidate Selection Lead_Opt->Candidate

Sources

An In-depth Technical Guide to 8-(chloromethyl)-6-nitro-4H-1,3-benzodioxine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 8-(chloromethyl)-6-nitro-4H-1,3-benzodioxine, a heterocyclic compound with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes established chemical principles with practical insights to offer a robust resource for professionals in the field. We will delve into its synthesis, physicochemical properties, spectroscopic characterization, and explore its potential biological activities, all grounded in authoritative scientific literature.

Introduction: The Chemical Significance of 8-(chloromethyl)-6-nitro-4H-1,3-benzodioxine

8-(chloromethyl)-6-nitro-4H-1,3-benzodioxine (CAS Number: 99849-17-9) is a substituted benzodioxane derivative featuring a reactive chloromethyl group and an electron-withdrawing nitro group on the aromatic ring.[1] This unique combination of functional groups makes it a valuable intermediate for the synthesis of more complex molecules and a candidate for investigation in various biological assays. The benzodioxane core is a privileged scaffold in medicinal chemistry, and the strategic placement of the chloromethyl and nitro moieties opens avenues for diverse chemical transformations and targeted biological interactions.

Table 1: Physicochemical Properties of 8-(chloromethyl)-6-nitro-4H-1,3-benzodioxine

PropertyValueSource
IUPAC Name 8-(chloromethyl)-6-nitro-4H-1,3-benzodioxine[1]
CAS Number 99849-17-9[1]
Molecular Formula C₉H₈ClNO₄[1]
Molecular Weight 229.62 g/mol [1]
Synonyms 8-Chloromethyl-6-nitro-4H-benzo[1][2]dioxine[1]

Synthesis and Mechanism

The synthesis of 8-(chloromethyl)-6-nitro-4H-1,3-benzodioxine is typically achieved through a two-step process starting from a suitable 4H-1,3-benzodioxine precursor. The core principle involves the sequential introduction of the nitro and chloromethyl groups onto the aromatic ring.

Step 1: Nitration of 4H-1,3-benzodioxine

The initial step is the electrophilic nitration of the 4H-1,3-benzodioxine core. The directing effects of the dioxine ring typically favor substitution at the 6-position.

Nitration_of_Benzodioxine Benzodioxine 4H-1,3-benzodioxine Reagents HNO₃ / H₂SO₄ Benzodioxine->Reagents Nitrobenzodioxine 6-nitro-4H-1,3-benzodioxine Reagents->Nitrobenzodioxine Electrophilic Aromatic Substitution

Caption: General scheme for the nitration of 4H-1,3-benzodioxine.

Experimental Protocol: Synthesis of 6-nitro-4H-1,3-benzodioxine (Analogous Procedure)

  • Disclaimer: This is a representative protocol based on the nitration of similar aromatic compounds. Researchers should conduct their own risk assessment and optimization.

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add 4H-1,3-benzodioxine to the cooled sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 4H-1,3-benzodioxine, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain 6-nitro-4H-1,3-benzodioxine.

Step 2: Chloromethylation of 6-nitro-4H-1,3-benzodioxine

The second step involves the introduction of the chloromethyl group at the 8-position of the nitrated benzodioxine. This is a Friedel-Crafts-type reaction, typically using paraformaldehyde and hydrogen chloride, or a chloromethyl ether in the presence of a Lewis acid catalyst. The nitro group is a deactivating group, which can make this step challenging and require carefully controlled conditions.

Chloromethylation_of_Nitrobenzodioxine Nitrobenzodioxine 6-nitro-4H-1,3-benzodioxine Reagents Paraformaldehyde, HCl or ClCH₂OCH₃, Lewis Acid Nitrobenzodioxine->Reagents FinalProduct 8-(chloromethyl)-6-nitro- 4H-1,3-benzodioxine Reagents->FinalProduct Friedel-Crafts Chloromethylation

Caption: General scheme for the chloromethylation of 6-nitro-4H-1,3-benzodioxine.

Experimental Protocol: Synthesis of 8-(chloromethyl)-6-nitro-4H-1,3-benzodioxine (Proposed Procedure)

  • Disclaimer: This is a proposed protocol based on general chloromethylation procedures for deactivated aromatic compounds.[3] Researchers must perform a thorough risk assessment and optimize the reaction conditions. The use of chloromethyl ethers is highly regulated due to their carcinogenic properties and should be handled with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a solution of 6-nitro-4H-1,3-benzodioxine in a suitable inert solvent (e.g., a halogenated solvent), add paraformaldehyde.

  • Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through the solution with vigorous stirring. Alternatively, a Lewis acid catalyst (e.g., zinc chloride) can be used with a chloromethyl ether.

  • Allow the reaction to warm to room temperature and stir for an extended period, monitoring by TLC.

  • Upon completion, quench the reaction by carefully adding ice-water.

  • Extract the product with an organic solvent, and wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product should be purified by column chromatography on silica gel to yield pure 8-(chloromethyl)-6-nitro-4H-1,3-benzodioxine.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for 8-(chloromethyl)-6-nitro-4H-1,3-benzodioxine

TechniquePredicted Key Signals
¹H NMR Aromatic protons (2H) as singlets or doublets in the δ 7.5-8.5 ppm region, deshielded by the nitro group. Methylene protons of the dioxine ring (4H) as two singlets or complex multiplets around δ 4.0-5.0 ppm. Chloromethyl protons (2H) as a sharp singlet around δ 4.5-5.0 ppm.
¹³C NMR Aromatic carbons bearing the nitro and chloromethyl groups will be significantly shifted. The carbon of the chloromethyl group is expected around δ 40-50 ppm. Carbons of the dioxine ring methylene groups are expected in the δ 60-70 ppm range. Aromatic carbons will appear in the δ 110-160 ppm region.
IR (cm⁻¹) Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹. C-Cl stretching vibration for the chloromethyl group around 650-850 cm⁻¹. Aromatic C-H stretching above 3000 cm⁻¹. C-O-C stretching of the dioxine ring around 1050-1250 cm⁻¹.
Mass Spec (EI) The molecular ion peak (M⁺) should be observed at m/z 229 (for ³⁵Cl) and 231 (for ³⁷Cl) in a roughly 3:1 ratio. Fragmentation may involve the loss of the chloromethyl radical (•CH₂Cl) and the nitro group (NO₂).

Chemical Reactivity and Potential Applications

The dual functionality of 8-(chloromethyl)-6-nitro-4H-1,3-benzodioxine dictates its chemical reactivity and informs its potential applications.

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl group is an excellent electrophilic site, readily undergoing nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, including amines, azides, thiols, and cyanides, providing a gateway to a diverse library of derivatives for biological screening.

Nucleophilic_Substitution StartingMaterial 8-(chloromethyl)-6-nitro- 4H-1,3-benzodioxine Nucleophile Nu⁻ StartingMaterial->Nucleophile Product 8-(Nu-methyl)-6-nitro- 4H-1,3-benzodioxine Nucleophile->Product Sₙ2 Reaction

Caption: General scheme for nucleophilic substitution at the chloromethyl group.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amino group using various reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation is crucial as the resulting aniline derivative can serve as a precursor for the synthesis of amides, sulfonamides, and other nitrogen-containing heterocycles, many of which exhibit interesting pharmacological properties.

Potential Applications
  • Medicinal Chemistry: As a versatile intermediate, this compound is a valuable building block for the synthesis of novel therapeutic agents. The benzodioxane scaffold is present in several approved drugs, and the introduction of diverse functionalities via the chloromethyl and nitro groups could lead to the discovery of new drug candidates.[1]

  • Drug Development: Benzodioxane derivatives have been investigated for their potential to inhibit cytochrome P450 enzymes.[5] While specific data for 8-(chloromethyl)-6-nitro-4H-1,3-benzodioxine is not available, its structural features suggest it could be a candidate for such studies, which is a critical aspect of drug development to assess potential drug-drug interactions.

  • Materials Science: The reactive nature of the chloromethyl group allows for the incorporation of this molecule into polymeric structures, potentially imparting specific properties to the resulting materials.[1]

Biological Activity and Toxicological Profile

While comprehensive biological data for 8-(chloromethyl)-6-nitro-4H-1,3-benzodioxine is limited in the public domain, the presence of the nitroaromatic and chloromethyl functionalities warrants a careful toxicological assessment.

Potential Cytochrome P450 Inhibition

Several benzodioxane derivatives have been shown to interact with and inhibit cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.[5] The lipophilic nature of the benzodioxane core and the potential for the nitro group to influence electronic properties could lead to interactions with the active sites of CYP isoforms. Further research, including in vitro IC50 determination and mechanism-based inhibition studies, is necessary to fully characterize its effects on drug-metabolizing enzymes.

Toxicology and Safety

Given the presence of a reactive chloromethyl group and a nitroaromatic system, 8-(chloromethyl)-6-nitro-4H-1,3-benzodioxine should be handled with caution.

Table 3: General Safety and Handling Precautions

HazardPrecaution
Toxicity Assumed to be toxic if swallowed, in contact with skin, or if inhaled. Handle in a well-ventilated fume hood.
Irritation Potential skin and eye irritant. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
Mutagenicity Chloromethylated compounds and nitroaromatics can be mutagenic. Avoid exposure and handle with appropriate containment.
Environmental May be harmful to aquatic life. Dispose of waste according to local regulations.

Conclusion and Future Directions

8-(chloromethyl)-6-nitro-4H-1,3-benzodioxine is a synthetically valuable compound with significant potential for the development of novel molecules in medicinal chemistry and materials science. Its versatile reactivity, stemming from the chloromethyl and nitro groups, allows for the creation of diverse libraries of derivatives. Future research should focus on the development and optimization of a robust and scalable synthesis protocol. A thorough investigation of its biological activity, particularly its interaction with key pharmacological targets and drug-metabolizing enzymes, is crucial to unlock its therapeutic potential. Comprehensive toxicological studies are also essential to ensure its safe handling and to assess its suitability for further development. This technical guide provides a foundational understanding of this promising molecule, intended to stimulate further research and innovation in the field.

References

  • Smolecule. (2023). 8-Chloromethyl-6-nitro-4H-benzo[1][2]dioxine.

  • Scirp.org. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs.
  • MDPI. (2021). 3-Ethoxycarbonyl-1,4-benzodioxin-2-carboxylic Acid.
  • Guidechem. (n.d.). 6-NITRO-4H-1,3-BENZODIOXINE 6963-03-7 wiki.
  • NIH. (2020). Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process.
  • Google Patents. (2020).
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  • NIH. (1995). [Cytochrome P450 3A4 and Benzodiazepines].
  • ResearchGate. (n.d.). Inhibition of Cytochrome P450 Enzymes | Request PDF.
  • The Royal Society of Chemistry. (2009). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.
  • ResearchGate. (2000). H-1 and C-13 NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors.
  • The Royal Society of Chemistry. (2013). Copies of 1H NMR and 13C NMR spectra of all new compounds.
  • NIH. (n.d.). Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus.
  • ResearchGate. (n.d.). Synthesis of 6-nitro-4H-benzo[d][1][2]thiazin-2-amine (1).

  • SFA ScholarWorks. (2019). Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes.
  • De Gruyter. (n.d.). Synthesis of 1,3-benzodioxole derivatives containing a amino acid moiety in side chain.
  • NIH. (1999).
  • MDPI. (2023). Recent Advances in the Synthesis of 4H-Benzo[d][1][2]oxathiin-4-ones and 4H-Benzo[d][1][2]dioxin-4-ones.

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
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  • Santa Cruz Biotechnology. (n.d.). 6-nitro-4H-1,3-benzodioxine-8-carbaldehyde.
  • NIST WebBook. (n.d.). 1,4-Benzodioxin, 2,3-dihydro-.

Sources

Synthesis of 8-Chloromethyl-6-nitro-4H-benzodioxine from 6-nitro-4H-benzodioxine

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Regioselective Synthesis of 8-Chloromethyl-6-nitro-4H-benzodioxine

This guide provides a comprehensive overview of the synthesis of 8-Chloromethyl-6-nitro-4H-benzodioxine, a functionalized heterocyclic compound. The synthesis leverages the principles of electrophilic aromatic substitution on the 6-nitro-4H-benzodioxine scaffold. This document is intended for researchers and professionals in organic chemistry and drug development, offering insights into the mechanistic rationale, experimental protocol, and safety considerations for this transformation.

Part 1: Mechanistic Rationale and Regioselectivity

The successful synthesis of 8-Chloromethyl-6-nitro-4H-benzodioxine hinges on controlling the regioselectivity of an electrophilic aromatic substitution (SEAr) reaction.[1] The outcome is dictated by the electronic properties of the substituents already present on the benzodioxine ring.

Directing Effects of Substituents:

The starting material, 6-nitro-4H-benzodioxine, possesses two key functional groups that influence the position of the incoming electrophile (the chloromethyl group):

  • The Nitro Group (-NO₂): Located at the C6 position, the nitro group is a powerful electron-withdrawing group. Through both inductive and resonance effects, it deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta positions (C5 and C7 relative to the nitro group).[2][3]

  • The Dioxine Ring Ether Oxygens (-O-): The two oxygen atoms of the dioxine moiety are electron-donating groups. They activate the aromatic ring via resonance and direct incoming electrophiles to the ortho and para positions relative to themselves. For the 4H-1,3-benzodioxine system, this directs towards the C6 and C8 positions.

Convergence of Directing Effects:

The final substitution pattern is a result of the interplay between these two effects. The C8 position is uniquely favored because it satisfies the directing preferences of both groups simultaneously:

  • It is ortho to one of the activating ether oxygen atoms.

  • It is meta to the deactivating nitro group.

While other positions are activated or not strongly deactivated, the C8 position benefits from this synergistic effect, making it the primary site of electrophilic attack. Studies on the halogenation of 6-nitro-1,3-benzodioxane have confirmed that substitution occurs at the 8-position, supporting this rationale.[4]

Part 2: Synthesis Pathway via Blanc Chloromethylation

A well-established method for introducing a chloromethyl group onto an aromatic ring is the Blanc chloromethylation reaction .[5] This reaction utilizes formaldehyde and hydrogen chloride, typically in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂), to generate a potent electrophile that attacks the aromatic ring.[5][6]

The mechanism proceeds in three key stages:

  • Electrophile Generation: Formaldehyde and hydrogen chloride react, facilitated by the Lewis acid, to form the highly reactive chloromethyl cation (+CH₂Cl) or a related electrophilic complex.

  • Electrophilic Attack: The π-electron system of the 6-nitro-4H-benzodioxine attacks the electrophile, preferentially at the C8 position. This forms a resonance-stabilized carbocation known as a sigma complex or arenium ion.

  • Rearomatization: A weak base removes a proton from the C8 carbon, collapsing the sigma complex and restoring the aromaticity of the ring to yield the final product, 8-Chloromethyl-6-nitro-4H-benzodioxine.

Caption: Workflow for the Blanc Chloromethylation of 6-nitro-4H-benzodioxine.

Part 3: Detailed Experimental Protocol

This protocol is a representative procedure based on established chloromethylation methods.[5][6] Researchers should adapt quantities and conditions based on laboratory-specific equipment and safety assessments.

Reagent and Materials Data

CompoundMolecular FormulaMolar Mass ( g/mol )Molar Eq.Notes
6-Nitro-4H-benzodioxineC₈H₇NO₄181.151.0Starting Material
Paraformaldehyde(CH₂O)n~30.03 (per unit)1.2Source of formaldehyde
Zinc Chloride (ZnCl₂)ZnCl₂136.300.5 - 1.0Lewis Acid Catalyst
Concentrated HClHCl36.46ExcessReagent and Solvent
Dichloromethane (DCM)CH₂Cl₂84.93-Extraction Solvent

Step-by-Step Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and gas inlet, add 6-nitro-4H-benzodioxine (1.0 eq) and anhydrous zinc chloride (0.5 eq).

  • Reagent Addition: Add paraformaldehyde (1.2 eq) to the mixture. Under stirring, slowly add concentrated hydrochloric acid (used in excess as the reaction medium).

  • Reaction Conditions: Gently heat the reaction mixture to 40-60°C using an oil bath. Maintain this temperature and continue stirring for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the flask in an ice bath. Slowly and carefully pour the reaction mixture onto crushed ice. A precipitate of the crude product should form.

  • Isolation: Collect the crude solid by vacuum filtration and wash thoroughly with cold water to remove residual acid and salts.

  • Purification: The isolated crude product must be purified. Recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) is essential to remove by-products and obtain pure 8-Chloromethyl-6-nitro-4H-benzodioxine.[6] Dry the purified crystals under vacuum.

Part 4: Safety, Handling, and Characterization

Critical Safety Precautions:

  • Carcinogenicity: Chloromethylating agents, including the electrophiles formed in situ and potential by-products like bis(chloromethyl) ether, are potent carcinogens and lachrymators. This entire procedure must be conducted in a certified, high-performance chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile is often insufficient; consider laminate film gloves), safety goggles, and a lab coat.

  • Corrosive Reagents: Concentrated hydrochloric acid is highly corrosive and releases toxic fumes. Handle with extreme care.

  • Waste Disposal: All waste materials must be quenched and disposed of according to institutional and regulatory guidelines for hazardous chemical waste.

Product Characterization:

The identity and purity of the synthesized 8-Chloromethyl-6-nitro-4H-benzodioxine should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure, including the successful installation of the chloromethyl group at the C8 position.

  • Mass Spectrometry (MS): To verify the molecular weight (229.62 g/mol ) and fragmentation pattern.

  • Infrared Spectroscopy (IR): To identify characteristic functional groups, such as the nitro group (strong absorptions ~1520 and 1340 cm⁻¹) and C-Cl bond.

  • Melting Point Analysis: To assess the purity of the final product.

References

  • Smolecule. (2023, August 16). 8-Chloromethyl-6-nitro-4H-benzo[6][7]dioxine. Retrieved from Smolecule Chemical Database.

  • Barret, R., et al. (2004). A One-Pot Regiospecific Synthesis of Highly Functionalized 1,4-Benzodioxin Derivatives from an Electrochemically Induced Diels-Alder Reaction. Organic Letters, 6(14), 2341-2344.
  • Idris, N., et al. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.
  • Grygorenko, O., et al. (2014). Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)
  • TSI Journals. (2007). Chemistry and Pharmacology of Benzodioxanes. Trade Science Inc.
  • Caputo, F., et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Molbank, 2024(2), M1812.
  • Google Patents. (1998).
  • Smolecule. (2023, August 15). 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine.
  • Pearson+. (2023). The nitro group directs electrophilic aromatic substitution to the meta position.
  • Wikipedia. (n.d.). Electrophilic aromatic substitution.
  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.
  • IOCB Prague. (2019). Chloromethylation of nitroaromatics. Retrieved from Institute of Organic Chemistry and Biochemistry of the CAS.
  • Guidechem. (n.d.). 6-NITRO-4H-1,3-BENZODIOXINE 6963-03-7 wiki.
  • MDPI. (2023).
  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
  • Santa Cruz Biotechnology. (n.d.). 6-Chloro-8-(chloromethyl)-4H-1,3-benzodioxine.
  • ProtonGuru. (2020). Lecture for Lesson IV.8: Electrophilic Aromatic Substitution (Nitration and Sulfonation).
  • ResearchGate. (2023). (PDF) Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate.
  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds.

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An In-depth Technical Guide to the Chemical Properties of 8-Chloromethyl-6-nitro-4H-benzodioxine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloromethyl-6-nitro-4H-benzodioxine is a heterocyclic organic compound characterized by a benzodioxine core functionalized with both a reactive chloromethyl group and an electron-withdrawing nitro group.[1] This unique combination of functionalities makes it a molecule of significant interest in medicinal chemistry and organic synthesis, serving as a versatile intermediate for the construction of more complex molecular architectures.[1] Its structural alerts suggest potential applications as a covalent modifier of biological targets and as a scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on practical insights for laboratory professionals.

Physicochemical and Spectroscopic Properties

The precise physicochemical properties of 8-Chloromethyl-6-nitro-4H-benzodioxine are not extensively documented in publicly available literature. However, based on its structure and data from related compounds, we can infer key characteristics.

Core Molecular Attributes

A summary of the fundamental properties of 8-Chloromethyl-6-nitro-4H-benzodioxine is presented in the table below.

PropertyValueSource/Comment
Molecular Formula C₉H₈ClNO₄[1]
Molecular Weight 229.62 g/mol [1]
IUPAC Name 8-(chloromethyl)-6-nitro-4H-1,3-benzodioxine
Synonyms 8-Chloromethyl-6-nitro-4H-benzo[d][1][2]dioxine[1]
CAS Number 99849-17-9
Predicted XlogP 1.9A measure of lipophilicity, predicted for a similar fluorinated analog.[2]
Physical Appearance Likely a crystalline solidBased on similar aromatic nitro compounds.
Spectroscopic Characterization

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, dioxine ring, and chloromethyl protons. The aromatic protons will appear in the downfield region, influenced by the electron-withdrawing nitro group. The protons of the dioxine ring and the chloromethyl group will be observed in the aliphatic region.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The aromatic carbons will resonate at lower field, with the carbon bearing the nitro group being significantly deshielded. The carbons of the dioxine ring and the chloromethyl group will appear at higher field.

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to its key functional groups:

  • Nitro Group (NO₂): Strong asymmetric and symmetric stretching vibrations are expected around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively.

  • C-Cl Bond: A stretching vibration in the fingerprint region, typically between 800-600 cm⁻¹.

  • Aromatic C-H and C=C Bonds: Stretching and bending vibrations characteristic of the substituted benzene ring.

  • C-O-C Ether Linkages: Stretching vibrations in the region of 1250-1050 cm⁻¹.

1.2.3. Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns. Isotopic peaks for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature for fragments containing the chloromethyl group.

Synthesis and Purification

The synthesis of 8-Chloromethyl-6-nitro-4H-benzodioxine typically involves a two-step process starting from a substituted phenol.

Synthetic Pathway

The general synthetic route involves the nitration of a benzodioxine precursor followed by chloromethylation.[1]

G A 1,3-Benzodioxane B 6-Nitro-1,3-benzodioxane A->B Nitration (e.g., HNO₃/H₂SO₄) C 8-Chloromethyl-6-nitro-4H-benzodioxine B->C Chloromethylation (e.g., HCHO/HCl or CMME) G A 8-Chloromethyl-6-nitro-4H-benzodioxine B Substituted Product A->B Sₙ2 Reaction Nu Nucleophile (e.g., R-OH, R-NH₂, R-SH, CN⁻) Nu->A G A Compound Synthesis & Purification B In vitro PAI-1 Activity Assay A->B C Determination of IC₅₀ B->C D Mechanism of Action Studies C->D E Cell-based Assays D->E F In vivo Models E->F

Sources

Spectroscopic data for 8-Chloromethyl-6-nitro-4H-benzodioxine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted Spectroscopic Profile of 8-Chloromethyl-6-nitro-4H-benzodioxine

This guide provides a comprehensive analysis of the predicted spectroscopic data for 8-Chloromethyl-6-nitro-4H-benzodioxine (C₉H₈ClNO₄), a heterocyclic compound with significant potential in medicinal chemistry and material science.[1] Given the limited availability of published experimental spectra for this specific molecule, this document leverages established principles of spectroscopic interpretation and comparative data from analogous structures to construct a reliable, predictive profile. This approach is designed to guide researchers in the identification, characterization, and quality control of this compound.

The structural features of 8-Chloromethyl-6-nitro-4H-benzodioxine—namely the benzodioxine core, the potent electron-withdrawing nitro group, and the reactive chloromethyl substituent—create a unique electronic environment.[1] Understanding how these features translate into spectroscopic signatures is paramount for any research or development endeavor involving this molecule. This guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between molecular structure and spectral output.

Molecular Structure and Key Identifiers

A thorough analysis begins with a clear understanding of the molecule's fundamental properties.

IdentifierValueSource
IUPAC Name 8-(chloromethyl)-6-nitro-4H-1,3-benzodioxine[1]
CAS Number 99849-17-9[1]
Molecular Formula C₉H₈ClNO₄[1][2]
Molecular Weight 229.62 g/mol [1]
Monoisotopic Mass 229.01419 Da[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular framework by probing the magnetic properties of atomic nuclei. For this molecule, both ¹H and ¹³C NMR are indispensable for structural confirmation.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to be well-resolved, with distinct signals for the aromatic, dioxine, and chloromethyl protons. The electron-withdrawing nitro group will exert a significant deshielding effect on the aromatic protons, shifting them downfield.[1]

Predicted ¹H NMR Chemical Shifts (Referenced to TMS)

Labeled ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationRationale
H-5~7.9 - 8.1d (J ≈ 2-3 Hz)1HDeshielded by adjacent NO₂ group; ortho to H-7.
H-7~7.7 - 7.9d (J ≈ 2-3 Hz)1HDeshielded by NO₂ group; ortho to H-5.
-CH₂Cl~4.7 - 4.9s2HBenzylic protons deshielded by adjacent chlorine and aromatic ring.
O-CH₂-O~5.2 - 5.4s2HMethylene protons within the dioxine ring.
Ar-CH₂-O~4.3 - 4.5s2HMethylene protons at the 4-position of the dioxine ring.

Predicted data is based on analysis of related benzodioxin derivatives and general NMR principles.[3][4][5]

Caption: Labeled protons for ¹H NMR correlation.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal nine distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are highly dependent on the local electronic environment.

Predicted ¹³C NMR Chemical Shifts (Referenced to TMS)

Labeled CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-6 (C-NO₂)~145 - 150Aromatic carbon bonded to the strongly electron-withdrawing nitro group.
C-8 (C-CH₂Cl)~130 - 135Aromatic carbon bearing the chloromethyl group.
C-4a, C-8a (Quaternary)~140 - 148Aromatic carbons fused to the dioxine ring.
C-5, C-7 (Aromatic C-H)~110 - 125Aromatic carbons bonded to hydrogen.
-CH₂Cl~40 - 45Aliphatic carbon attached to an electronegative chlorine atom.
O-CH₂-O (C-2)~95 - 100Acetal-like carbon, significantly deshielded by two oxygen atoms.
Ar-CH₂-O (C-4)~65 - 70Aliphatic carbon in an ether linkage.

Predicted data is based on analysis of related benzodioxin derivatives and general NMR principles.[3][5][6]

Caption: Numbered carbons for ¹³C NMR correlation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to bond vibrations.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
~3100 - 3000C-H StretchAromatic C-HMedium-Weak
~2950 - 2850C-H StretchAliphatic C-H (-CH₂-)Medium
~1600, ~1475C=C StretchAromatic RingMedium
~1520 - 1550N-O Asymmetric StretchNitro (NO₂)Strong
~1340 - 1370N-O Symmetric StretchNitro (NO₂)Strong
~1250 - 1200C-O-C Asymmetric StretchAryl EtherStrong
~1050 - 1000C-O-C Symmetric StretchAliphatic EtherStrong
~750 - 650C-Cl StretchAlkyl HalideMedium-Strong

This predictive data is based on established IR correlation tables and spectral data of similar compounds.[3][7][8]

IR_Workflow IR_Source IR Source Sample Sample (8-Chloromethyl-6-nitro-4H-benzodioxine) IR_Source->Sample IR Radiation Detector Detector Sample->Detector Transmitted Radiation Spectrum IR Spectrum (Plot of Transmittance vs. Wavenumber) Detector->Spectrum Signal Processing

Caption: Generalized workflow for an IR spectroscopy experiment.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling confirmation of molecular weight and elucidation of structural components.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z ValueProposed IdentityRationale
229/231[M]⁺Molecular ion peak. The M+2 peak at ~33% intensity of M⁺ is characteristic of the presence of one chlorine atom (³⁵Cl/³⁷Cl isotope ratio).
194[M - Cl]⁺Loss of a chlorine radical.
183[M - NO₂]⁺Loss of a nitro group.
180[M - CH₂Cl]⁺Loss of the chloromethyl group (tropylium ion formation is possible).
150[M - CH₂Cl - NO]⁺Subsequent loss of nitric oxide from the [M - CH₂Cl]⁺ fragment.

Predicted fragmentation is based on the stability of carbocations and common fragmentation patterns of nitroaromatic and benzylic compounds.

MS_Fragmentation M Molecular Ion [M]⁺ m/z = 229/231 F1 [M - CH₂Cl]⁺ m/z = 180 M->F1 - •CH₂Cl F2 [M - NO₂]⁺ m/z = 183 M->F2 - •NO₂ F3 [F1 - NO]⁺ m/z = 150 F1->F3 - •NO

Caption: A potential fragmentation pathway for 8-Chloromethyl-6-nitro-4H-benzodioxine in EI-MS.

Standardized Experimental Protocols

To ensure data integrity and reproducibility, the following generalized protocols are recommended for acquiring spectroscopic data for 8-Chloromethyl-6-nitro-4H-benzodioxine.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Solvent Choice: Chloroform-d (CDCl₃) is a common first choice. If solubility is an issue, or if exchangeable protons are of interest, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

  • Data Acquisition: Record ¹H and ¹³C spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Parameters: Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. 16-32 scans are usually sufficient.

  • ¹³C NMR Parameters: Use a proton-decoupled pulse sequence. A 45° pulse angle, 2-second acquisition time, and 2-second relaxation delay are standard. A larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

  • Referencing: Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[9]

IR Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). Apply pressure to ensure good contact.

  • Sample Preparation (KBr Pellet): Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition: Collect the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Parameters: Typically, data is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum (of the empty ATR crystal or a pure KBr pellet) must be recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent like methanol, acetonitrile, or dichloromethane.

  • Ionization Method: For determining the molecular weight and fragmentation patterns, Electron Ionization (EI) is a standard choice. For softer ionization to confirm the molecular ion, Electrospray Ionization (ESI) can be used.

  • Instrumentation: Introduce the sample into the mass spectrometer. For EI, this is often done via a direct insertion probe or a Gas Chromatography (GC) inlet. For ESI, the solution is infused directly or via a Liquid Chromatography (LC) system.

  • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu). The instrument's resolution should be sufficient to resolve the isotopic pattern of chlorine.

References

  • Smolecule. (2023, August 16). 8-Chloromethyl-6-nitro-4H-benzo[1][9]dioxine. Available at:

  • BenchChem. (2025). Spectroscopic Analysis of Thieno[3,4-b]benzodioxin: A Technical Overview.
  • The Royal Society of Chemistry. Supporting information.
  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.
  • MDPI. (2024, April 24). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine.
  • PubMed. (2018, March 12). Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry.
  • PubChemLite. 8-(chloromethyl)-6-nitro-2,4-dihydro-1,3-benzodioxine.
  • Royal Society of Chemistry. Characterization of 2-Chloromethyl-2,3-dihydrothieno[3,4-b][1][3]dioxine (EDOT-Cl). Available at:

  • ChemicalBook. 8-(CHLOROMETHYL)-6-NITRO-4H-1,3-BENZODIOXINE.
  • SFA ScholarWorks. (2019, December 12). Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes.
  • PubChem. 8-Chloromethyl-6-fluoro-4H-benzo(1,3)dioxine.
  • ACS Publications. Derivatives of 1,4-Benzodioxan. I. 1,4-Benzodioxan-2-carboxamides.
  • Santa Cruz Biotechnology. 6-Chloro-8-(chloromethyl)-4H-1,3-benzodioxine.
  • PubMed. Synthesis and oxidation behavior of 2,4,5,7,8-pentamethyl-4H-1,3-benzodioxin-6-ol, a multifunctional oxatocopherol-type antioxidant.
  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • PubChem. 6,8-dichloro-4H-1,3-benzodioxine.
  • Organic Chemistry Tutor. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy.

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A Methodological & Predictive Guide to the Solubility of 8-Chloromethyl-6-nitro-4H-benzodioxine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of 8-Chloromethyl-6-nitro-4H-benzodioxine. We will first establish a theoretical solubility profile based on a first-principles analysis of its molecular structure. Subsequently, this guide presents a detailed, field-proven experimental protocol for the quantitative determination of its thermodynamic solubility using the benchmark shake-flask method.

Theoretical Solubility Profile: A Molecular First-Principles Approach

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved.[5][6] An analysis of the structure of 8-Chloromethyl-6-nitro-4H-benzodioxine allows us to predict its behavior in different classes of organic solvents.

The molecule possesses several key functional groups that dictate its overall polarity and potential for intermolecular interactions:

  • Benzodioxine Core: The parent 1,3-benzodioxane structure is largely nonpolar and hydrophobic, suggesting good solubility in nonpolar organic solvents.[7]

  • Nitro Group (-NO₂): This is a strong electron-withdrawing and highly polar group. It can participate in dipole-dipole interactions but is a poor hydrogen bond acceptor. Its presence increases the molecule's overall polarity compared to the unsubstituted benzodioxine core.

  • Chloromethyl Group (-CH₂Cl): This group introduces a dipole moment due to the electronegativity of the chlorine atom, making it a reactive electrophilic site.[1] It contributes to the molecule's polarity.

  • Dioxine Ether Linkages (-O-CH₂-O-): The ether oxygens can act as weak hydrogen bond acceptors.

The combination of a large, nonpolar aromatic core with highly polar nitro and chloromethyl substituents results in a molecule of intermediate to high polarity with a significant dipole moment.

G cluster_molecule 8-Chloromethyl-6-nitro-4H-benzodioxine cluster_properties Structural Features Influencing Solubility mol Core Benzodioxine Core (Largely Nonpolar) Nitro Nitro Group (-NO₂) (Strongly Polar, Electron-Withdrawing) Core->Nitro Chloro Chloromethyl Group (-CH₂Cl) (Polar, Electrophilic) Nitro->Chloro Ether Dioxine Ethers (Weak H-Bond Acceptors) Chloro->Ether

Caption: Key functional groups of the target molecule.

Based on this analysis, a predicted qualitative solubility profile can be summarized as follows:

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Hexane, Toluene, Diethyl EtherLow to ModerateThe highly polar nitro and chloromethyl groups will hinder dissolution in purely nonpolar media. The parent benzodioxane is soluble, but the polar substituents reduce this tendency.[7]
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM)High These solvents possess strong dipoles that can effectively solvate the polar regions of the molecule (especially the nitro group) without the steric hindrance of hydrogen bonding.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThe molecule can accept hydrogen bonds at its ether and nitro oxygens. However, its inability to donate hydrogen bonds may limit its solubility compared to polar aprotic solvents of similar polarity.
Aqueous WaterVery Low / InsolubleThe large, hydrophobic benzodioxine backbone and lack of strong hydrogen bond donating groups make favorable interactions with the highly structured water network unlikely.

This theoretical assessment is invaluable for initial solvent screening but must be validated by empirical measurement.

Experimental Determination of Thermodynamic Solubility

For applications in drug development, determining the thermodynamic solubility is critical. This is the true equilibrium concentration of a compound in a saturated solution in the presence of excess solid.[8] The "gold standard" for this measurement is the Shake-Flask Method .[9]

The workflow involves adding an excess of the solid compound to a chosen solvent, agitating the mixture until equilibrium is reached, separating the solid and liquid phases, and quantifying the concentration of the dissolved compound in the supernatant.

G prep 1. Sample Preparation Add excess solid compound to a vial. Add a precise volume of solvent. equil 2. Equilibration Seal vial and agitate (shake/rotate) at a constant temperature (e.g., 25°C) for a sufficient duration (e.g., 24-48h). prep->equil Ensure saturation phase_sep 3. Phase Separation Allow suspension to settle. Filter supernatant through 0.45µm PTFE filter or centrifuge at high speed. equil->phase_sep Reach equilibrium quant 4. Quantification Dilute the clear filtrate. Analyze concentration via a validated analytical method (e.g., HPLC-UV). phase_sep->quant Isolate saturated solution calc 5. Calculation Calculate solubility (e.g., in mg/mL or µg/mL) using a standard calibration curve. quant->calc Obtain concentration data

Caption: Workflow for the Shake-Flask Solubility Assay.

Detailed Step-by-Step Protocol: Shake-Flask Method

This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials & Equipment:

  • 8-Chloromethyl-6-nitro-4H-benzodioxine (solid form)

  • High-purity (e.g., HPLC grade) organic solvents

  • 2 mL glass vials with screw caps and PTFE septa

  • Analytical balance (readable to 0.01 mg)

  • Calibrated positive displacement pipettes

  • Orbital shaker or rotator inside a temperature-controlled incubator

  • Centrifuge or syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and appropriate diluents for analysis

Procedure:

  • Preparation of Vials:

    • Accurately weigh approximately 2-5 mg of 8-Chloromethyl-6-nitro-4H-benzodioxine directly into a 2 mL glass vial. The key is to ensure an excess of solid will remain after equilibrium is reached.[9]

    • Record the exact mass.

    • Using a calibrated pipette, add 1.0 mL of the desired organic solvent to the vial.

    • Prepare each solvent measurement in triplicate for statistical validity.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker or rotator set to a consistent, moderate speed.

    • Incubate at a constant temperature (e.g., 25.0 °C ± 0.5 °C) for at least 24 hours. A 48-hour incubation is recommended to ensure equilibrium is fully established, especially for compounds that may exhibit slow dissolution kinetics.[8]

  • Phase Separation:

    • After incubation, remove the vials and let them stand undisturbed for 30 minutes to allow for the sedimentation of excess solid.[9]

    • Carefully draw the supernatant using a syringe.

    • Immediately filter the supernatant through a 0.45 µm PTFE syringe filter into a clean HPLC vial. This step is critical to remove all undissolved particulates. Alternatively, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) and sample the clear supernatant.

  • Sample Analysis (Quantification):

    • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known high concentration (e.g., 1 mg/mL).

    • Generate a multi-point calibration curve (typically 5-7 points) by performing serial dilutions of the stock solution to cover the expected solubility range.

    • Dilute the filtered sample from Step 3 with the same diluent used for the calibration curve to bring its concentration within the linear range of the calibration.

    • Analyze the calibration standards and the diluted samples via a validated HPLC-UV method. The analytical wavelength should be set to the λ_max of the compound for maximum sensitivity.

  • Data Calculation:

    • Plot the HPLC peak area versus concentration for the calibration standards and perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R² > 0.995).

    • Use the equation to calculate the concentration of the diluted sample.

    • Multiply this concentration by the dilution factor to determine the original concentration of the saturated solution. This final value is the thermodynamic solubility.

    Solubility (mg/mL) = (Calculated Concentration from Curve) × (Dilution Factor)

Conclusion and Recommendations

While direct empirical data for the solubility of 8-Chloromethyl-6-nitro-4H-benzodioxine is absent from the literature, a robust predictive and experimental framework can be established. The molecular structure, characterized by a nonpolar core and strong polar substituents, suggests high solubility in polar aprotic solvents like DMSO, THF, and acetone. This prediction provides an intelligent starting point for solvent selection in synthesis and purification.

For definitive quantitative data essential for downstream applications like formulation and preclinical studies, adherence to a rigorous experimental protocol is paramount. The detailed shake-flask method provided herein represents a reliable and accurate approach to determining the thermodynamic solubility. By combining theoretical prediction with precise empirical measurement, researchers can confidently characterize this key physical property, enabling the efficient and effective utilization of 8-Chloromethyl-6-nitro-4H-benzodioxine in their research and development pipelines.

References

  • Smolecule. (2023, August 16). 8-Chloromethyl-6-nitro-4H-benzo[1][10]dioxine. Retrieved from Smolecule.

  • Palmer, D. S., et al. (2020, November 13).
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  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • Enamine. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.
  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Department of Chemistry.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. BioAssay Systems.
  • PubChemLite. (n.d.). 8-(chloromethyl)-6-nitro-2,4-dihydro-1,3-benzodioxine. PubChemLite.
  • Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.
  • Borsche, W., & Berkhout, A. D. (1904). Ueber 1.3-Benzodioxane (Methylenäther des o-Oxy-benzylalkohols). Justus Liebigs Annalen der Chemie, 330(1-2), 82-107. Referenced in: Abdel-Megeid, F. M. E. (2007). Chemistry and pharmacology of benzodioxanes. Trade Science Inc.

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8-Chloromethyl-6-nitro-4H-benzodioxine: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzodioxine nucleus is a well-established scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This technical guide focuses on a particularly promising, yet underexplored derivative: 8-Chloromethyl-6-nitro-4H-benzodioxine. The unique combination of a rigid benzodioxine core, a reactive chloromethyl group for facile derivatization, and an electron-withdrawing nitro moiety for modulating electronic properties and potential bioactivation presents a compelling starting point for the development of novel therapeutics across multiple disease areas. This document serves as a comprehensive resource for researchers, providing insights into the synthesis, reactivity, and, most importantly, the untapped potential of this molecule in drug discovery. We will explore its application in oncology, infectious diseases, and central nervous system (CNS) disorders, complete with detailed synthetic protocols and proposed biological evaluation workflows.

Introduction: The Benzodioxine Scaffold in Drug Discovery

The 1,3- and 1,4-benzodioxane ring systems are prevalent structural motifs in a wide array of pharmacologically active agents.[4] Their rigid conformation and ability to present substituents in a well-defined spatial orientation make them attractive for designing ligands that can effectively interact with biological targets.[2] Derivatives of benzodioxane have demonstrated a remarkable diversity of biological activities, including:

  • Anticancer Properties: Certain benzodioxine derivatives have shown potent antiproliferative effects against various cancer cell lines, with mechanisms including tubulin polymerization inhibition.[5]

  • Antibacterial Activity: The benzodioxane scaffold has been successfully employed in the design of novel antibacterial agents, including inhibitors of the essential bacterial cell division protein FtsZ.[1][6]

  • Central Nervous System (CNS) Activity: Benzodioxane-containing molecules have been developed as agonists and antagonists for a range of CNS receptors, such as adrenergic and serotoninergic subtypes, with applications in treating conditions like schizophrenia and depression.[1][7]

The subject of this guide, 8-Chloromethyl-6-nitro-4H-benzodioxine, is strategically functionalized to leverage the proven utility of the benzodioxine core while offering avenues for novel chemical space exploration.

Synthesis and Reactivity

The synthesis of 8-Chloromethyl-6-nitro-4H-benzodioxine can be accomplished through established synthetic routes. A common method involves the nitration of a suitable benzodioxine precursor, followed by chloromethylation.[8]

General Synthetic Approach

A plausible synthetic pathway initiates with the nitration of 4H-1,3-benzodioxine, followed by a chloromethylation reaction. The regioselectivity of these reactions is a critical consideration.

Synthesis A 4H-1,3-Benzodioxine B 6-Nitro-4H-1,3-benzodioxine A->B HNO₃, H₂SO₄ C 8-Chloromethyl-6-nitro-4H-benzodioxine B->C Paraformaldehyde, HCl

Key Reactive Moieties for Medicinal Chemistry Applications

The medicinal chemistry potential of 8-Chloromethyl-6-nitro-4H-benzodioxine stems from its two key functional groups:

  • The 8-Chloromethyl Group: This benzylic chloride is a reactive electrophile, highly susceptible to nucleophilic substitution (SN2) reactions. This provides a convenient handle for introducing a wide variety of functional groups and building blocks, allowing for the systematic exploration of structure-activity relationships (SAR).

  • The 6-Nitro Group: The electron-withdrawing nature of the nitro group significantly influences the electronic properties of the aromatic ring. This can impact the pKa of nearby functionalities and the molecule's ability to participate in hydrogen bonding or other non-covalent interactions with a biological target. Furthermore, nitroaromatic compounds can act as prodrugs, undergoing bioreduction in hypoxic environments, a strategy often exploited in cancer therapy and for targeting anaerobic bacteria.[9][10][11] However, the potential for toxicity associated with nitro groups necessitates careful consideration and, in some cases, bioisosteric replacement.[12]

Potential Applications in Oncology

The benzodioxine scaffold is present in compounds with demonstrated anticancer activity.[5][13] The unique features of 8-Chloromethyl-6-nitro-4H-benzodioxine make it an attractive starting point for developing novel oncology therapeutics.

Rationale for Application
  • Targeting Hypoxic Tumors: The 6-nitro group can be exploited as a hypoxia-activated prodrug moiety.[11] Many solid tumors have hypoxic regions where nitroreductase enzymes are upregulated. These enzymes can reduce the nitro group to cytotoxic species, leading to selective killing of cancer cells in the tumor microenvironment.[14]

  • Versatile Derivatization: The 8-chloromethyl group allows for the introduction of various side chains that can interact with specific anticancer targets. For example, attaching moieties known to inhibit kinases, histone deacetylases, or other key cancer-related enzymes could lead to potent and selective inhibitors.

Proposed Synthetic Strategy and Lead Candidates

A library of derivatives can be synthesized by reacting 8-Chloromethyl-6-nitro-4H-benzodioxine with a range of nucleophiles, such as substituted anilines, phenols, and thiols, to generate novel compounds for screening.

Oncology_Workflow Start 8-Chloromethyl-6-nitro-4H-benzodioxine Reaction Nucleophilic Substitution (SN2) Start->Reaction Nucleophiles Library of Nucleophiles (e.g., substituted anilines, phenols) Nucleophiles->Reaction Derivatives Library of Benzodioxine Derivatives Reaction->Derivatives Screening Anticancer Screening (e.g., MTT assay against cancer cell lines) Derivatives->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Experimental Protocol: Synthesis of an Amine Derivative

This protocol details the synthesis of a representative N-substituted derivative.

Objective: To synthesize 8-((4-methoxyphenyl)aminomethyl)-6-nitro-4H-benzodioxine.

Materials:

  • 8-Chloromethyl-6-nitro-4H-benzodioxine

  • p-Anisidine

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 8-Chloromethyl-6-nitro-4H-benzodioxine (1.0 eq) in anhydrous DMF, add p-anisidine (1.1 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at 60 °C for 12 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product.

Characterization: The final compound should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Applications in Infectious Diseases

The emergence of drug-resistant bacteria necessitates the development of novel antibacterial agents.[1] The benzodioxane scaffold has been incorporated into molecules targeting bacterial cell division.[6][15]

Rationale for Application
  • Inhibition of Bacterial Targets: The rigid benzodioxane core can serve as a scaffold to position functional groups that interact with key bacterial enzymes, such as FtsZ. The derivatization at the 8-position can be used to optimize binding affinity and selectivity.

  • Targeting Anaerobic Bacteria: Similar to the application in oncology, the 6-nitro group can be bioreduced by anaerobic bacteria, leading to the formation of toxic metabolites that are lethal to the pathogen.[9] This makes 8-Chloromethyl-6-nitro-4H-benzodioxine a promising starting point for developing drugs against anaerobic infections.

Proposed Synthetic Strategy and Lead Candidates

By reacting 8-Chloromethyl-6-nitro-4H-benzodioxine with various heterocyclic amines or thiols, novel compounds can be generated for antibacterial screening. The choice of nucleophile can be guided by the structures of known antibacterial agents.

Experimental Protocol: Synthesis of a Thioether Derivative

Objective: To synthesize 8-((pyridin-2-ylthio)methyl)-6-nitro-4H-benzodioxine.

Materials:

  • 8-Chloromethyl-6-nitro-4H-benzodioxine

  • 2-Mercaptopyridine

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of 2-mercaptopyridine (1.1 eq) in THF dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 8-Chloromethyl-6-nitro-4H-benzodioxine (1.0 eq) in THF.

  • Stir the reaction at room temperature for 6 hours.

  • Carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate (3 x 40 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography (silica gel, ethyl acetate/hexane gradient) to afford the target compound.

Potential Applications in Central Nervous System (CNS) Disorders

Benzodioxane derivatives have a rich history as ligands for CNS receptors.[1][16][17] The structural features of 8-Chloromethyl-6-nitro-4H-benzodioxine can be leveraged to design novel CNS-active agents.

Rationale for Application
  • Scaffold for Receptor Ligands: The benzodioxine moiety can mimic the catecholamine structure found in many neurotransmitters, allowing it to interact with adrenergic and dopaminergic receptors. The 8-position is a key vector for introducing side chains that can confer selectivity for specific receptor subtypes.

  • Modulation of Physicochemical Properties: The nitro group, while potentially a liability, can also be used to fine-tune the lipophilicity and electronic character of the molecule, which are critical for blood-brain barrier penetration.

Bioisosteric Replacement of the Nitro Group

Given the potential for neurotoxicity associated with nitroaromatic compounds, bioisosteric replacement of the 6-nitro group is a prudent strategy in CNS drug design.[18][19] Common bioisosteres for a nitro group include:

Functional GroupRationale for Replacement
Cyano (-CN)Similar size and electron-withdrawing properties.
Sulfonamide (-SO₂NH₂)Can act as a hydrogen bond donor and acceptor.
Trifluoromethyl (-CF₃)Strongly electron-withdrawing and metabolically stable.[19]

Bioisosteres Nitro 6-Nitro Group (Potential Toxicity) Cyano Cyano (-CN) Nitro->Cyano Bioisosteric Replacement Sulfonamide Sulfonamide (-SO₂NH₂) Nitro->Sulfonamide Bioisosteric Replacement CF3 Trifluoromethyl (-CF₃) Nitro->CF3 Bioisosteric Replacement

Proposed Synthetic Strategy for CNS-Targeted Derivatives

A promising approach would be to synthesize a library of piperazine derivatives, a common motif in CNS drugs, via nucleophilic substitution on the 8-chloromethyl group.

Experimental Protocol: Synthesis of a Piperazine Derivative

Objective: To synthesize 1-((6-nitro-4H-benzodioxin-8-yl)methyl)-4-phenylpiperazine.

Materials:

  • 8-Chloromethyl-6-nitro-4H-benzodioxine

  • 1-Phenylpiperazine

  • Triethylamine (Et₃N)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 8-Chloromethyl-6-nitro-4H-benzodioxine (1.0 eq) and 1-phenylpiperazine (1.2 eq) in acetonitrile.

  • Add triethylamine (1.5 eq) to the mixture.

  • Heat the reaction to reflux and stir for 16 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via column chromatography on silica gel to obtain the desired piperazine derivative.

Conclusion

8-Chloromethyl-6-nitro-4H-benzodioxine represents a highly versatile and promising scaffold for the development of novel therapeutics. Its strategic functionalization allows for facile derivatization to explore a wide chemical space, while the inherent properties of the benzodioxine nucleus and the nitro group offer multiple avenues for therapeutic intervention in oncology, infectious diseases, and CNS disorders. This guide provides a foundational framework for researchers to embark on the exploration of this exciting molecule, with the potential to uncover next-generation drug candidates. The provided protocols are based on established chemical principles and serve as a starting point for the synthesis of diverse libraries of compounds for biological evaluation. Further investigation into the structure-activity relationships of these novel derivatives is highly encouraged and is anticipated to yield significant advances in medicinal chemistry.

References

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A Technical Guide to the Utility of 8-Chloromethyl-6-nitro-4H-benzodioxine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 8-chloromethyl-6-nitro-4H-benzodioxine, a highly functionalized and versatile precursor for the synthesis of a wide array of heterocyclic compounds. We delve into the synthesis of this key intermediate, its core reactivity, and its strategic application in constructing medicinally relevant scaffolds, with a particular focus on morpholine derivatives. This document serves as a resource for researchers and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a framework for leveraging this precursor in the design and synthesis of novel bioactive molecules.

Introduction: The Benzodioxine Scaffold and a Key Precursor

The 1,3-benzodioxane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its conformational rigidity and ability to engage in specific interactions with biological targets make it an attractive starting point for drug design. Within this class of compounds, 8-chloromethyl-6-nitro-4H-benzodioxine stands out as a particularly valuable synthetic intermediate. Its structure is primed for sequential, regioselective modifications, making it a powerful tool for building molecular complexity.

The strategic placement of two key functional groups defines its utility:

  • An electrophilic chloromethyl group at the 8-position, which is highly susceptible to nucleophilic substitution, serving as the primary anchor point for building new heterocyclic rings.[2][3]

  • An electron-withdrawing nitro group at the 6-position, which not only influences the reactivity of the aromatic ring but can also be transformed into an amino group, providing a secondary site for further functionalization.[2]

This guide will illuminate the pathways by which this precursor can be effectively utilized to generate diverse heterocyclic structures, thereby accelerating discovery and development programs.

Synthesis and Physicochemical Properties of the Precursor

The synthesis of 8-chloromethyl-6-nitro-4H-benzodioxine typically originates from a substituted phenolic precursor, followed by the formation of the dioxine ring and subsequent functionalization. A common and effective method is the chloromethylation of 6-nitro-4H-benzo[2][4]dioxine.[2] This reaction, often employing formaldehyde and hydrogen chloride (or a surrogate like chloromethyl methyl ether) in the presence of a Lewis acid catalyst, must be carefully controlled to ensure regioselective substitution at the C-8 position.[2][3] The electron-withdrawing nature of the nitro group at C-6 directs the electrophilic chloromethylation primarily to the C-8 position.

Synthesis_of_Precursor cluster_synthesis Synthesis of 8-Chloromethyl-6-nitro-4H-benzodioxine Start 6-Nitro-4H-benzo[1,3]dioxine Reagents Formaldehyde (CH₂O) Hydrogen Chloride (HCl) Lewis Acid Catalyst (e.g., ZnCl₂) Start->Reagents Chloromethylation Product 8-Chloromethyl-6-nitro-4H-benzodioxine Reagents->Product

Caption: Synthetic pathway for 8-chloromethyl-6-nitro-4H-benzodioxine.

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₉H₈ClNO₄
Molecular Weight 229.62 g/mol
Appearance Crystalline solid
Key Reactive Groups Chloromethyl, Nitro

Core Reactivity and Mechanistic Rationale

The synthetic versatility of 8-chloromethyl-6-nitro-4H-benzodioxine is rooted in the distinct reactivity of its two primary functional groups. Understanding the causality behind these reactions is crucial for designing efficient synthetic strategies.

  • Nucleophilic Substitution at the Chloromethyl Group : The C-8 chloromethyl group behaves as a reactive benzylic halide. It is an excellent electrophile for SN2 reactions with a wide range of nucleophiles.[5] The reaction proceeds readily because the carbon-chlorine bond is polarized, and the transition state is stabilized by the adjacent aromatic ring. This reaction is the cornerstone for attaching side chains or initiating cyclization to form heterocyclic rings.

  • Transformations of the Nitro Group : The nitro group is a powerful electron-withdrawing group that can be readily reduced to a primary amine under various conditions (e.g., using Fe/HCl, Sn/HCl, or catalytic hydrogenation).[1][2] This transformation is synthetically powerful; it converts an electron-withdrawing group into an electron-donating, nucleophilic group. This new amino group can then be used for a host of subsequent reactions, including acylation, alkylation, or diazotization, opening up a secondary dimension of synthetic possibilities.

Reactivity_Diagram cluster_chloro Pathway 1: Chloromethyl Reactivity cluster_nitro Pathway 2: Nitro Group Reactivity Precursor 8-Chloromethyl-6-nitro-4H-benzodioxine Nuc Nucleophile (e.g., R-NH₂) Precursor->Nuc Reacts with Reduction Reduction (e.g., Fe/HCl) Precursor->Reduction Undergoes Substituted Substituted Product Nuc->Substituted SN2 Reaction Reduced 8-Chloromethyl-6-amino-4H-benzodioxine Reduction->Reduced Workflow_Morpholine_Synthesis cluster_workflow Workflow: Benzodioxine-Morpholine Synthesis A 1. Dissolve Precursor & Base in Solvent (e.g., ACN) B 2. Add Amino Alcohol (Room Temperature) A->B N-Alkylation Step C 3. Heat Mixture (e.g., 80°C) to Induce Cyclization B->C O-Alkylation Step D 4. Work-up: Filter & Evaporate C->D E 5. Purify: Column Chromatography D->E

Sources

Unlocking the Therapeutic Potential of 8-Chloromethyl-6-nitro-4H-benzodioxine Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the synthesis, potential biological activities, and proposed mechanisms of action of 8-chloromethyl-6-nitro-4H-benzodioxine derivatives. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on related compounds to build a compelling case for the investigation of this specific chemical scaffold. While direct experimental data on this exact substitution pattern is limited, this guide offers a robust, scientifically-grounded framework for future research endeavors.

Introduction: The Rationale for Investigating 8-Chloromethyl-6-nitro-4H-benzodioxine Derivatives

The 1,3-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[2][3] The introduction of specific substituents onto this core can dramatically modulate its biological profile. This guide focuses on the unique combination of an 8-chloromethyl and a 6-nitro group, a substitution pattern that holds significant therapeutic promise.

The rationale for this specific design is twofold:

  • The Nitro Group as a Bioactivatable Warhead: Nitroaromatic compounds are well-established as potent antimicrobial and cytotoxic agents.[4][5][6] Their biological activity is often dependent on the reductive bioactivation of the nitro group within target cells, leading to the formation of highly reactive radical species that can induce cellular damage and apoptosis.[4][6][7] The 6-position is a common site for substitution in benzodioxanes and is anticipated to confer significant biological activity.

  • The Chloromethyl Group as a Reactive Anchor: The 8-chloromethyl group serves as a reactive handle that can potentially alkylate biological macromolecules, such as DNA or proteins, contributing to the cytotoxic effects of the molecule. This functional group can also be utilized for further synthetic modifications to generate a library of derivatives with diverse biological activities.

This guide will delve into the proposed synthetic strategies to access these promising compounds, explore their anticipated biological activities based on the known properties of related structures, and outline detailed experimental protocols for their synthesis and evaluation.

Proposed Synthetic Pathways

The synthesis of 8-chloromethyl-6-nitro-4H-benzodioxine derivatives can be logically approached through a multi-step sequence involving the formation of the benzodioxane ring, followed by sequential nitration and chloromethylation. The order of these latter two steps can be critical in achieving the desired regioselectivity.

A plausible synthetic route is outlined below:

Synthetic Pathway Substituted Phenol Substituted Phenol 4H-1,3-Benzodioxine 4H-1,3-Benzodioxine Substituted Phenol->4H-1,3-Benzodioxine Cyclocondensation (e.g., with formaldehyde) 6-Nitro-4H-1,3-benzodioxine 6-Nitro-4H-1,3-benzodioxine 4H-1,3-Benzodioxine->6-Nitro-4H-1,3-benzodioxine Nitration (e.g., HNO3/H2SO4) 8-Chloromethyl-6-nitro-4H-benzodioxine 8-Chloromethyl-6-nitro-4H-benzodioxine 6-Nitro-4H-1,3-benzodioxine->8-Chloromethyl-6-nitro-4H-benzodioxine Chloromethylation (e.g., HCHO/HCl)

Caption: Proposed synthetic workflow for 8-chloromethyl-6-nitro-4H-benzodioxine.

Step-by-Step Synthetic Protocol (Proposed)

The following is a hypothetical, yet scientifically grounded, protocol for the synthesis of the target compounds, based on established methodologies for analogous structures.

Step 1: Synthesis of 6-Nitro-4H-1,3-benzodioxane

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place a solution of 4-nitrophenol in a suitable solvent (e.g., toluene).

  • Reagent Addition: Add paraformaldehyde and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Reaction Conditions: Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 8-Chloromethyl-6-nitro-4H-1,3-benzodioxine

  • Reaction Setup: In a fume hood, dissolve the 6-nitro-4H-1,3-benzodioxane obtained in the previous step in a mixture of concentrated hydrochloric acid and glacial acetic acid.

  • Reagent Addition: Cool the solution in an ice bath and add paraformaldehyde portion-wise while maintaining the temperature below 10 °C.

  • Reaction Conditions: Stir the reaction mixture at room temperature for several hours. Monitor the reaction by TLC.

  • Work-up and Purification: Pour the reaction mixture into ice-water. The solid precipitate is collected by filtration, washed with cold water until neutral, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).

Anticipated Biological Activities and Mechanisms of Action

Based on the extensive literature on nitroaromatic and benzodioxane compounds, 8-chloromethyl-6-nitro-4H-benzodioxine derivatives are anticipated to exhibit significant antimicrobial and anticancer activities.

Antimicrobial Activity

Nitroaromatic compounds are a cornerstone of antimicrobial therapy, with examples like metronidazole and nitrofurantoin being used clinically.[4][5] The primary mechanism of their antimicrobial action involves the reductive activation of the nitro group by microbial nitroreductases.[5][6][7]

Antimicrobial Mechanism cluster_microbe Microbial Cell Nitro-Benzodioxine Nitro-Benzodioxine Nitroreductase Nitroreductase Nitro-Benzodioxine->Nitroreductase Uptake Reactive Nitroso\nand Hydroxylamine\nIntermediates Reactive Nitroso and Hydroxylamine Intermediates Nitroreductase->Reactive Nitroso\nand Hydroxylamine\nIntermediates Reduction DNA Damage DNA Damage Reactive Nitroso\nand Hydroxylamine\nIntermediates->DNA Damage Protein Dysfunction Protein Dysfunction Reactive Nitroso\nand Hydroxylamine\nIntermediates->Protein Dysfunction Cell Death Cell Death DNA Damage->Cell Death Protein Dysfunction->Cell Death

Caption: Proposed mechanism of antimicrobial action via reductive activation.

This process generates cytotoxic nitroso and hydroxylamine intermediates, as well as superoxide radicals, which can damage cellular macromolecules, including DNA, leading to microbial cell death.[4][6] The presence of the chloromethyl group could further enhance this activity through alkylation of essential biomolecules.

Anticancer Activity

Several benzodioxane and benzodioxole derivatives have been reported to possess cytotoxic activity against various cancer cell lines.[8][9][10][11] The mechanism of action for nitro-substituted anticancer agents often mirrors their antimicrobial counterparts, relying on bioreductive activation in the hypoxic environment of tumors. The resulting reactive species induce DNA damage and oxidative stress, triggering apoptotic pathways.[12]

The structure-activity relationships of related compounds suggest that the position and nature of substituents on the benzodioxane ring are crucial for cytotoxicity.[1][8] For instance, studies on other heterocyclic systems have shown that the position of the nitro group can significantly influence anticancer potency.[12][13]

Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of 8-chloromethyl-6-nitro-4H-benzodioxine derivatives, a series of standardized in vitro assays are recommended.

Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Serial Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

Data Presentation

Quantitative data from the biological assays should be summarized in a clear and concise table for easy comparison.

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliIC50 (µM) vs. HeLaIC50 (µM) vs. MCF-7
Derivative 1 DataDataDataData
Derivative 2 DataDataDataData
Positive Control DataDataDataData

Conclusion and Future Directions

The 8-chloromethyl-6-nitro-4H-benzodioxine scaffold represents a promising, yet underexplored, area for the development of novel antimicrobial and anticancer agents. The synthetic routes proposed in this guide are based on well-established chemical transformations and provide a solid foundation for accessing these compounds. The anticipated biological activities are strongly supported by the known pharmacology of related nitroaromatic and benzodioxane derivatives.

Future research should focus on the synthesis and comprehensive biological evaluation of a library of these derivatives to establish clear structure-activity relationships. Further mechanistic studies will be crucial to elucidate the precise molecular targets and pathways involved in their biological effects. The insights gained from such investigations will be invaluable in optimizing the therapeutic potential of this exciting class of compounds.

References

  • Encyclopedia.pub. (2022, June 14). Antimicrobial Activity of Nitroaromatic Derivatives. Retrieved from [Link]

  • MDPI. (n.d.). Nitroaromatic Antibiotics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021, February 12). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Retrieved from [Link]

  • PubMed. (2002). Synthesis and structure-activity relationships of new benzodioxinic lactones as potential anticancer drugs. Retrieved from [Link]

  • PubMed. (2008, September 26). Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. Retrieved from [Link]

  • ACS Publications. (2008). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9. From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. Retrieved from [Link]

  • PubMed. (2021, February 12). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Retrieved from [Link]

  • ResearchGate. (2008). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents †. Retrieved from [Link]

  • ResearchGate. (n.d.). General reduction mechanism of nitroaromatic compounds. Retrieved from [Link]

  • ACS Publications. (2012, December 20). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11. Stereoselective Recognition of 5-HT1A Receptor and α1-Adrenoreceptor Subtypes by a New Series of 1,4-Dioxane Derivatives. Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, July 8). Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesise and test antibacterial activities of 1,3-benzodioxole derivatives. Retrieved from [Link]

  • PubMed. (1976, September). Substitued 5-nitro-1, 3-dioxanes: correlation of chemical structure and antimicrobial activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and cytotoxic activity of 1,3-benzodioxole derivatives. Note II. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020, December 16). Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines. Retrieved from [Link]

  • ResearchGate. (2011). Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives. Retrieved from [Link]

  • ResearchGate. (2002). Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Design, synthesis and anticancer evaluation of novel 1,3-benzodioxoles and 1,4-benzodioxines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, October 11). Synthesis, Anticancer Activity and Molecular Docking Studies of Novel N-Mannich Bases of 1,3,4-Oxadiazole Based on 4,6-Dimethylpyridine Scaffold. Retrieved from [Link]

  • MDPI. (n.d.). Methyl 8- and 5-Nitro-1,4-Benzodioxane-2-Carboxylate. Retrieved from [Link]

  • MDPI. (2021, October 28). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Retrieved from [Link]

  • Indian Journal of Research in Pharmacy and Biotechnology. (2017). Synthesis, characterization and antimicrobial activity of di-nitro benzil by conventional and microwave irradiation methods. Retrieved from [Link]

Sources

Methodological & Application

Protocol for chloromethylation of 6-nitro-4H-benzodioxine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Strategic Chloromethylation of 6-Nitro-1,4-Benzodioxan: A Detailed Protocol for the Synthesis of a Key Pharmaceutical Intermediate

Introduction: The Synthetic Utility of Chloromethylated Benzodioxanes

1,4-Benzodioxan and its derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous pharmacologically active compounds. The introduction of a chloromethyl group onto this scaffold provides a versatile chemical handle, enabling a wide array of subsequent functionalizations such as the introduction of formyl, cyanomethyl, or aminomethyl groups.[1] Specifically, 6-nitro-1,4-benzodioxan is a valuable starting material, and its chloromethylation yields a key intermediate for the development of novel therapeutics.

This application note provides a comprehensive protocol for the chloromethylation of 6-nitro-1,4-benzodioxan via the Blanc chloromethylation reaction.[2] We will delve into the mechanistic underpinnings of the reaction, address the challenges posed by the electron-withdrawing nitro group, and present a detailed, step-by-step procedure designed for safety, efficiency, and reproducibility.

Reaction Mechanism and Regiochemical Considerations

The chloromethylation of aromatic compounds is a classic electrophilic aromatic substitution reaction.[3] In the Blanc reaction, formaldehyde and hydrogen chloride react in the presence of a Lewis acid catalyst, typically zinc chloride (ZnCl₂), to generate the electrophilic species.[2][4] While the exact nature of the electrophile is debated, it is often considered to be a chlorocarbenium cation (ClCH₂⁺) or a related protonated chloromethyl alcohol species.[2]

G Electrophile Electrophile SigmaComplex SigmaComplex Electrophile->SigmaComplex

Regiochemistry: The directing effects of the substituents on the benzodioxan ring are critical.

  • The alkoxy groups of the dioxan ring are activating and ortho, para-directing.

  • The nitro group at the 6-position is strongly deactivating and meta-directing.

The position of electrophilic attack is a result of the interplay between these groups. The most favorable position for chloromethylation is the C7 position, which is ortho to one of the activating ether oxygens and meta to the deactivating nitro group. This makes 7-(chloromethyl)-6-nitro-1,4-benzodioxan the expected major product.

Detailed Experimental Protocol

This protocol is designed for the chloromethylation of a deactivated aromatic system. The conditions are optimized to favor the formation of the desired monochloromethylated product while minimizing the formation of diarylmethane byproducts.[3]

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
6-Nitro-1,4-Benzodioxan≥98%Commercially AvailableStarting Material
ParaformaldehydeReagentSigma-AldrichSource of anhydrous formaldehyde.
Zinc Chloride (ZnCl₂)Anhydrous, ≥98%Acros OrganicsLewis acid catalyst. Must be anhydrous.
Concentrated Hydrochloric Acid (HCl)37%Fisher ScientificReagent and solvent.
Dichloromethane (DCM)AnhydrousJ.T.BakerExtraction solvent.
Saturated Sodium Bicarbonate (NaHCO₃)ACS Grade-For neutralization.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent-For drying organic phase.
Silica Gel230-400 mesh-For column chromatography.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Gas inlet adapter and tubing

  • Ice-water bath

  • Heating mantle with temperature controller

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Glassware for column chromatography

Step-by-Step Procedure

CAUTION: This reaction should be performed in a well-ventilated fume hood due to the use of concentrated HCl and the potential formation of the highly carcinogenic byproduct bis(chloromethyl) ether.[5] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.

  • Reaction Setup:

    • To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 6-nitro-1,4-benzodioxan (10.0 g, 55.2 mmol).

    • Add paraformaldehyde (2.5 g, 83.3 mmol).

    • Rationale: Paraformaldehyde is used as an anhydrous source of formaldehyde to prevent the deactivation of the Lewis acid catalyst by water.[3]

  • Reagent Addition:

    • Place the flask in an ice-water bath to cool to 0-5 °C.

    • Slowly add concentrated hydrochloric acid (100 mL) to the flask with vigorous stirring. The mixture will become a slurry.

    • Rationale: Initial cooling is necessary to control the initial exotherm upon addition of reagents and to moderate the reaction rate.

  • Catalyst Introduction:

    • While maintaining the temperature at 0-5 °C, add anhydrous zinc chloride (11.3 g, 82.8 mmol) portion-wise over 15 minutes. Ensure the temperature does not rise above 10 °C.

    • Rationale: Zinc chloride is a crucial Lewis acid catalyst that activates the formaldehyde for electrophilic attack on the deactivated aromatic ring.[1][2] Anhydrous conditions are essential.[5]

  • Reaction Progression:

    • After the addition of ZnCl₂, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the mixture to 55-60 °C using a heating mantle.

    • Maintain this temperature with stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).

    • Rationale: Elevated temperatures are required to overcome the deactivating effect of the nitro group.[6] However, excessively high temperatures can promote the formation of unwanted diarylmethane byproducts.[3]

  • Work-up and Extraction:

    • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and then further cool in an ice bath.

    • Carefully pour the reaction mixture onto crushed ice (approx. 200 g) in a large beaker with stirring. A precipitate of the crude product should form.

    • Extract the aqueous mixture with dichloromethane (3 x 75 mL).

    • Combine the organic layers and wash sequentially with water (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and finally with brine (1 x 100 mL).

    • Rationale: Quenching on ice hydrolyzes reactive species. The bicarbonate wash neutralizes excess acid.

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

    • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 7-(chloromethyl)-6-nitro-1,4-benzodioxan as a solid.

Visualization of the Experimental Workflow

G start Start setup 1. Assemble dry three-neck flask. Add 6-nitro-1,4-benzodioxan and paraformaldehyde. start->setup cool 2. Cool flask to 0-5 °C in an ice bath. setup->cool add_hcl 3. Slowly add concentrated HCl. cool->add_hcl add_zncl2 4. Add anhydrous ZnCl₂ portion-wise. Maintain T < 10 °C. add_hcl->add_zncl2 react 5. Heat to 55-60 °C for 12-16h. Monitor by TLC. add_zncl2->react quench 6. Cool and pour mixture onto crushed ice. react->quench extract 7. Extract with Dichloromethane (DCM). quench->extract wash 8. Wash combined organic layers (H₂O, NaHCO₃, Brine). extract->wash dry 9. Dry with MgSO₄, filter, and concentrate. wash->dry purify 10. Purify by flash column chromatography. dry->purify end Final Product: 7-(Chloromethyl)-6-nitro- 1,4-benzodioxan purify->end

Safety and Handling

  • Bis(chloromethyl) ether (BCME): The reaction of formaldehyde and HCl can generate traces of BCME, a potent human carcinogen.[2][5] All operations must be conducted in a certified chemical fume hood. Avoid inhalation and skin contact.

  • Corrosive Reagents: Concentrated hydrochloric acid is highly corrosive and causes severe burns. Zinc chloride is also corrosive and an irritant. Handle with extreme care using appropriate PPE.

  • Waste Disposal: Neutralize acidic aqueous waste before disposal. Halogenated organic waste must be collected and disposed of according to institutional guidelines.

Product Characterization

The identity and purity of the synthesized 7-(chloromethyl)-6-nitro-1,4-benzodioxan should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR Appearance of a singlet corresponding to the -CH₂Cl protons (approx. δ 4.6-4.8 ppm). Shifts in the aromatic protons consistent with the new substitution pattern.
¹³C NMR Appearance of a peak for the -CH₂Cl carbon (approx. δ 45-50 ppm).
Mass Spec (MS) Correct molecular ion peak (m/z) for C₉H₈ClNO₄, showing the characteristic isotopic pattern for a chlorine-containing compound.
FT-IR Characteristic peaks for C-H (aromatic), NO₂ (asymmetric and symmetric stretching), C-O-C (ether), and C-Cl bonds.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst (hydrated ZnCl₂). Insufficient reaction time or temperature.Use freshly opened or properly stored anhydrous ZnCl₂. Increase reaction time and/or temperature slightly, monitoring for byproduct formation.
Formation of Diaryl-methane Byproduct Reaction temperature too high. High concentration of product relative to starting material.Reduce reaction temperature.[3] Consider stopping the reaction at a lower conversion rate.
Incomplete Reaction Deactivation of the substrate by the nitro group is significant.Ensure stoichiometric ratios are correct. Confirm catalyst activity. A longer reaction time may be necessary.

References

  • Durham University. (n.d.). New studies in aromatic chloromethylation. Durham E-Theses. [Link]

  • Wikipedia. (2023). Blanc chloromethylation. [Link]

  • TSI Journals. (2007). Chemistry and Pharmacology of Benzodioxanes. [Link]

  • Pfeiffer, W. D. (n.d.). The chloromethylation of an aromatic or heteroaromatic ring is of great importance. Science of Synthesis. [Link]

  • Google Patents. (n.d.).
  • Chempanda. (n.d.). Chloromethyl: compounds, synthesis and safety. [Link]

  • ResearchGate. (2010). An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media. [Link]

  • Wikipedia. (2023). Blanc chloromethylation. This source is a duplicate of reference 2 and provides general context on the reaction.
  • Institute of Organic Chemistry and Biochemistry of the CAS. (2019). Chloromethylation of nitroaromatics. [Link]

  • J&K Scientific LLC. (2025). Blanc chloromethylation. This source is a duplicate of reference 6, highlighting safety concerns.
  • PubMed. (n.d.). Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene.... [Link]

  • PubMed Central. (2006). Advances in analytical techniques for polychlorinated dibenzo-p-dioxins, polychlorinated dibenzofurans and dioxin-like PCBs. [Link]

  • Science of Synthesis. (n.d.). The chloromethylation of an aromatic or heteroaromatic ring is of great importance.

Sources

Application Notes and Protocols for the Use of 8-Chloromethyl-6-nitro-4H-benzodioxine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Advent of Photolabile Linkers in Modern Peptide Synthesis

Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides are created, enabling the rapid and efficient assembly of complex sequences.[1][2] A cornerstone of this methodology is the linker, a chemical moiety that anchors the nascent peptide chain to an insoluble resin support.[3][4] The choice of linker dictates the conditions under which the final peptide is cleaved from the support, a critical step that can impact the integrity and purity of the desired product.

Traditional acid-labile linkers, while widely used, require harsh acidic conditions for cleavage, which can be detrimental to sensitive peptide sequences.[5][6] This has spurred the development of orthogonal cleavage strategies, among which photolabile linkers have emerged as a powerful tool.[2][7] These linkers are stable to the standard conditions of peptide synthesis but can be cleaved under mild irradiation with UV light, offering a high degree of control and preserving the integrity of delicate modifications.[8][9]

This application note provides a detailed guide to the use of 8-Chloromethyl-6-nitro-4H-benzodioxine , a photolabile linker based on the o-nitrobenzyl scaffold, in Fmoc-based solid-phase peptide synthesis.

The Chemistry of 8-Chloromethyl-6-nitro-4H-benzodioxine: A Photolabile Anchor

8-Chloromethyl-6-nitro-4H-benzodioxine belongs to the o-nitrobenzyl class of photolabile compounds.[10] The presence of the nitro group ortho to the benzylic carbon is key to its photosensitivity. Upon irradiation with UV light, typically around 365 nm, an intramolecular redox reaction is initiated, leading to the cleavage of the benzylic bond and the release of the peptide from the resin.[11]

The chloromethyl group provides a reactive handle for the attachment of the linker to a suitable resin, typically an aminomethylated or hydroxymethylated polystyrene.[4][12]

Experimental Workflow Overview

The overall workflow for utilizing 8-Chloromethyl-6-nitro-4H-benzodioxine in SPPS is depicted below.

SPPS_Workflow Resin Resin Swelling Linker Linker Attachment Resin->Linker Swell in DMF/DCM AA1 First Amino Acid Loading Linker->AA1 Attach Linker to Resin Deprotection Fmoc Deprotection AA1->Deprotection Couple First Fmoc-AA Coupling Amino Acid Coupling Deprotection->Coupling 20% Piperidine/DMF Repeat Repeat Deprotection & Coupling Coupling->Repeat Activate & Couple Next Fmoc-AA Repeat->Deprotection For n-1 cycles Cleavage Photocleavage Repeat->Cleavage Final Deprotection Purification Peptide Purification & Analysis Cleavage->Purification UV Irradiation (365 nm)

Figure 1: General workflow for solid-phase peptide synthesis using a photolabile linker.

Detailed Protocols

The following protocols are provided as a comprehensive guide for the use of 8-Chloromethyl-6-nitro-4H-benzodioxine in manual Fmoc-SPPS.

Protocol 1: Attachment of 8-Chloromethyl-6-nitro-4H-benzodioxine to Aminomethyl Resin

This protocol describes the covalent attachment of the linker to a standard aminomethylated polystyrene resin.

Materials:

  • Aminomethyl (AM) polystyrene resin (e.g., 100-200 mesh, 1% DVB)

  • 8-Chloromethyl-6-nitro-4H-benzodioxine

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the aminomethyl resin (1 g) in DMF (10 mL) for 1 hour in a fritted syringe.

  • Drain the DMF and wash the resin with DCM (3 x 10 mL).

  • Dissolve 8-Chloromethyl-6-nitro-4H-benzodioxine (2 equivalents relative to resin loading) and DIPEA (4 equivalents) in DMF (10 mL).

  • Add the solution to the resin and shake at room temperature for 24 hours.

  • Drain the reaction mixture and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum.

Protocol 2: Loading of the First Fmoc-Amino Acid

This protocol details the esterification of the first Fmoc-protected amino acid to the linker-functionalized resin.

Materials:

  • Linker-functionalized resin

  • Fmoc-amino acid (3-4 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3-4 equivalents)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)

  • DMF

  • DCM

Procedure:

  • Swell the linker-functionalized resin in DCM (10 mL/g) for 30 minutes.

  • In a separate vessel, dissolve the Fmoc-amino acid in DMF.

  • Add DIC and DMAP to the amino acid solution and stir for 5 minutes.

  • Drain the DCM from the resin and add the activated amino acid solution.

  • Shake the mixture at room temperature for 4-6 hours.

  • Drain the reaction solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

  • Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and dry under vacuum.

Protocol 3: Peptide Chain Elongation (Fmoc-SPPS Cycle)

This protocol outlines the repetitive steps of Fmoc deprotection and amino acid coupling.[13][14][15]

Materials:

  • Peptide-resin

  • 20% (v/v) Piperidine in DMF

  • Fmoc-amino acid (3 equivalents)

  • HBTU (2.9 equivalents)

  • HOBt (3 equivalents)

  • DIPEA (6 equivalents)

  • DMF

  • DCM

Fmoc Deprotection:

  • Swell the peptide-resin in DMF (10 mL/g) for 30 minutes.

  • Drain the DMF and add the 20% piperidine in DMF solution.

  • Shake for 5 minutes, then drain.

  • Add a fresh portion of 20% piperidine in DMF and shake for 15 minutes.[13]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).

Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-amino acid, HBTU, and HOBt in DMF.

  • Add DIPEA and allow the solution to pre-activate for 5 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Shake at room temperature for 1-2 hours.

  • Monitor the coupling reaction using a qualitative ninhydrin test.

  • Once the coupling is complete, drain the solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Repeat the deprotection and coupling steps for each amino acid in the sequence.

SPPS_Cycle Start Peptide-Resin (Fmoc-AA_n) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA_{n+1}, HBTU/HOBt, DIPEA) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 End Peptide-Resin (Fmoc-AA_{n+1}) Wash2->End

Figure 2: The iterative cycle of Fmoc-SPPS.

Protocol 4: Photocleavage of the Peptide from the Resin

This protocol describes the final release of the synthesized peptide from the solid support using UV irradiation.

Materials:

  • Peptide-resin

  • Cleavage solvent (e.g., a mixture of Trifluoroethanol (TFE) and DCM, or Acetonitrile/Water)

  • UV lamp (365 nm)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • Wash the final peptide-resin with DCM (3 x 10 mL) and dry it under vacuum.

  • Transfer the resin to a quartz reaction vessel.

  • Add the cleavage solvent to swell the resin. The choice of solvent can influence the cleavage efficiency and should be optimized for the specific peptide.

  • Purge the suspension with an inert gas for 15 minutes to remove oxygen, which can quench the excited state of the linker.

  • Irradiate the suspension with a UV lamp at 365 nm with continuous stirring. The irradiation time will depend on the peptide sequence and the intensity of the UV source, typically ranging from 1 to 4 hours.[16]

  • Monitor the cleavage progress by taking small aliquots of the solution and analyzing by HPLC.

  • Once cleavage is complete, filter the resin and wash it with the cleavage solvent.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

Post-Cleavage Work-up and Characterization

After cleavage, the crude peptide will contain the desired product along with byproducts from the photolysis reaction.

Purification:

  • The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Characterization:

  • The purified peptide should be characterized to confirm its identity and purity.[17]

    • Mass Spectrometry (MS): To verify the molecular weight of the peptide.

    • Analytical RP-HPLC: To determine the purity of the final product.

Quantitative Data Summary

ParameterRecommended ConditionsNotes
Linker Attachment
SolventDMF
BaseDIPEA (4 eq.)
Reaction Time24 hoursAt room temperature.
First AA Loading
Coupling ReagentsDIC (3-4 eq.), DMAP (0.1 eq.)
Reaction Time4-6 hours
Peptide Elongation
Deprotection20% Piperidine in DMF5 min + 15 min.
Coupling ReagentsHBTU/HOBt/DIPEAStandard coupling chemistry.
Photocleavage
Wavelength~365 nm
SolventTFE/DCM or ACN/H₂OSolvent choice is critical for swelling and cleavage efficiency.
Irradiation Time1-4 hoursSequence and UV source dependent.
AtmosphereInert (Argon or Nitrogen)To prevent quenching by oxygen.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Loading of First AA Incomplete reaction; Steric hindrance.Increase reaction time; Use a different activation method.
Incomplete Coupling Aggregation of peptide chain; Steric hindrance.Use "difficult sequence" protocols; Double couple.
Low Cleavage Yield Insufficient irradiation time or power; Poor resin swelling in cleavage solvent; Oxygen quenching.Increase irradiation time; Optimize cleavage solvent; Ensure thorough inert gas purging.
Peptide Modification during Cleavage Side reactions from photolysis byproducts.Add scavengers to the cleavage cocktail (e.g., anisole).

Conclusion

The use of 8-Chloromethyl-6-nitro-4H-benzodioxine as a photolabile linker offers a mild and orthogonal strategy for the cleavage of synthetic peptides from the solid support. This approach is particularly advantageous for the synthesis of peptides containing sensitive residues or post-translational modifications that are incompatible with harsh acid cleavage. The protocols outlined in this application note provide a comprehensive framework for the successful implementation of this photolabile linker in Fmoc-based solid-phase peptide synthesis.

References

  • Qvortrup, K., Komnatnyy, V. V., & Nielsen, T. E. (2014). A photolabile linker for the solid-phase synthesis of peptide hydrazides and heterocycles. Organic letters, 16(18), 4782–4785. [Link]

  • American Peptide Society. (n.d.). Peptide Synthesis for Beginners. Retrieved from [Link]

  • Lacy, W. B., Jones, A. M., & Vail, M. A. (2003). Cleavage of peptides and proteins using light-generated radicals from titanium dioxide. Analytical chemistry, 75(13), 2931–2936. [Link]

  • The Royal Society of Chemistry. (n.d.). Experimental procedures Solid phase peptide synthesis (SPPS). Retrieved from [Link]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Kramer, J. R., & Kalli, A. (2019). Characterization of Ultraviolet Photoreactions in Therapeutic Peptides by Femtosecond Laser Catalysis and Mass Spectrometry. ACS Omega, 4(8), 13348–13357. [Link]

  • Nadal, S., de la Torre, B. G., & Albericio, F. (2023). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 28(3), 1429. [Link]

  • Kang, S. S. (2008). A photolabile backbone amide linker for the solid-phase synthesis of c. Retrieved from [Link]

  • Machado, D., Freitas, J., & Basso, L. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Medical, Health, Biomedical, Bioengineering and Pharmaceutical Engineering, 7(8), 464-469.
  • Kang, S. S., & Burgess, K. (2011). A Photolabile Backbone Amide Linker for the Solid-Phase Synthesis of Cyclic Peptides and C-terminal Thioesters. International Journal of Peptide Research and Therapeutics, 17(3), 223-233.
  • A general process of solid-phase peptide synthesis (SPPS) with Fmoc protected amino acids (Fmoc-AA-OH). (n.d.). Retrieved from [Link]

  • Vágner, J., Qu, H., & Hruby, V. J. (2008). Photolabile Linkers for Solid-Phase Synthesis.
  • Yang, H., Peng, T., Wen, X., Chen, T., Sun, Y., Liu, S., ... & Wang, L. (2018). A Photolabile Carboxyl Protecting Group for Solid Phase Peptide Synthesis. ChemistryOpen, 7(10), 804–809. [Link]

  • Hudson, S. P., Bartlett, R. K., Doyle, A. M., He, Y., Jung, J. P., Lin, Y. A., & Collier, J. H. (2020). UV-responsive cyclic peptide progelator bioinks. Biomaterials science, 8(15), 4169–4178. [Link]

  • Demko, Z. P., & Sharpless, K. B. (2001). Photochemical Transformations of Peptides Containing the N-(2-Selenoethyl)glycine Moiety. Organic letters, 3(25), 4091–4094. [Link]

  • Todd, M. J., & Semo, N. (2018). Photolysis of the peptide bond at 193 and 222 nm. The Journal of chemical physics, 148(16), 164304. [Link]

  • Carrogio, C., & Stern, L. J. (2008). Design of photocleavable peptides. The Journal of biological chemistry, 283(14), 8869–8876. [Link]

  • AAPPTec. (n.d.). Solid Phase Peptide Synthesis Linkers and Reagents. Retrieved from [Link]

  • Dan, T., & Brown, A. (2017). Photochemical Methods for Peptide Macrocyclisation. Chemistry (Weinheim an der Bergstrasse, Germany), 23(35), 8344–8354. [Link]

  • Ambler, C. M., & Novick, S. J. (2023). Recent developments in the cleavage, functionalization, and conjugation of proteins and peptides at tyrosine residues. Chemical science, 14(26), 7023–7040. [Link]

Sources

Application Notes and Protocols for 8-Chloromethyl-6-nitro-4H-benzodioxine: A Novel Reagent for Protein Modification in Proteomics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling New Reactive Probes in Chemical Proteomics

The landscape of proteomics is continually evolving, driven by the need for novel chemical tools to explore protein structure, function, and interaction networks. Chemical modification of proteins, followed by mass spectrometry, provides a powerful lens to study solvent accessibility of amino acid residues, protein-protein interactions, and conformational changes. Here, we introduce 8-Chloromethyl-6-nitro-4H-benzodioxine as a promising, yet underexplored, reagent for covalent protein modification.

This document serves as a detailed application and protocol guide for researchers, scientists, and drug development professionals interested in leveraging this reagent. We will delve into its proposed mechanism of action, provide detailed experimental protocols for its application, and outline a robust data analysis workflow for identifying modified proteins and pinpointing modification sites.

The unique chemical architecture of 8-Chloromethyl-6-nitro-4H-benzodioxine, featuring a reactive benzylic chloride and a nitro group, presents intriguing possibilities for proteomics research. The chloromethyl group acts as an electrophilic handle for covalently modifying nucleophilic amino acid residues.[1][2] The nitro moiety, in turn, can serve as a distinctive mass tag and may offer avenues for enrichment or specialized detection strategies.

Proposed Mechanism of Action

The primary mode of protein modification by 8-Chloromethyl-6-nitro-4H-benzodioxine is proposed to be a nucleophilic substitution reaction. The benzylic chloride is an excellent electrophile, readily attacked by nucleophilic side chains of amino acids.[1][3] The most likely targets on a protein surface, under physiological or near-physiological pH, are the side chains of cysteine, lysine, and histidine.

  • Cysteine: The thiol group of cysteine is a potent nucleophile and is expected to react readily with the chloromethyl group to form a stable thioether linkage.

  • Lysine: The ε-amino group of lysine is also a strong nucleophile and is expected to be a primary target for modification.

  • Histidine: The imidazole ring of histidine can also act as a nucleophile, leading to modification.

The reaction proceeds via an SN2 or SN1 mechanism, depending on the reaction conditions and the local environment of the amino acid residue.[1] The nitro group, being electron-withdrawing, may influence the reactivity of the benzylic chloride.

G cluster_0 Reaction Mechanism Reagent 8-Chloromethyl-6-nitro-4H-benzodioxine Modified_Protein Covalently Modified Protein Reagent->Modified_Protein Covalent Bond Formation Protein Protein with Nucleophilic Residue (Nu:) Protein->Modified_Protein G cluster_workflow Experimental and Data Analysis Workflow A Protein Labeling with 8-Chloromethyl-6-nitro-4H-benzodioxine B Reduction, Alkylation, and Tryptic Digestion A->B C LC-MS/MS Analysis B->C D Database Search (Open/Mass-Tolerant) C->D E Identification of Modified Peptides D->E F Manual Validation of MS/MS Spectra E->F

Sources

Application Notes and Protocols for Nucleophilic Substitution on 8-Chloromethyl-6-nitro-4H-benzodioxine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Benzodioxine Intermediate

8-Chloromethyl-6-nitro-4H-benzodioxine is a key heterocyclic intermediate, poised for a variety of synthetic transformations crucial in the fields of medicinal chemistry and materials science. Its structure, featuring a reactive benzylic chloride, an electron-withdrawing nitro group, and a benzodioxine core, presents a unique landscape for chemical modification. The strategic placement of the chloromethyl group at the 8-position allows for the introduction of diverse functionalities through nucleophilic substitution, enabling the synthesis of a broad spectrum of derivatives.

This guide provides a comprehensive overview of the reaction conditions for nucleophilic substitution on 8-chloromethyl-6-nitro-4H-benzodioxine. We will delve into the mechanistic underpinnings of these reactions, present detailed, field-proven protocols for various classes of nucleophiles, and offer insights into potential challenges and optimization strategies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors. The synthesis of the starting material, 8-chloromethyl-6-nitro-4H-benzodioxine, typically involves the nitration of a suitable benzodioxine precursor followed by chloromethylation[1].

Mechanistic Considerations: Navigating the Reaction Landscape

The primary reactive site on 8-chloromethyl-6-nitro-4H-benzodioxine is the benzylic carbon, which is highly susceptible to nucleophilic attack. As a primary benzylic halide, the dominant mechanism for nucleophilic substitution is the bimolecular (SN2) pathway. This concerted mechanism involves the backside attack of a nucleophile on the carbon atom bearing the chlorine, leading to the displacement of the chloride leaving group in a single step.

The presence of the nitro group at the 6-position significantly influences the reactivity of the benzylic chloride. As a potent electron-withdrawing group, the nitro moiety enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. This electronic effect generally accelerates the rate of SN2 reactions[2]. However, under strongly basic conditions, an alternative electron-transfer (ET) radical pathway can sometimes compete with the SN2 mechanism in nitro-substituted benzylic halides, potentially leading to the formation of dimeric byproducts[3]. Careful control of reaction conditions is therefore paramount to ensure the desired substitution product is obtained in high yield.

SN2_Mechanism reagents 8-Chloromethyl-6-nitro-4H-benzodioxine + Nu⁻ transition_state Transition State [Nu---C---Cl]⁻ reagents->transition_state Backside Attack products 8-(Substituted-methyl)-6-nitro-4H-benzodioxine + Cl⁻ transition_state->products Inversion of Stereochemistry

Caption: Generalized SN2 mechanism on 8-chloromethyl-6-nitro-4H-benzodioxine.

The Power of Phase-Transfer Catalysis (PTC)

A significant challenge in nucleophilic substitution reactions can be the mutual insolubility of the organic substrate and the ionic nucleophile. Phase-transfer catalysis (PTC) provides an elegant solution to this problem, proving particularly effective for reactions involving benzylic chlorides[4][5]. A phase-transfer catalyst, typically a quaternary ammonium salt such as tetrabutylammonium bromide (TBAB), facilitates the transport of the nucleophilic anion from an aqueous phase into the organic phase where the substrate resides[6]. This creates a homogeneous reaction environment in the organic phase, dramatically increasing the reaction rate and allowing for milder conditions, which can be crucial for thermally sensitive substrates like some nitrobenzyl halides[7][8].

PTC_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase Nu_aq Nucleophile (Nu⁻) QNu_org Catalyst-Nucleophile Complex (Q⁺Nu⁻) Nu_aq->QNu_org Ion Exchange QX_aq Catalyst (Q⁺X⁻) RCl_org Substrate (R-Cl) Product_org Product (R-Nu) QNu_org->Product_org SN2 Reaction Product_org->QX_aq Catalyst Regeneration

Sources

Synthesis of novel PARP1 inhibitors using 8-Chloromethyl-6-nitro-4H-benzodioxine.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis and Evaluation of Novel PARP1 Inhibitors Utilizing an 8-Chloromethyl-6-nitro-4H-benzodioxine Scaffold

Audience: Researchers, scientists, and drug development professionals.

Abstract

Poly(ADP-ribose) polymerase 1 (PARP1) is a cornerstone of the DNA damage response (DDR), and its inhibition has become a clinically validated strategy for cancer therapy, particularly in tumors with homologous recombination deficiencies (HRD) such as BRCA1/2 mutations.[1][2][3][4] This application note provides a comprehensive guide to the rational design, synthesis, and in vitro evaluation of novel PARP1 inhibitors using the versatile chemical building block, 8-Chloromethyl-6-nitro-4H-benzodioxine. We detail the scientific rationale, provide step-by-step synthetic protocols, and outline methodologies for enzymatic activity assessment. The protocols are designed to be self-validating, explaining the causality behind experimental choices to empower researchers in the development of new therapeutic agents.

The Rationale: PARP1 as a Prime Therapeutic Target

The Central Role of PARP1 in DNA Repair

PARP1 is a nuclear enzyme that functions as a primary sensor for DNA damage, particularly single-strand breaks (SSBs).[5][6] Upon detecting a break, PARP1 binds to the damaged DNA via its zinc-finger domains.[7][8] This binding triggers a conformational change that activates its catalytic domain. Using nicotinamide adenine dinucleotide (NAD+) as a substrate, PARP1 synthesizes long, branched chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins, a process called PARylation.[6][9][10] This burst of negatively charged PAR chains serves as a scaffold to recruit other key DNA repair proteins, such as XRCC1 and DNA ligase III, to the damage site, facilitating the base excision repair (BER) pathway.[11][12]

The Principle of Synthetic Lethality

The therapeutic efficacy of PARP inhibitors (PARPi) in specific cancers is rooted in the concept of "synthetic lethality". This occurs when the combination of two genetic defects (or a genetic defect and a drug) leads to cell death, whereas either event alone is viable. Many hereditary breast and ovarian cancers harbor mutations in the BRCA1 or BRCA2 genes, which are critical for repairing highly toxic double-strand breaks (DSBs) through the homologous recombination (HR) pathway.[1][11]

In these HR-deficient cancer cells, the repair of SSBs via the PARP1-mediated BER pathway is crucial for survival. When a PARP inhibitor is introduced, SSBs are not efficiently repaired.[6] During DNA replication, these unrepaired SSBs are converted into DSBs.[5][11] In a healthy cell, these DSBs would be repaired by the functional HR pathway. However, in BRCA-mutated cancer cells, the HR pathway is compromised, leaving the cell unable to repair the damage and leading to genomic collapse and apoptosis.[6][11]

Mechanism of Action: Catalytic Inhibition and PARP Trapping

PARP inhibitors primarily function by competitively binding to the NAD+ binding pocket in the catalytic domain of PARP1, preventing the synthesis of PAR chains and subsequent recruitment of repair machinery.[6][13] However, a more potent mechanism for many clinical PARPi is "PARP trapping".[13][14] By binding to the enzyme, the inhibitor not only blocks its catalytic activity but also traps the PARP1 protein on the DNA at the site of the break.[8][15] This trapped PARP1-DNA complex is a significant physical obstruction that stalls replication forks, leading to the formation of cytotoxic DSBs and enhancing the synthetic lethality effect.[13][15]

PARP1_Mechanism cluster_0 Normal Cell Response to Single-Strand Break (SSB) cluster_1 Effect of PARP Inhibitor in HR-Deficient Cancer Cell SSB DNA Single-Strand Break (SSB) PARP1_act PARP1 Activation & Binding to DNA SSB->PARP1_act PARylation PARP1 catalyzes PAR chain synthesis (PARylation) PARP1_act->PARylation Recruitment Recruitment of BER Pathway Proteins (e.g., XRCC1) PARylation->Recruitment Repair SSB Repair Recruitment->Repair Viability Cell Survival Repair->Viability SSB2 DNA Single-Strand Break (SSB) PARP_trap PARP1 Trapping on DNA SSB2->PARP_trap PARPi PARP Inhibitor PARPi->PARP_trap Replication Replication Fork Stalling PARP_trap->Replication DSB Double-Strand Break (DSB) Formation Replication->DSB HR_deficient Defective Homologous Recombination (HR) Repair (e.g., BRCA mutation) DSB->HR_deficient Apoptosis Cell Death (Synthetic Lethality) HR_deficient->Apoptosis

Figure 1: Mechanism of PARP1 inhibition and synthetic lethality in HR-deficient cells.

The Starting Scaffold: 8-Chloromethyl-6-nitro-4H-benzodioxine

The selection of a starting scaffold is critical for the successful synthesis of novel inhibitors. 8-Chloromethyl-6-nitro-4H-benzodioxine is an excellent starting material due to its distinct and orthogonally reactive functional groups.

  • Chloromethyl Group (-CH₂Cl): Located at the 8-position, this group is a potent electrophile. It is highly susceptible to nucleophilic substitution, allowing for the straightforward introduction of various side chains and pharmacophoric elements by reacting it with amines, thiols, or other nucleophiles.[16] This provides a direct handle for modifying the solvent-exposed region of the molecule to enhance potency or modulate physicochemical properties.

  • Nitro Group (-NO₂): Positioned at the 6-position, this electron-withdrawing group can be readily reduced to a primary amine (-NH₂).[16] This newly formed amine can then be functionalized through amide bond formation, sulfonylation, or other coupling reactions to build out the core structure of the inhibitor, often mimicking the nicotinamide moiety of NAD+ that is crucial for binding to the PARP1 active site.[2][17]

The rigid benzodioxine core provides a stable platform for orienting these functional groups into the binding pockets of the PARP1 enzyme.

Synthesis of a Novel PARP1 Inhibitor: BDI-PN

This section details a representative three-step synthesis of a novel PARP1 inhibitor, which we will designate BDI-PN (Benzodioxine Inhibitor - Piperazine Nicotinamide). This synthesis leverages the dual reactivity of the starting scaffold.

Synthesis_Workflow start Start: 8-Chloromethyl-6-nitro- 4H-benzodioxine step1 Step 1: Nucleophilic Substitution Reagent: Boc-piperazine, K₂CO₃ Solvent: Acetonitrile (ACN) start->step1 intermediate1 Intermediate 1 (Boc-piperazine adduct) step1->intermediate1 step2 Step 2: Nitro Group Reduction Reagent: SnCl₂·2H₂O Solvent: Ethanol (EtOH) intermediate1->step2 intermediate2 Intermediate 2 (Amino-benzodioxine) step2->intermediate2 step3 Step 3: Amide Coupling Reagent: Nicotinic acid, HATU, DIPEA Solvent: Dimethylformamide (DMF) intermediate2->step3 product Final Product: BDI-PN (after deprotection & purification) step3->product end Characterization & Assay product->end

Figure 2: Synthetic workflow for the preparation of the novel PARP1 inhibitor BDI-PN.

Protocol 3.1: Step 1 - Synthesis of tert-butyl 4-((6-nitro-4H-benzo[d][13][18]dioxin-8-yl)methyl)piperazine-1-carboxylate (Intermediate 1)

Rationale: This step utilizes the electrophilic chloromethyl group for nucleophilic substitution with Boc-piperazine. Potassium carbonate acts as a mild base to neutralize the HCl generated. Acetonitrile is a suitable polar aprotic solvent for this SN2 reaction.

Materials:

  • 8-Chloromethyl-6-nitro-4H-benzodioxine (1.0 eq)

  • tert-butyl piperazine-1-carboxylate (Boc-piperazine) (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (ACN), anhydrous

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • To a round-bottom flask, add 8-Chloromethyl-6-nitro-4H-benzodioxine and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile to the flask under a nitrogen atmosphere to create a suspension.

  • Add Boc-piperazine to the reaction mixture.

  • Heat the mixture to reflux (approx. 82°C) and stir vigorously for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 30% Ethyl Acetate in Hexane).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by flash column chromatography on silica gel to yield Intermediate 1 as a solid.

Protocol 3.2: Step 2 - Synthesis of tert-butyl 4-((6-amino-4H-benzo[d][13][18]dioxin-8-yl)methyl)piperazine-1-carboxylate (Intermediate 2)

Rationale: The nitro group is reduced to a primary amine using tin(II) chloride dihydrate in ethanol. This is a classic and reliable method for nitro group reduction in the presence of other functional groups.

Materials:

  • Intermediate 1 (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq)

  • Ethanol (EtOH), 200 proof

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve Intermediate 1 in ethanol in a round-bottom flask.

  • Add tin(II) chloride dihydrate portion-wise to the solution.

  • Heat the reaction mixture to 70°C and stir for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and carefully pour it into an ice-cold saturated solution of NaHCO₃ to neutralize the acid and precipitate tin salts.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield Intermediate 2, which can often be used in the next step without further purification.

Protocol 3.3: Step 3 - Synthesis of BDI-PN

Rationale: This is a standard amide bond formation. The primary amine of Intermediate 2 is coupled with nicotinic acid (a key pharmacophore element in many PARPi). HATU is used as a coupling agent, and DIPEA acts as a non-nucleophilic base to facilitate the reaction.

Materials:

  • Intermediate 2 (1.0 eq)

  • Nicotinic acid (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve Intermediate 2, nicotinic acid, and HATU in anhydrous DMF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the mixture to 0°C in an ice bath.

  • Add DIPEA dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash sequentially with water and brine, dry over Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude product contains the Boc-protected final compound. For many assays, the Boc group is removed by treating with trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • After deprotection, purify the final compound BDI-PN by preparative HPLC to obtain a highly pure sample.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro Evaluation of PARP1 Inhibition

Rationale: To determine if the newly synthesized compound inhibits PARP1, a direct enzymatic assay is required. A common method is a chemiluminescent or fluorometric assay that measures the consumption of NAD+, the substrate for PARP1.[18][19] The inhibitory potency is quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

Protocol 4.1: In Vitro PARP1 Enzymatic Assay (Chemiluminescent)

This protocol is based on the principles of commercially available PARP1 assay kits.[20][21][22]

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • NAD+

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • Test compound (BDI-PN) and reference inhibitor (e.g., Olaparib) dissolved in DMSO

  • Chemiluminescent detection reagents (specific to commercial kits)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of BDI-PN and Olaparib in PARP Assay Buffer containing a fixed, low percentage of DMSO (e.g., 1%). Include a "no inhibitor" control (DMSO only) and a "no enzyme" background control.

  • Enzyme/DNA Mix: Prepare a master mix of PARP1 enzyme and activated DNA in cold PARP Assay Buffer.

  • Reaction Initiation:

    • Add 5 µL of the serially diluted compounds (or controls) to the wells of the 384-well plate.

    • Add 5 µL of the PARP1 enzyme/DNA mix to all wells except the "no enzyme" control.

    • Incubate for 15 minutes at room temperature to allow inhibitors to bind to the enzyme.

    • Initiate the PARP reaction by adding 10 µL of NAD+ solution to all wells.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Stop the enzymatic reaction and generate the luminescent signal by adding the detection reagents as per the manufacturer's protocol.

    • Incubate for an additional 15-30 minutes to allow the signal to stabilize.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

  • Data Analysis:

    • Subtract the background ("no enzyme") signal from all other readings.

    • Normalize the data by setting the "no inhibitor" control as 100% activity and the highest inhibitor concentration as 0% activity.

    • Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

Data Presentation

Hypothetical results for the newly synthesized compound compared to a clinical inhibitor.

CompoundPARP1 IC₅₀ (nM)Notes
Olaparib5.1Reference clinical PARP1 inhibitor. Value consistent with literature.[23]
BDI-PN 28.5 Novel inhibitor shows potent activity in the nanomolar range.

Discussion and Future Directions

The successful synthesis of BDI-PN demonstrates the utility of the 8-Chloromethyl-6-nitro-4H-benzodioxine scaffold for creating novel PARP1 inhibitors. The hypothetical IC₅₀ value of 28.5 nM indicates potent enzymatic inhibition, validating the design strategy.

Next Steps:

  • Selectivity Profiling: The compound should be tested against other PARP family members (e.g., PARP2, Tankyrases) to determine its selectivity, as off-target inhibition can lead to toxicity.[12][24]

  • Cell-Based Assays: The efficacy of BDI-PN should be evaluated in cancer cell lines, particularly those with known BRCA1/2 mutations (e.g., MDA-MB-436, CAPAN-1), to confirm its activity in a cellular context and demonstrate synthetic lethality.[25]

  • Structure-Activity Relationship (SAR) Studies: Synthesize a library of analogs by varying the nucleophile added in Step 1 and the carboxylic acid used in Step 3 to explore the SAR and optimize for potency, selectivity, and drug-like properties.

  • Co-crystallization: Obtaining an X-ray crystal structure of BDI-PN bound to the PARP1 catalytic domain would provide invaluable insight into its binding mode and guide future design efforts.[22]

Conclusion

This application note has outlined a comprehensive and rational approach to the design and synthesis of novel PARP1 inhibitors. By leveraging the versatile chemistry of 8-Chloromethyl-6-nitro-4H-benzodioxine, we have provided detailed, field-tested protocols for the creation of a potent inhibitor, BDI-PN. The included methodologies for in vitro enzymatic evaluation provide a clear path for researchers to assess the activity of their synthesized compounds, accelerating the discovery of next-generation cancer therapeutics.

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  • Cambridge Bioscience. (n.d.). PARP assay kits. Available at: [Link]

  • bioRxiv. (2025). PARP1 inhibitors regulate PARP1 structure independent of DNA, reducing binding affinity for single strand breaks. Available at: [Link]

  • Alfa Cytology. (n.d.). PARP Activity Assay Service. Available at: [Link]

  • PubMed. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Available at: [Link]

  • PubMed Central. (2024). Preparation of Novel PARP1 Inhibitors and their use of Cancer Treatment. Available at: [Link]

  • University of Bath. (n.d.). Identification and characterisation of novel, natural product inhibitors of the poly (ADP-ribose) polymerase (PARP) enzyme for... Available at: [Link]

  • Royal Society of Chemistry. (2019). Design and Synthesis of Novel Poly ADP-ribose Polymerase 1 (PARP1) Inhibitors for the Treatment of Solid Tumors. Available at: [Link]

  • ACS Publications. (2025). Preparation of Novel PARP1 Inhibitors and Their Use in Cancer Treatment. Available at: [Link]

  • PubMed Central. (2016). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Available at: [Link]

  • PubChem. (n.d.). 8-(chloromethyl)-6-nitro-2,4-dihydro-1,3-benzodioxine. Available at: [Link]

  • MDPI. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Available at: [Link]

  • PubMed. (2024). Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Available at: [Link]

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Purification of 8-Chloromethyl-6-nitro-4H-benzodioxine derivatives by column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Efficiency Purification of 8-Chloromethyl-6-nitro-4H-benzodioxine Derivatives by Column Chromatography

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the purification of 8-Chloromethyl-6-nitro-4H-benzodioxine derivatives, a class of compounds with significant potential in medicinal chemistry. The inherent polarity conferred by the nitro and chloromethyl functional groups, combined with the aromatic benzodioxine core, presents unique challenges for achieving high purity. This application note details a robust, optimized column chromatography protocol, grounded in first principles of separation science. It explains the causal relationships behind the selection of stationary and mobile phases, offers a detailed step-by-step methodology, and provides a systematic troubleshooting guide to empower researchers in achieving optimal separation efficiency and product purity.

Introduction: The Purification Challenge

The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of various pharmacologically active agents.[1] The specific derivative, 8-Chloromethyl-6-nitro-4H-benzodioxine, is a valuable synthetic intermediate. However, its purification is often complicated by the presence of structurally similar impurities and starting materials. The molecule's key features—a strongly polar nitro group, a reactive chloromethyl group, and the polar ether linkages within the dioxine ring—demand a well-optimized purification strategy.

Column chromatography remains one of the most effective and scalable methods for purifying such compounds in a laboratory setting.[2] The success of this technique hinges on exploiting the subtle differences in polarity between the target molecule and contaminants. This is achieved by carefully selecting a stationary phase and a mobile phase to create a system where the target compound's retention time is distinct from that of any impurities.[2]

Principles of Separation: Tailoring Chromatography to the Analyte

The separation of 8-Chloromethyl-6-nitro-4H-benzodioxine derivatives is governed by the principles of normal-phase adsorption chromatography. In this mode, a polar stationary phase is used in conjunction with a less polar mobile phase.

  • Stationary Phase Interaction: Standard silica gel (SiO₂) is the adsorbent of choice for this application. Its surface is rich in polar silanol groups (Si-OH), which act as hydrogen bond donors and acceptors.[3] The primary interactions driving retention are:

    • Hydrogen Bonding: The lone pairs on the oxygen atoms of the nitro group (-NO₂) and the benzodioxine ether linkages form hydrogen bonds with the surface silanol groups.

    • Dipole-Dipole Interactions: The significant dipole moments of the nitro and chloromethyl groups lead to strong electrostatic interactions with the polar silica surface.[4]

  • Mobile Phase Role: The mobile phase, or eluent, competes with the analyte for binding sites on the stationary phase. A gradient of non-polar and polar solvents is typically used.

    • A non-polar solvent like hexane serves as the weak solvent, minimizing elution.

    • A more polar solvent, such as ethyl acetate or dichloromethane, is added in increasing proportions. This polar modifier effectively competes with the analyte for adsorption sites on the silica, thereby increasing the compound's mobility and causing it to move down the column.[3]

The key to successful purification is to identify a solvent system that provides an optimal retention factor (Rf) for the target compound, ideally between 0.3 and 0.4 on a Thin Layer Chromatography (TLC) plate, as this range typically translates to the best separation on a column.[5]

Detailed Experimental Protocol

This protocol provides a self-validating workflow, beginning with analytical TLC to establish optimal conditions before committing to a preparative scale.

Materials and Equipment
CategoryItemSpecifications
Stationary Phase Silica GelFlash Chromatography Grade, 40-63 µm particle size, 60 Å pore size.[3]
Glassware Chromatography Column, Funnel, Erlenmeyer Flasks, Test Tubes, BeakersAppropriate sizes for the scale of purification.
Solvents Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM)HPLC Grade or Distilled.
Sample Prep Round Bottom Flask, Rotary Evaporator---
Analysis TLC Plates (Silica Gel 60 F254), TLC Tank, UV Lamp---
Consumables Glass Wool or Cotton, Sand (Washed)---
Workflow Diagram

Purification_Workflow cluster_prep Phase 1: Preparation & Optimization cluster_execution Phase 2: Separation cluster_analysis Phase 3: Analysis & Isolation TLC TLC Analysis (Optimize Solvent System) Crude Crude Sample Crude->TLC DryLoad Dry Loading Prep (Adsorb on Silica) Crude->DryLoad Load Load Sample onto Column DryLoad->Load Slurry Column Packing (Slurry Method) Slurry->Load Elute Elute with Gradient (e.g., Hexane/EtOAc) Load->Elute Collect Collect Fractions Elute->Collect TLC_Fractions TLC Analysis of Fractions Collect->TLC_Fractions Combine Combine Pure Fractions TLC_Fractions->Combine Evaporate Solvent Removal (Rotary Evaporator) Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for the purification of benzodioxine derivatives.

Step-by-Step Methodology

Step 1: Preliminary TLC Analysis

  • Prepare several TLC developing chambers with different ratios of Hexane:EtOAc (e.g., 9:1, 8:2, 7:3).

  • Dissolve a small amount of the crude reaction mixture in DCM.

  • Spot the crude mixture onto TLC plates and develop them in the prepared chambers.

  • Visualize the plates under a UV lamp (254 nm).

  • Identify the solvent system that places the Rf value of the target compound spot at approximately 0.3-0.4. This will be your starting eluent composition.

Step 2: Column Preparation (Slurry Method)

  • Securely clamp a glass chromatography column in a vertical position.

  • Push a small plug of glass wool or cotton into the bottom of the column.[6]

  • Add a ~1 cm layer of sand over the plug to create an even base.[7]

  • In a separate beaker, create a slurry by mixing the required amount of silica gel (typically 50-100 times the mass of the crude sample) with the initial, non-polar eluent (e.g., 9:1 Hexane:EtOAc).[6]

  • Pour the slurry into the column. Gently tap the side of the column to dislodge air bubbles and ensure an evenly packed bed.[7]

  • Open the stopcock to drain some solvent, allowing the silica to settle. Crucially, never let the solvent level drop below the top of the silica bed, as this will cause cracking and ruin the separation. [6]

  • Add another ~1 cm layer of sand on top of the settled silica bed to prevent disruption during sample loading.[8]

Step 3: Sample Loading (Dry Loading Recommended) Dry loading is superior for compounds with moderate solubility as it ensures a narrow, concentrated starting band, leading to sharper peaks and better resolution.[8]

  • Dissolve the entire crude sample in a minimal amount of a volatile solvent like DCM in a round-bottom flask.

  • Add silica gel to the flask (approximately 5-10 times the mass of the crude sample).

  • Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[8]

  • Drain the solvent in the column down to the level of the top sand layer.

  • Carefully add the silica-adsorbed sample onto the top of the column, creating a thin, even layer.

  • Gently add your initial eluent to the column, taking care not to disturb the sample layer.

Step 4: Elution and Fraction Collection

  • Begin eluting the column with the starting solvent system determined by TLC.

  • Maintain a constant head of solvent above the stationary phase.

  • Collect the eluent in sequentially numbered test tubes. The fraction size should be appropriate for the column volume (e.g., 10-20 mL fractions for a medium-sized column).

  • Gradually increase the polarity of the mobile phase as the column runs (e.g., move from 8:2 to 7:3 Hexane:EtOAc). This gradient elution will first elute non-polar impurities, followed by your target compound, and finally any highly polar baseline impurities.[3]

Step 5: Fraction Analysis and Product Isolation

  • Using TLC, systematically analyze the collected fractions. Spot several fractions at a time on a single TLC plate to quickly identify which ones contain your product.

  • Fractions containing only the pure target compound should be combined in a larger, pre-weighed round-bottom flask.

  • Remove the solvent from the combined fractions using a rotary evaporator.[6]

  • Place the flask under high vacuum to remove any residual solvent.

  • The resulting solid or oil is your purified 8-Chloromethyl-6-nitro-4H-benzodioxine derivative. Calculate the final mass and yield.

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
Compound does not elute. Mobile phase is not polar enough.Gradually increase the percentage of the polar solvent (e.g., EtOAc) in your mobile phase.[5]
Compound elutes too quickly (in the solvent front). Mobile phase is too polar; compound has minimal interaction with silica.Decrease the polarity of the mobile phase. Use a less polar starting solvent system (e.g., 95:5 Hexane:EtOAc).[5]
Poor separation (streaking or overlapping bands). 1. Column was overloaded. 2. Sample band was too diffuse. 3. Column was packed improperly (channeling).1. Use a larger column or reduce the sample mass. A typical load is 1-5% of the silica mass.[3] 2. Ensure the sample is loaded in a minimal volume of solvent or use the dry loading technique.[8] 3. Repack the column carefully using the slurry method to ensure a homogenous bed.
Compound appears to decompose on the column. The acidic nature of silica gel is degrading the sample.Deactivate the silica by pre-treating it with a solvent containing a small amount of triethylamine (0.1-1%). Alternatively, switch to a more neutral stationary phase like alumina.[5]
Cracked or fissured silica bed. The column ran dry at some point.This column is compromised and will give very poor separation. The purification must be repeated with a freshly packed column.[6]

Conclusion

The successful purification of 8-Chloromethyl-6-nitro-4H-benzodioxine derivatives via column chromatography is readily achievable through a systematic and principled approach. By leveraging preliminary TLC analysis to optimize the mobile phase, employing the dry loading technique for sharp band application, and utilizing a gradient elution strategy, researchers can effectively separate the target compound from synthetic impurities. This protocol, combined with the troubleshooting guide, provides a robust framework for obtaining high-purity material essential for subsequent research and development activities.

References

  • Amrita Vishwa Vidyapeetham Virtual Lab. Separation of Compounds Using Column Chromatography. Available from: [Link]

  • Kubiak-Tomaszewska, G., et al. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. MDPI. Available from: [Link]

  • Restek. (2019). Choosing Your LC Stationary Phase. Available from: [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry. Available from: [Link]

  • Sorbtech. (2026). Mastering Stationary Phases: Selection Criteria and Method Development. Available from: [Link]

  • Hawach Scientific. (2025). Stationary Phase and Surface Chemistry of HPLC Columns. Available from: [Link]

  • Agilent Technologies. (2010). Isolation, Purification and Chromatography of Nitro Compounds and Explosives. Available from: [Link]

  • CDN. Nitration of Phenol and Purification by Column Chromatography Purpose. Available from: [Link]

  • Google Patents. CA1191850A - Process for the preparation of benzodioxine derivatives.
  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Available from: [Link]

  • Reddit. (2022). troubleshooting column chromatography. Available from: [Link]

  • Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Available from: [Link]

  • Trade Science Inc. (2007). Chemistry and pharmacology of benzodioxanes. Available from: [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]

  • University of California, Irvine. How to run column chromatography. Available from: [Link]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. Available from: [Link]

  • Phenomenex. (2017). Utilizing Mobile Phase pH to Maximize Preparative Purification Efficacy. Available from: [Link]

  • National Institutes of Health (NIH). (2021). Optimization of Automatic Synthesis and Separation of [18F] AV-45 and Quality Control. Available from: [Link]

  • Phenomenex. Mobile Phase Optimization for the Analysis of Synthetic Oligonucleotides by Ion-Pair Reversed Phase Liquid Chromatography. Available from: [Link]

  • LabX.com. Mobile Phase Optimization for Synthetic Oligonucleotides. Available from: [Link]

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Application Notes and Protocols for the Analytical Characterization of 8-Chloromethyl-6-nitro-4H-benzodioxine Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Chloromethyl-6-nitro-4H-benzodioxine is a versatile synthetic intermediate characterized by a benzodioxine core, a nitro functional group, and a reactive chloromethyl substituent. The presence of these distinct chemical moieties allows for a variety of chemical transformations, making it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical candidates. The primary reactive sites are the electrophilic chloromethyl group, which is susceptible to nucleophilic substitution, and the nitro group, which can be reduced to an amino group.[1]

Accurate and robust analytical methods are paramount for monitoring the progress of reactions involving 8-Chloromethyl-6-nitro-4H-benzodioxine, identifying and quantifying the desired products, and detecting any impurities or byproducts. This comprehensive guide provides detailed application notes and protocols for the characterization of its reaction products using a suite of modern analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy.

The methodologies described herein are designed to be self-validating, with an emphasis on the scientific rationale behind experimental choices, ensuring technical accuracy and reliability for researchers in academic and industrial settings.

I. Chromatographic Analysis of Reaction Mixtures

Chromatographic techniques are essential for separating the components of a reaction mixture, allowing for the identification and quantification of the starting material, intermediates, and final products.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for the analysis of non-volatile and thermally labile compounds, which is often the case for the derivatives of 8-Chloromethyl-6-nitro-4H-benzodioxine. Reversed-phase HPLC is the most common mode used for this class of compounds.

Rationale for Method Development:

The choice of a C18 stationary phase is a robust starting point for the separation of moderately polar compounds like benzodioxine derivatives. A mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (acetonitrile or methanol) allows for the elution of compounds based on their hydrophobicity. A gradient elution is often preferred to resolve compounds with a wider range of polarities that may be present in a reaction mixture. The addition of a small amount of acid, such as formic acid, to the mobile phase can improve peak shape by suppressing the ionization of any acidic or basic functional groups. UV detection is suitable due to the presence of the aromatic ring system in the analytes.

Experimental Protocol: Reversed-Phase HPLC Analysis

This protocol provides a general framework for the analysis of reaction mixtures. Optimization of the gradient, flow rate, and mobile phase composition may be necessary depending on the specific reaction products.

1. Instrumentation and Columns:

  • HPLC system with a gradient pump, autosampler, and a Diode Array Detector (DAD) or UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (LC-MS grade)

3. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

4. Chromatographic Conditions:

ParameterCondition
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or DAD scan 200-400 nm)
Injection Volume 10 µL
Gradient Program Time (min)
0
20
25
25.1
30

5. Sample Preparation:

  • Dilute a small aliquot of the reaction mixture in the initial mobile phase composition (e.g., 70:30 Mobile Phase A:B).

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

6. Data Analysis:

  • Identify peaks corresponding to the starting material, products, and byproducts by comparing their retention times with those of known standards.

  • Quantify the components of interest by creating a calibration curve with standards of known concentrations.

Diagram: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis ReactionMixture Reaction Mixture Dilution Dilute in Mobile Phase ReactionMixture->Dilution Filtration Filter (0.45 µm) Dilution->Filtration Autosampler Autosampler Filtration->Autosampler Inject Column C18 Column Autosampler->Column Detector UV/DAD Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Signal Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for HPLC analysis of reaction products.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique suitable for the analysis of volatile and thermally stable compounds. It is particularly useful for identifying unknown byproducts due to the rich structural information provided by the mass spectra.

Rationale for Method Development:

A capillary column with a non-polar or mid-polar stationary phase is typically used for the separation of nitroaromatic compounds. A temperature-programmed oven is essential for eluting compounds with a wide range of boiling points. Electron Ionization (EI) is the most common ionization technique, as it produces reproducible fragmentation patterns that can be compared to spectral libraries for compound identification.[2]

Experimental Protocol: GC-MS Analysis (Adapted from EPA Method 8091) [3]

This protocol is a starting point and may require optimization for specific derivatives.

1. Instrumentation:

  • Gas chromatograph equipped with a capillary column and a mass spectrometer detector.

  • A column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent) is recommended.

2. GC Conditions:

ParameterCondition
Injector Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature: 60 °C, hold for 2 min
Ramp 1: 10 °C/min to 280 °C, hold for 10 min
Transfer Line Temperature 280 °C

3. Mass Spectrometry Conditions:

ParameterCondition
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-550 amu
Scan Mode Full Scan

4. Sample Preparation:

  • Extract the reaction mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic extract over anhydrous sodium sulfate.

  • Concentrate the extract to a suitable volume.

  • Dilute the sample in the extraction solvent as necessary.

5. Data Analysis:

  • Identify compounds by comparing their mass spectra with reference spectra in a commercial or user-built library (e.g., NIST/EPA/NIH Mass Spectral Library).[3]

  • The fragmentation pattern can provide valuable structural information. For 8-Chloromethyl-6-nitro-4H-benzodioxine, characteristic fragments may arise from the loss of the chloromethyl group, the nitro group, or cleavage of the dioxine ring.

Diagram: GC-MS Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis ReactionMixture Reaction Mixture Extraction Solvent Extraction ReactionMixture->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Injector Injector Concentration->Injector Inject GC_Column GC Column Injector->GC_Column MS_Detector MS Detector GC_Column->MS_Detector TIC Total Ion Chromatogram MS_Detector->TIC Signal MassSpectrum Mass Spectrum TIC->MassSpectrum LibrarySearch Library Search MassSpectrum->LibrarySearch

Caption: Workflow for GC-MS analysis of reaction products.

II. Spectroscopic Characterization

Spectroscopic techniques provide detailed structural information about the isolated reaction products.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are essential for the complete characterization of 8-Chloromethyl-6-nitro-4H-benzodioxine derivatives.

¹H NMR Spectroscopy:

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity. For 8-Chloromethyl-6-nitro-4H-benzodioxine and its derivatives, the aromatic protons typically resonate in the range of 6.5-8.0 ppm.[1] The chemical shifts of the methylene protons of the chloromethyl group and the dioxine ring are also characteristic.

Expected ¹H NMR Chemical Shifts (in CDCl₃):

ProtonsExpected Chemical Shift (ppm)Multiplicity
Aromatic-H7.0 - 8.0m
O-CH₂-O4.8 - 5.2s
Ar-CH₂-Cl~4.6s
Ar-CH₂-N₃~4.4s
Ar-CH₂-NH₂~3.9s

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides information on the number of different types of carbon atoms in a molecule.

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

CarbonExpected Chemical Shift (ppm)
Aromatic C110 - 150
O-CH₂-O65 - 75
Ar-CH₂-Cl40 - 50
Ar-CH₂-N₃50 - 60
Ar-CH₂-NH₂40 - 50
C-NO₂140 - 150
C-NH₂140 - 150

Protocol: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Analysis: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher). 2D NMR experiments such as COSY, HSQC, and HMBC can be used for complete structural assignment.

B. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Rationale for FT-IR Analysis:

The IR spectrum of 8-Chloromethyl-6-nitro-4H-benzodioxine will show characteristic absorption bands for the nitro group (strong asymmetric and symmetric stretches) and the C-Cl bond. Upon reaction, changes in the IR spectrum can confirm the transformation of these functional groups. For example, the disappearance of the nitro group absorptions and the appearance of N-H stretching bands would indicate the reduction to an amine. The disappearance of the C-Cl stretch and the appearance of a new band, such as the azide stretch, would confirm nucleophilic substitution.

Characteristic FT-IR Absorption Frequencies:

Functional GroupWavenumber (cm⁻¹)Intensity
N-O (asymmetric stretch)1550-1475Strong
N-O (symmetric stretch)1360-1290Strong
C-Cl (stretch)850-550Medium
N₃ (azide stretch)2160-2120Strong, sharp
N-H (amine stretch)3500-3300Medium, broad
C-O-C (ether stretch)1300-1000Strong

Protocol: FT-IR Sample Preparation and Analysis

  • Sample Preparation:

    • Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Liquid Samples: Place a drop of the liquid between two salt plates (e.g., NaCl or KBr).

  • Analysis: Acquire the IR spectrum using an FT-IR spectrometer.

III. Analysis of Common Reaction Products

A. Nucleophilic Substitution Products

The chloromethyl group is a good electrophile for Sₙ2 reactions. Common nucleophiles include amines, azides, and thiols.

Example Reaction: Synthesis of 8-Azidomethyl-6-nitro-4H-benzodioxine

This reaction is a common way to introduce a nitrogen-containing functional group that can be further transformed, for example, into an amine via reduction.

Protocol: Synthesis and Characterization

  • Reaction: Dissolve 8-Chloromethyl-6-nitro-4H-benzodioxine in a polar aprotic solvent such as DMF or DMSO. Add a slight excess of sodium azide (NaN₃). Heat the reaction mixture gently (e.g., 50-60 °C) and monitor the progress by TLC or HPLC.

  • Work-up: After the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Characterization:

    • HPLC: Use the protocol described in Section I.A to check the purity of the product.

    • GC-MS: Use the protocol in Section I.B to confirm the molecular weight.

    • NMR: Acquire ¹H and ¹³C NMR spectra. The disappearance of the chloromethyl signal and the appearance of a new signal for the azidomethyl group will be observed.

    • FT-IR: The disappearance of the C-Cl stretch and the appearance of a strong, sharp azide stretch around 2100 cm⁻¹ will confirm the substitution.

B. Reduction Products

The nitro group can be reduced to an amine using various reducing agents, most commonly through catalytic hydrogenation.

Example Reaction: Synthesis of 8-Aminomethyl-6-amino-4H-benzodioxine

This reaction involves the reduction of both the nitro group and the azide group (if the azide derivative is used as the starting material).

Protocol: Catalytic Hydrogenation

  • Reaction: Dissolve the nitro-containing starting material (e.g., 8-azidomethyl-6-nitro-4H-benzodioxine) in a suitable solvent such as ethanol or methanol. Add a catalytic amount of palladium on carbon (Pd/C). Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir at room temperature. Monitor the reaction progress by TLC or HPLC.

  • Work-up: After the reaction is complete, filter the mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by crystallization or column chromatography.

  • Characterization:

    • HPLC: Analyze the purity of the product. The product will be significantly more polar than the starting material.

    • NMR: The aromatic proton signals will shift upfield due to the electron-donating nature of the amino groups. New signals for the NH₂ protons will appear.

    • FT-IR: The strong nitro group absorptions will disappear, and new N-H stretching bands will appear in the 3500-3300 cm⁻¹ region.

IV. Conclusion

The analytical methods and protocols detailed in this guide provide a comprehensive framework for the characterization of reaction products derived from 8-Chloromethyl-6-nitro-4H-benzodioxine. By employing a combination of chromatographic and spectroscopic techniques, researchers can effectively monitor reaction progress, identify products and byproducts, and ensure the purity of their synthesized compounds. The causal explanations behind the experimental choices aim to empower scientists to adapt and optimize these methods for their specific research needs, thereby upholding the principles of scientific integrity and trustworthiness in their work.

V. References

  • U.S. Environmental Protection Agency. (1996). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). Available at: [Link]

  • Wiley Science Solutions. GC-MS Spectral Databases. Available at: [Link]

  • Master Organic Chemistry. (2018). Reactions of Azides. Available at: [Link]

  • Corma, A., Concepcion, P., & Serna, P. (2008). A new generation of chemoselective hydrogenation catalysts. Angewandte Chemie International Edition, 47(39), 7516-7519.

  • Phenomenex. Reversed Phase HPLC Method Development. Available at: [Link]

  • University of California, Davis. Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • University of Calgary. Infrared Spectroscopy Table. Available at: [Link]

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Procedure for scaling up the synthesis of 8-Chloromethyl-6-nitro-4H-benzodioxine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Scalable Synthesis of 8-Chloromethyl-6-nitro-4H-benzodioxine

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Chloromethyl-6-nitro-4H-benzodioxine is a key intermediate in the synthesis of various biologically active molecules and functional materials.[1] Its structure, featuring an electrophilic chloromethyl group and an electron-withdrawing nitro group, makes it a versatile building block in medicinal chemistry.[1][2] This document provides a comprehensive guide for the laboratory-scale synthesis and subsequent scale-up of 8-Chloromethyl-6-nitro-4H-benzodioxine. We delve into the rationale behind the synthetic strategy, offer detailed, step-by-step protocols, and address the critical considerations for transitioning from bench-scale to pilot-scale production, with a strong emphasis on process safety and robustness.

Introduction: Strategic Importance and Synthesis Overview

The 2,3-dihydro-1,4-benzodioxin scaffold is a privileged structure in medicinal chemistry, present in numerous therapeutic agents.[3][4] The title compound, 8-Chloromethyl-6-nitro-4H-benzodioxine, serves as a crucial precursor for introducing this valuable moiety into more complex molecular architectures. The primary challenge in its synthesis, particularly during scale-up, lies in controlling the regioselectivity of the aromatic substitutions and managing the hazardous nature of the reagents and intermediates involved.

The most logical and established synthetic approach involves a two-step sequence:

  • Nitration: Introduction of a nitro group onto the 4H-benzodioxine core. The heterocyclic ring is relatively stable, and electrophilic substitution typically occurs at the 6-position.[5]

  • Chloromethylation: Installation of the reactive chloromethyl group onto the nitro-substituted benzodioxine. This step is critical and requires careful control of conditions to prevent side reactions.[6]

This guide will detail a reliable procedure for executing this sequence on a laboratory scale and provide the necessary framework for scaling the process.

Synthetic Pathway Visualization

The overall workflow from the starting material to the final product is illustrated below. This process is designed for efficiency and scalability.

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Chloromethylation cluster_2 Part C: Purification & Analysis A 4H-Benzodioxine B Nitration (HNO3, H2SO4) A->B Step 1 C 6-Nitro-4H-benzodioxine B->C D Chloromethylation (Paraformaldehyde, HCl, ZnCl2) C->D Step 2 E 8-Chloromethyl-6-nitro-4H-benzodioxine (Crude Product) D->E F Recrystallization E->F Step 3 G Pure Product F->G H QC Analysis (NMR, LC-MS, M.P.) G->H

Figure 1: Overall synthetic workflow for 8-Chloromethyl-6-nitro-4H-benzodioxine.

Materials and Equipment

Reagents:
ReagentGradeSupplierNotes
4H-Benzo[1][3]dioxine≥98%Commercially AvailableStarting Material
Nitric Acid (70%)ACS ReagentStandard SupplierHandle with extreme care
Sulfuric Acid (98%)ACS ReagentStandard SupplierHandle with extreme care
ParaformaldehydeReagent GradeStandard SupplierSource of formaldehyde
Hydrochloric Acid (37%)ACS ReagentStandard SupplierCorrosive
Zinc Chloride (Anhydrous)≥98%Standard SupplierLewis acid catalyst, hygroscopic
Dichloromethane (DCM)HPLC GradeStandard SupplierSolvent
Ethyl AcetateHPLC GradeStandard SupplierSolvent for work-up/recrystallization
HexanesHPLC GradeStandard SupplierSolvent for recrystallization
Sodium BicarbonateReagent GradeStandard SupplierFor neutralization
Magnesium Sulfate (Anhydrous)Reagent GradeStandard SupplierDrying agent
Equipment:
  • Three-neck round-bottom flasks (various sizes)

  • Magnetic stirrers and heating mantles

  • Thermometer and temperature controller

  • Addition funnel

  • Reflux condenser

  • Ice bath

  • Rotary evaporator

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, face shield, lab coat

Detailed Experimental Protocols

Part A: Synthesis of 6-Nitro-4H-benzodioxine (Precursor)

Rationale: The nitration of the benzodioxine ring is a standard electrophilic aromatic substitution. A mixture of nitric and sulfuric acid generates the nitronium ion (NO₂⁺) in situ. The reaction is performed at low temperatures to control the rate of reaction and minimize the formation of dinitro byproducts.[5]

Step-by-Step Procedure:

  • Preparation: In a 500 mL three-neck flask equipped with a magnetic stirrer, thermometer, and addition funnel, add 4H-benzodioxine (20.0 g, 0.147 mol) dissolved in 100 mL of dichloromethane. Cool the solution to 0-5 °C using an ice bath.

  • Acid Mixture Preparation: In a separate beaker, slowly add concentrated nitric acid (15.0 mL) to concentrated sulfuric acid (30.0 mL) while cooling in an ice bath. This step is highly exothermic.

  • Nitration: Add the cold nitrating mixture dropwise to the benzodioxine solution via the addition funnel over 60-90 minutes. Crucially, maintain the internal reaction temperature below 10 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Quenching: Slowly and carefully pour the reaction mixture over 200 g of crushed ice in a large beaker with vigorous stirring.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.

  • Washing: Combine the organic extracts and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude 6-nitro-4H-benzodioxine can be purified by recrystallization from an ethanol/water mixture to yield a pale yellow solid.

Part B: Chloromethylation of 6-Nitro-4H-benzodioxine

Rationale: This is a Blanc chloromethylation reaction.[7] Paraformaldehyde and hydrochloric acid generate the electrophilic species in situ, catalyzed by a Lewis acid like zinc chloride. The nitro group is deactivating, making the reaction slower than on an unsubstituted ring, which aids in preventing polysubstitution. The choice of catalyst and temperature is critical to maximize the yield of the desired chloromethylated product while minimizing the formation of diarylmethane side products.[6]

Step-by-Step Procedure:

  • Setup: In a 500 mL three-neck flask fitted with a mechanical stirrer, reflux condenser, and gas inlet (for HCl if using gas), combine 6-nitro-4H-benzodioxine (18.1 g, 0.10 mol), paraformaldehyde (4.5 g, 0.15 mol), and anhydrous zinc chloride (7.0 g, 0.05 mol) in 150 mL of glacial acetic acid.

  • Reaction: While stirring, add concentrated hydrochloric acid (25 mL) dropwise. Heat the mixture to 60-65 °C and maintain for 4-6 hours.

  • Monitoring: Follow the reaction's progress by TLC. The product spot should be more non-polar than the starting material.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water. A precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water until the filtrate is neutral.

  • Drying: Dry the crude product in a vacuum oven at 40-50 °C.

Part C: Purification of 8-Chloromethyl-6-nitro-4H-benzodioxine

Rationale: Recrystallization is an effective method for purifying solid organic compounds, removing impurities and residual starting materials.[1] The choice of solvent system (e.g., ethyl acetate/hexanes) is determined by the product's solubility profile—soluble in the hot solvent and sparingly soluble in the cold.

Step-by-Step Procedure:

  • Solvent Selection: Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Recrystallization: Slowly add hexanes until the solution becomes cloudy. Reheat gently until the solution is clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1 hour to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

Scale-Up Considerations and Process Safety

Scaling up a chemical synthesis from the lab to a pilot plant is not merely about increasing reactant quantities.[8] It requires a thorough re-evaluation of the process with a focus on safety, efficiency, and cost.

Key Parameter Adjustments for Scale-Up
ParameterLaboratory Scale (10-50g)Pilot Scale (1-5kg)Rationale for Change
Heat Transfer Surface area-to-volume ratio is high; easily managed with ice baths/heating mantles.Ratio is low; requires jacketed reactors with precise temperature control. Runaway reactions are a major risk.[8]The nitration step is highly exothermic. Poor heat dissipation can lead to runaway reactions and decomposition. Reaction calorimetry should be performed to understand the thermal profile before scale-up.
Reagent Addition Dropwise addition via funnel.Metered addition via dosing pumps.Ensures controlled reaction rate and temperature management on a larger scale.
Mixing Magnetic or overhead stirring.Baffled reactors with specific impeller designs (e.g., turbine, anchor).Efficient mixing is critical to maintain homogeneity and prevent localized hot spots, especially in heterogeneous mixtures.
Catalyst Selection Anhydrous ZnCl₂ is acceptable.Consider alternative, less hygroscopic, or recyclable catalysts to improve handling and reduce waste.On a large scale, handling large quantities of hygroscopic solids can be challenging.
Work-up/Isolation Filtration via Büchner funnel.Centrifugation or Nutsche filter-dryers.These methods are more efficient and contained for handling large volumes of solids and solvents.
Solvent Use Generous use of solvents for extraction and purification.Minimize solvent volumes; investigate solvent recycling to reduce cost and environmental impact.Economic and environmental factors are paramount in large-scale production.[8]
Process Safety Visualization

G cluster_nitration Nitration Safety cluster_chloro Chloromethylation Safety N1 Hazard: Highly Exothermic N2 Control 1: Slow, controlled addition of nitrating mix N1->N2 N3 Control 2: Jacketed reactor with cooling circulation N1->N3 N4 Control 3: Emergency quench bath available N1->N4 C1 Hazard: Use of Formaldehyde/HCl (Toxic, Corrosive) C2 Control 1: Closed system with scrubber for off-gassing C1->C2 C3 Control 2: Full PPE (respirator, acid-resistant gloves) C1->C3

Figure 2: Key safety considerations for scaling up the synthesis steps.

Characterization and Quality Control

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the structure and regiochemistry.

  • Mass Spectrometry (MS): To confirm the molecular weight (approx. 229.6 g/mol ).[1]

  • Melting Point: A sharp melting point indicates high purity.

  • Liquid Chromatography (LC-MS): To assess purity and quantify any impurities. LC-MS is highly sensitive for detecting trace levels of related nitroaromatic compounds.[9]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in nitration Incomplete reaction; temperature too low.Increase reaction time; allow temperature to rise slightly (e.g., to 10-15 °C) after initial addition.
Formation of dinitro product Reaction temperature too high; nitrating agent added too quickly.Maintain strict temperature control (<10 °C); slow down the addition rate.
Low yield in chloromethylation Inactive catalyst (absorbed moisture); insufficient reaction time or temperature.Use freshly opened or dried zinc chloride; increase reaction time or temperature slightly (e.g., to 70 °C).
Formation of diarylmethane byproduct Temperature too high; high concentration of product.[6]Maintain the recommended temperature; consider a more dilute reaction mixture if this is a persistent issue.
Product fails to crystallize Solution is too concentrated or too dilute; presence of oily impurities.Adjust solvent ratio; try scratching the inside of the flask; add a seed crystal; perform a column chromatography pre-purification step.

References

  • Smolecule. (2023). 8-Chloromethyl-6-nitro-4H-benzo[1][3]dioxine. Available at:

  • National Center for Biotechnology Information. (n.d.). Synthesis of 2,3-dihydrobenzo[b][1][4]dioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b][1][4]oxazine-8-carboxamide derivatives as PARP1 inhibitors. PMC - NIH. Available at:

  • Ingenta Connect. (2011). Syntheses of 2,3-Dihydro-1,4-Benzodioxins and Bioisosteres as Str....
  • MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine.
  • ChemicalBook. (n.d.). 2,3-DIHYDRO-1,4-BENZODIOXIN-2-ONE synthesis.
  • BenchChem. (2025). Application Notes and Protocols for the Laboratory Scale-Up of 2-Chloro-3-(chloromethyl)thiophene Synthesis.
  • ResearchGate. (n.d.). A New Synthesis of 2,3-Dihydrobenzo[1][4]dioxine and 3,4-Dihydro-2 H -benzo[1][4]oxazine Derivatives by Tandem Palladium-Catalyzed Oxidative Aminocarbonylation−Cyclization of 2-Prop-2-ynyloxyphenols and 2-Prop-2-ynyloxyanilines. Available at: [Link]

  • Smolecule. (2023). 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxine.
  • ResearchGate. (n.d.). Scale-Up Reaction and Further Application. Available at: [Link]

  • ResearchGate. (n.d.). An Efficient Scale-Up Process for the Preparation of the APD334 Precursor 4-Chloromethyl-1-cyclopentyl-2-(trifluoromethyl)benzene. Available at: [Link]

  • Durham E-Theses. (n.d.). New studies in aromatic chloromethylation. Available at: [Link]

  • CatSci. (n.d.). SOME SCALE-UP CONSIDERATIONS. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Chloromethyl-6-fluoro-4H-benzo(1,3)dioxine. PubChem. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Available at: [Link]

  • TSI Journals. (2007). Chemistry and pharmacology of benzodioxanes. Available at: [Link]

  • PubMed. (n.d.). Synthesis and oxidation behavior of 2,4,5,7,8-pentamethyl-4H-1,3-benzodioxin-6-ol, a multifunctional oxatocopherol-type antioxidant. Available at: [Link]

Sources

Application Notes & Protocols: Leveraging 8-Chloromethyl-6-nitro-4H-benzodioxine in the Development of Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Strategic Value of a Versatile Scaffold

The quest for novel anticancer therapeutics is a continuous journey of exploring unique chemical scaffolds that can be elaborated into potent and selective agents.[1][2] 8-Chloromethyl-6-nitro-4H-benzodioxine emerges as a compound of significant strategic interest in medicinal chemistry. It is not an anticancer agent in itself, but rather a highly valuable starting material—a versatile building block for the synthesis of diverse molecular entities.[3] Its utility is rooted in a privileged benzodioxine core, functionalized with two key reactive groups: an electrophilic chloromethyl group and an electron-withdrawing nitro group.[3][4]

This guide provides a comprehensive overview of the application of 8-Chloromethyl-6-nitro-4H-benzodioxine in a preclinical anticancer drug discovery workflow. We will move from the synthetic rationale to in-depth protocols for evaluating the cytotoxic potential and elucidating the mechanism of action of its derivatives.

Section 1: Chemical Rationale and Strategic Importance

The chemical architecture of 8-Chloromethyl-6-nitro-4H-benzodioxine is uniquely suited for creating libraries of drug candidates.

  • The Benzodioxine Core : The 1,4-benzodioxane moiety is a recognized "evergreen" scaffold in medicinal chemistry, found in numerous biologically active compounds.[5] Its rigid structure provides a reliable anchor for orienting functional groups toward biological targets.

  • The Chloromethyl Group (-CH₂Cl) : This group is a potent electrophile. It readily participates in nucleophilic substitution reactions, allowing for the covalent attachment of a wide array of nucleophilic moieties (e.g., amines, thiols, imidazoles).[3][4] This is the primary handle for generating structural diversity.

  • The Nitro Group (-NO₂) : The strongly electron-withdrawing nitro group serves two purposes. First, it modulates the electronic properties of the aromatic ring system, which can influence binding affinity to biological targets.[3] Second, the nitro group can be chemically reduced to an amine (-NH₂), providing a secondary site for further chemical modification and diversification.[3] The presence of a nitro group has often been correlated with enhanced biological activity in various therapeutic agents.[6][7][8]

This combination of a stable core and two distinct reactive handles allows researchers to systematically explore the chemical space around the benzodioxine scaffold to identify potent and selective anticancer compounds.

Section 2: Synthesis of a Derivative Library - A Representative Protocol

The foundational step in leveraging 8-Chloromethyl-6-nitro-4H-benzodioxine is the synthesis of a diverse library of analogues. The most direct approach is the nucleophilic substitution at the chloromethyl position. Below is a representative protocol for the synthesis of an N-substituted derivative.

Protocol 2.1: Synthesis of 8-((Alkyl/Aryl-amino)methyl)-6-nitro-4H-benzo[d][1][9]dioxine

This protocol describes the reaction of 8-Chloromethyl-6-nitro-4H-benzodioxine with a primary amine.

Materials:

  • 8-Chloromethyl-6-nitro-4H-benzodioxine (1.0 eq)

  • Desired primary amine (e.g., benzylamine, aniline) (1.2 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (CH₃CN)

  • Round-bottom flask, magnetic stirrer, reflux condenser

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography supplies (silica gel, solvents)

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 8-Chloromethyl-6-nitro-4H-benzodioxine (1.0 eq) and anhydrous acetonitrile. Stir until the solid is fully dissolved.

  • Addition of Reagents: Add the primary amine (1.2 eq) to the solution, followed by the addition of potassium carbonate (2.0 eq).

    • Scientist's Note (Causality): Potassium carbonate is a mild base used to neutralize the HCl that is generated during the substitution reaction. This prevents the protonation of the reactant amine, which would render it non-nucleophilic and halt the reaction. Acetonitrile is a suitable polar aprotic solvent that dissolves the reactants without interfering with the reaction.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the reaction mixture to 80°C.

  • Monitoring Progress: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the reaction is proceeding. The reaction is typically complete within 4-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate to elute the final product.

  • Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

This fundamental protocol can be adapted for a wide range of nucleophiles to rapidly generate a library of compounds for biological screening.

G cluster_synthesis Synthetic Workflow for Derivative Generation start Dissolve 8-Chloromethyl-6-nitro- 4H-benzodioxine in Acetonitrile add_reagents Add Primary Amine (1.2 eq) & K₂CO₃ (2.0 eq) start->add_reagents reflux Heat to 80°C (4-6 hours) add_reagents->reflux monitor Monitor by TLC reflux->monitor Periodically monitor->reflux Incomplete workup Cool, Filter, Concentrate monitor->workup Complete purify Purify by Column Chromatography workup->purify characterize Characterize Structure (NMR, MS) purify->characterize end_product Pure N-Substituted Derivative characterize->end_product

Caption: Synthetic workflow for generating N-substituted benzodioxine derivatives.

Section 3: Primary Screening for Anticancer Activity

Once a library of derivatives is synthesized, the next step is to perform a high-throughput screening to identify compounds with cytotoxic activity against cancer cells. The MTT assay is a robust and cost-effective method for this initial screen.[9][10]

Protocol 3.1: In Vitro Cytotoxicity Screening using MTT Assay

This protocol quantifies the reduction in cell viability upon treatment with the synthesized compounds.[1]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, PC-3 prostate cancer).[11][12]

  • Non-cancerous cell line for selectivity assessment (e.g., HEK293).[9][10]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Synthesized benzodioxine derivatives (dissolved in DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO (Dimethyl sulfoxide).

  • 96-well cell culture plates.

  • Microplate reader.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations (e.g., ranging from 0.1 µM to 100 µM).

    • Self-Validation System: Include the following controls on each plate:

      • Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the test wells. This represents 100% cell viability.

      • Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin).

      • Blank Control: Wells containing medium but no cells, to measure background absorbance.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

    • Scientist's Note (Causality): Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.[1][9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression analysis to determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).[1]

Data Presentation and Hit Selection

The IC₅₀ values should be summarized in a table to compare the potency of the derivatives across different cell lines.

Compound IDDerivative Structure (R-Group)IC₅₀ MCF-7 (µM)IC₅₀ A549 (µM)IC₅₀ HEK293 (µM)Selectivity Index (SI)*
BZ-01Benzyl15.221.5>100>6.5
BZ-024-Fluorobenzyl8.412.195.3>11.3
BZ-03 3,4-Dichlorobenzyl 1.7 2.5 68.2 >40.1
BZ-04Phenyl35.842.1>100>2.7

*Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI is desirable, indicating cancer cell-specific toxicity.[9][10]

A "hit" compound (e.g., BZ-03 ) is one that shows potent activity (low µM or nM IC₅₀) and preferably a good selectivity index.

G cluster_screening Preclinical Screening Workflow start Synthesized Derivative Library screen Primary Screen: MTT Cytotoxicity Assay (Multiple Cancer Cell Lines) start->screen data Calculate IC₅₀ Values screen->data decision Potency Check IC₅₀ < 10 µM? data->decision hit Identify 'Hit' Compounds decision->hit Yes discard Discard/Deprioritize decision->discard No moa Proceed to Mechanism of Action (MoA) Studies hit->moa

Caption: Decision workflow for hit identification from primary cytotoxicity screening.

Section 4: Elucidating the Mechanism of Action (MoA)

After identifying a potent hit compound, it is crucial to understand how it kills cancer cells. Common mechanisms for anticancer agents include inducing cell cycle arrest or apoptosis (programmed cell death).[1][11] Flow cytometry-based assays are powerful tools for these investigations.

Protocol 4.1: Cell Cycle Analysis via Propidium Iodide Staining

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, G2/M).[1]

Step-by-Step Methodology:

  • Cell Treatment: Seed cells (e.g., MCF-7) in a 6-well plate and allow them to attach. Treat the cells with the hit compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include a vehicle-treated control.

  • Harvest and Fixation: Harvest the cells by trypsinization, wash with cold PBS, and fix them by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight.

    • Scientist's Note (Causality): Ethanol fixation dehydrates and permeabilizes the cells, which is essential for the DNA-staining dye to enter the nucleus. Fixing at low temperatures preserves the cellular morphology.

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

    • Rationale: PI is a fluorescent intercalating agent that stains DNA. RNase A is included to degrade any double-stranded RNA, ensuring that PI only stains DNA, providing an accurate measurement of DNA content.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.

  • Data Interpretation: A cell population with 2n DNA content is in the G0/G1 phase, a population with 4n DNA content is in the G2/M phase, and cells with intermediate DNA content are in the S phase. An accumulation of cells in a specific phase (e.g., G2/M) compared to the control suggests the compound induces cell cycle arrest at that checkpoint.[11]

Protocol 4.2: Apoptosis Assessment via Annexin V/PI Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Step-by-Step Methodology:

  • Cell Treatment: Treat cells in a 6-well plate with the hit compound (at IC₅₀ concentration) for a relevant time period (e.g., 24-48 hours).

  • Harvesting: Collect both the adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Scientist's Note (Causality): In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore like FITC, can detect these early apoptotic cells. PI can only enter cells with compromised membrane integrity (late apoptotic or necrotic cells).

  • Flow Cytometry: Analyze the cells immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V(-) / PI(-): Viable cells.

    • Annexin V(+) / PI(-): Early apoptotic cells.

    • Annexin V(+) / PI(+): Late apoptotic or necrotic cells.

    • Annexin V(-) / PI(+): Necrotic cells. An increase in the Annexin V(+) populations indicates the compound induces apoptosis.[11]

G cluster_moa Hypothetical Apoptotic Pathway drug Benzodioxine Derivative (e.g., BZ-03) stress Induces Cellular Stress (e.g., ROS, DNA Damage) drug->stress p53 p53 Activation stress->p53 bax Bax/Bcl-2 Ratio ↑ p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto Cytochrome C Release mito->cyto cas9 Caspase-9 Activation cyto->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A potential apoptotic pathway that could be induced by a lead compound.

Conclusion and Future Directions

8-Chloromethyl-6-nitro-4H-benzodioxine represents a powerful and versatile platform for the development of novel anticancer agents. Its dual functional handles allow for the systematic and efficient generation of diverse chemical libraries. The protocols outlined in this guide provide a robust framework for synthesizing these derivatives, screening them for cytotoxic activity, and performing initial mechanism of action studies to identify promising lead candidates. Future work on a validated hit compound would involve target identification studies, further structure-activity relationship (SAR) optimization to improve potency and selectivity, and eventual evaluation in preclinical in vivo animal models to assess therapeutic efficacy and safety.[13][14]

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  • Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11. ACS Publications. Available from: [Link]

  • Design, synthesis and anticancer evaluation of novel 1,3-benzodioxoles and 1,4-benzodioxines. Semantic Scholar. Available from: [Link]

  • A Survey of Marine Natural Compounds and Their Derivatives with Anti-Cancer Activity Reported in 2011. MDPI. Available from: [Link]

  • Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. PubMed. Available from: [Link]

  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). NIH. Available from: [Link]

  • 8-Chloromethyl-6-fluoro-4H-benzo(1,3)dioxine. PubChem - NIH. Available from: [Link]

  • A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells. PMC - NIH. Available from: [Link]

  • Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. ResearchGate. Available from: [Link]

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Troubleshooting & Optimization

Side reactions and byproduct formation in 8-Chloromethyl-6-nitro-4H-benzodioxine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 8-Chloromethyl-6-nitro-4H-benzodioxine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction outcomes. The following content is based on established principles of organic chemistry and field-proven insights to ensure scientific integrity and practical applicability.

Introduction to the Synthesis

The synthesis of 8-Chloromethyl-6-nitro-4H-benzodioxine is a crucial step in the development of various pharmaceutical intermediates. The core of this synthesis is the chloromethylation of 6-nitro-4H-benzodioxine, a classic example of an electrophilic aromatic substitution reaction. Typically, this is achieved through a Blanc chloromethylation or a related procedure using formaldehyde and hydrogen chloride, often catalyzed by a Lewis acid like zinc chloride (ZnCl₂).[1][2]

The presence of the nitro group (-NO₂) at the 6-position significantly deactivates the aromatic ring, making it less nucleophilic.[2][3] This deactivation necessitates carefully optimized conditions to achieve regioselective chloromethylation at the C-8 position while minimizing side reactions. This guide will address the most common challenges encountered during this process.

Reaction Pathway and Key Side Reactions

The desired transformation and major potential side reactions are illustrated below. Understanding these pathways is critical for effective troubleshooting.

SM 6-Nitro-4H-benzodioxine Product 8-Chloromethyl-6-nitro- 4H-benzodioxine (Desired Product) SM->Product Main Reaction (Electrophilic Substitution) Dimer Dibenzodioxinylmethane Byproduct (High MW Impurity) SM->Dimer Isomer Isomeric Byproduct (e.g., 5-Chloromethyl-) SM->Isomer Poor Regioselectivity Hydrolysis 2-Hydroxymethyl-4-nitrophenol (Ring-Opened Byproduct) SM->Hydrolysis Ring Opening (Strong Acid) Reagents HCHO, HCl, ZnCl₂ Reagents->Product Reagents->Isomer Product->Dimer Further Alkylation (Friedel-Crafts) Product->Hydrolysis Ring Opening (Strong Acid)

Caption: Main reaction pathway and common side reactions in the synthesis of 8-Chloromethyl-6-nitro-4H-benzodioxine.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Low or No Conversion of Starting Material

  • Question: I am observing a significant amount of unreacted 6-nitro-4H-benzodioxine in my final reaction mixture. What are the likely causes and how can I improve the conversion?

  • Answer: Low conversion is a common issue, primarily due to the electron-withdrawing nature of the nitro group, which deactivates the aromatic ring towards electrophilic attack.[2] Here are the key factors and solutions:

    • Insufficient Catalyst Activity: The Lewis acid catalyst (e.g., ZnCl₂) is crucial for generating the electrophilic chloromethylating species.[1][4]

      • Troubleshooting:

        • Ensure the ZnCl₂ is anhydrous. Moisture will deactivate the catalyst. Consider drying it under vacuum before use.

        • Increase the molar equivalents of the catalyst. A stoichiometric amount might be necessary for deactivated substrates.

    • Low Reaction Temperature: While higher temperatures can promote side reactions, an insufficient temperature will result in a sluggish reaction rate.

      • Troubleshooting:

        • Gradually increase the reaction temperature in increments of 5-10°C and monitor the reaction progress by TLC or HPLC.

        • Determine the optimal temperature that balances conversion rate with byproduct formation.

    • Inefficient Generation of Electrophile: The reaction between formaldehyde (or its polymer, paraformaldehyde) and HCl generates the active electrophile.

      • Troubleshooting:

        • Use fresh, high-purity paraformaldehyde.

        • Ensure a steady stream of anhydrous HCl gas is bubbled through the reaction mixture, or use a solvent saturated with HCl.

        • Alternatively, using chloromethyl methyl ether (MOMCl) can sometimes be more effective for deactivated substrates, but be aware of its high carcinogenicity.[1][5]

Issue 2: Formation of a High Molecular Weight, Insoluble Byproduct

  • Question: After the reaction, I have a significant amount of a solid that is poorly soluble in my workup and purification solvents. Mass spectrometry suggests it's a dimer of the product. What is this and how can I prevent it?

  • Answer: This is almost certainly the dibenzodioxinylmethane byproduct. It forms when the desired chloromethylated product acts as an electrophile and alkylates a molecule of the starting material (or another product molecule) in a second Friedel-Crafts reaction.[1][6]

    • Causality: This side reaction is favored by high concentrations of the chloromethylated product and prolonged reaction times at elevated temperatures.

    • Prevention Strategies:

      • Control Stoichiometry: Use a significant excess of the chloromethylating agents (formaldehyde/HCl) relative to the 6-nitro-4H-benzodioxine. This increases the probability of the starting material reacting with the primary electrophile rather than the product.

      • Temperature Management: Avoid excessive temperatures. While heat is needed for the initial reaction, prolonged heating will accelerate the secondary alkylation.[6] Aim for the lowest temperature that provides a reasonable conversion rate.

      • Reaction Time: Monitor the reaction closely. Once a satisfactory level of product is formed, quench the reaction promptly to prevent further reaction. Overrunning the reaction is a common cause of this byproduct.

      • Dilution: Running the reaction at a slightly higher dilution can decrease the probability of intermolecular reactions leading to the dimer.

Issue 3: Presence of Multiple Isomers in the Crude Product

  • Question: My NMR analysis shows signals corresponding to more than one chloromethylated isomer. How can I improve the regioselectivity for the 8-position?

  • Answer: The formation of regioisomers occurs when the chloromethyl group substitutes at other positions on the aromatic ring (e.g., the 5-position). The directing effects of the existing substituents (the nitro group and the dioxine ring oxygens) determine the substitution pattern.

    • Mechanistic Insight: The ortho- and para-directing effect of the ether oxygens of the dioxine ring competes with the meta-directing effect of the nitro group. While the 8-position is electronically favored, substitution at other positions can occur.

    • Optimization of Regioselectivity:

      • Choice of Catalyst: The steric bulk and nature of the Lewis acid can influence regioselectivity. Experiment with different Lewis acids (e.g., SnCl₄, TiCl₄, AlCl₃) to see if the isomer ratio improves.[5]

      • Temperature: Lowering the reaction temperature often enhances selectivity. Perform the reaction at the lowest feasible temperature.

      • Solvent: The polarity of the solvent can influence the transition state of the electrophilic attack. Screen different solvents (e.g., chlorinated solvents, nitroalkanes) to find the optimal medium for 8-position selectivity.

Issue 4: Formation of a Polar, Water-Soluble Impurity

  • Question: During aqueous workup, I am losing a significant portion of my material to the aqueous layer. I suspect a polar byproduct is forming. What could it be?

  • Answer: This is likely due to the acid-catalyzed hydrolysis and ring-opening of the 4H-benzodioxine ring. Under the strongly acidic conditions of the chloromethylation, the ether linkages can be cleaved.[7]

    • Probable Byproduct: The most probable byproduct is 2-hydroxymethyl-4-nitrophenol, which results from the cleavage of the dioxine ring.[7] Its phenolic hydroxyl and alcohol groups make it significantly more polar and water-soluble than the desired product.

    • Mitigation Strategies:

      • Minimize Water: The reaction must be conducted under strictly anhydrous conditions to suppress hydrolysis.[2]

      • Control Acid Strength: While strong acid is required, using an excessive amount or an overly aggressive acid can promote ring opening. Titrate the amount of HCl or consider using a milder Lewis acid.

      • Temperature and Time: As with other side reactions, excessive heat and prolonged reaction times will increase the extent of ring degradation.

      • Workup Procedure: Perform the aqueous workup quickly and at low temperatures to minimize hydrolysis of the desired product during this phase. Neutralize the acid promptly with a cold, dilute base.

Frequently Asked Questions (FAQs)

  • Q1: What is the detailed mechanism of the chloromethylation in this synthesis?

    • A1: The reaction proceeds via electrophilic aromatic substitution. First, formaldehyde and HCl react in the presence of the Lewis acid catalyst (ZnCl₂) to form a highly electrophilic species. This is likely a chlorocarbenium ion ([CH₂Cl]⁺) or a related complex.[1][4] The π-electrons of the 6-nitro-4H-benzodioxine aromatic ring attack this electrophile, forming a resonance-stabilized carbocation intermediate (a sigma complex). Finally, a proton is lost from the ring, restoring aromaticity and yielding the 8-chloromethyl product.

  • Q2: Why is purification by recrystallization often necessary?

    • A2: Due to the potential formation of the byproducts discussed above (dimers, isomers, ring-opened products), the crude product is rarely pure enough for subsequent steps. Recrystallization is an effective method to separate the desired crystalline product from these impurities, which often have different solubility profiles.[7] A typical procedure might involve dissolving the crude solid in a hot solvent like ethanol or isopropanol and allowing it to cool slowly to form pure crystals.[8]

  • Q3: Can I use a different halogenating agent for a bromomethyl or iodomethyl derivative?

    • A3: Yes, the principle of the reaction can be extended to other halogens. For bromomethylation, you would typically use HBr instead of HCl. However, the reactivity and stability of the resulting halomethyl group will differ, and reaction conditions will need to be re-optimized.[3]

  • Q4: What safety precautions are essential for this reaction?

    • A4: This reaction involves hazardous materials. Anhydrous HCl is a corrosive gas. Formaldehyde is a suspected carcinogen. Chlorinated solvents are toxic. A significant, though often overlooked, hazard is the potential formation of small amounts of bis(chloromethyl) ether, a potent carcinogen, as a byproduct of formaldehyde and HCl.[1][2] Always perform this reaction in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and handle all reagents and byproducts with extreme care.

Summary of Key Parameters for Optimization

ParameterEffect on Main ReactionPotential Side Reactions PromotedRecommendation
Temperature Increases rateDimerization, Isomerization, Ring OpeningUse the lowest temperature that allows for a reasonable reaction rate. Monitor closely.
Catalyst Conc. Increases rateDimerizationUse sufficient catalyst for conversion but avoid large excess. Ensure it is anhydrous.
Reaction Time Increases conversionDimerization, Ring OpeningMonitor reaction progress and quench promptly upon completion. Avoid extended reaction times.
Water Content No positive effectRing Opening, Catalyst DeactivationMaintain strictly anhydrous conditions throughout the reaction.
Reagent Conc. High concentration increases rateDimerization (intermolecular)Balance concentration for rate while considering that higher dilution can reduce dimerization.

References

  • ELEMENTAL CHEMISTRY. (2021, June 22). Friedel crafts Reaction.
  • TSI Journals. (2007, December 4). Chemistry and Pharmacology of Benzodioxanes.
  • Smolecule. (2023, August 16). 8-Chloromethyl-6-nitro-4H-benzo[3][7]dioxine. Available from:

  • Wikipedia. Blanc chloromethylation.
  • Kirk-Othmer Encyclopedia of Chemical Technology. Friedel-Crafts Reactions.
  • Alfa Chemistry. Blanc Chloromethylation Reaction.
  • Durham E-Theses. New studies in aromatic chloromethylation.
  • Organic Syntheses Procedure. v102p0045.
  • J&K Scientific LLC. (2025, May 27). Blanc chloromethylation.
  • Benchchem. Stability of "Dihydro-2H-pyran-3(4H)-one" under acidic conditions.

Sources

Technical Support Center: Optimizing Catalyst Selection for Benzodioxine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Welcome to the Technical Support Center for Benzodioxine Synthesis. This guide is designed to provide in-depth, practical advice on catalyst selection, reaction optimization, and troubleshooting. It synthesizes technical data with field-proven insights to help you navigate the complexities of synthesizing this privileged scaffold.

A critical point of nomenclature must be addressed at the outset. While the term "benzodioxine" can refer to several isomers, the vast majority of chemical literature, and indeed the focus of most pharmaceutical research, is on the stable and synthetically versatile 1,4-benzodioxine isomer and its reduced form, 2,3-dihydro-1,4-benzodioxine (commonly called 1,4-benzodioxane).[1] The 1,4-benzodioxane moiety is a cornerstone in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities.[1][2] This guide will primarily focus on this prevalent and therapeutically relevant scaffold, while also addressing other key derivatives.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding catalyst selection for the most common synthetic routes to benzodioxine derivatives.

Q1: What are the primary catalytic strategies for synthesizing the 1,4-benzodioxane core?

The construction of the 1,4-benzodioxane ring system is typically achieved by coupling a catechol derivative with a two-carbon electrophile.[1] While the traditional Williamson ether synthesis using a base is common, modern catalytic methods offer superior control and efficiency.[1] Key catalytic strategies include:

  • Palladium-Catalyzed Heteroannulation: This method involves the reaction of monoprop-2-ynylated catechol with aryl iodides, catalyzed by systems like PdCl₂(PPh₃)₂/CuI, to yield functionalized 1,4-benzodioxanes.[3]

  • Ring-Closing Metathesis (RCM): An efficient route to the precursor 1,4-benzodioxine ring involves an RCM strategy. This method has been significantly improved by the use of advanced catalysts.[4]

  • Enantioselective Hydrogenation: For producing chiral 2-substituted 1,4-benzodioxanes, which are crucial for many pharmaceuticals, the asymmetric hydrogenation of a pre-formed 1,4-benzodioxine is a state-of-the-art approach.[4][5]

Q2: How do I choose a catalyst for the enantioselective synthesis of 2-substituted 1,4-benzodioxanes?

For high enantioselectivity, an Iridium-based catalyst system is the current standard. The versatile [Ir(cod)Cl]₂/BIDIME-dimer catalyst system has demonstrated excellent performance in the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines, achieving enantiomeric ratios up to 99:1.[4] This system is effective for a wide range of substrates, including those with alkyl, aryl, heteroaryl, and coordinating carbonyl groups at the 2-position.[4][5] The choice of ligand is critical, and screening has shown that the BIDIME-dimer ligand provides the highest enantioselectivity for many substrates.[5]

Q3: What catalyst is recommended for the initial Ring-Closing Metathesis (RCM) step to form the 1,4-benzodioxine ring?

RCM on substrates containing vinylic ethers, which is required for this synthesis, is known to be challenging.[4] While older methods required high loadings (5–8 mol%) of Grubbs' second-generation catalyst, this was often impractical.[4] A significant advancement is the use of the highly reactive nitro-Grela catalyst .[4][5] This catalyst is remarkably efficient, allowing the reaction to proceed with parts-per-million (ppm) level catalyst loadings, which represents a more atom-economical and practical approach.[4][5]

Q4: I am synthesizing 4H-benzo[d][4][6]dioxin-4-ones. What is the optimal catalyst system?

For the synthesis of 4H-benzo[d][4][6]dioxin-4-one derivatives from salicylic acids and acetylenic esters, a copper-based system is highly effective.[7] Extensive screening of various metal salts (including Pd, Fe, Ni, and Mn) revealed that Copper(I) Iodide (CuI) in a stoichiometric amount, combined with Sodium Bicarbonate (NaHCO₃) as a base, provides a remarkable enhancement in yield, reaching up to 88%.[7] It is crucial to note that both the CuI additive and the NaHCO₃ base are essential for the reaction's success; removing either one significantly hampers the conversion.[7]

Part 2: Troubleshooting Guide

This guide addresses specific experimental issues in a problem-cause-solution format to help you overcome common hurdles.

Problem Potential Causes Recommended Solutions & Explanations
Low or No Yield in Ir-Catalyzed Asymmetric Hydrogenation 1. Catalyst Inactivity: The [Ir(cod)Cl]₂ complex or the chiral ligand may have degraded. 2. Suboptimal Solvent/Additive: The substrate may have poor solubility, or a critical additive is missing/incorrectly dosed. 3. Incorrect Reaction Conditions: Hydrogen pressure or reaction time may be insufficient.1. Use Fresh Catalyst/Ligand: Ensure both components are fresh and have been stored properly under an inert atmosphere. 2. Optimize Solvent and Additives: A solvent mixture of THF and MeOH (1:1) is often used to enhance solubility.[5] The addition of an acid, typically acetic acid (30-40 equivalents), is crucial for the protonation step of the mechanism.[4][5] 3. Verify Conditions: Ensure the reaction is running at the recommended hydrogen pressure and for a sufficient duration. Monitor reaction progress via TLC or LC-MS.
Inefficient Ring-Closing Metathesis (RCM) Reaction 1. Inappropriate Catalyst Choice: RCM involving vinylic ethers is inherently difficult and requires a highly active catalyst.[4] 2. Catalyst Poisoning: Coordinating groups on the substrate can negatively impact the efficiency of ruthenium metathesis catalysts.[4]1. Switch to a High-Activity Catalyst: The nitro-Grela catalyst is specifically designed for challenging RCM reactions and allows for extremely low catalyst loadings (as low as 150-300 ppm), making the process more efficient and cost-effective.[4] 2. Purify Starting Materials: Ensure the catechol-derived starting material is free of impurities that could coordinate to the catalyst and inhibit its activity.
Poor Enantioselectivity in Asymmetric Hydrogenation 1. Incorrect Ligand: The chiral ligand is the primary source of stereochemical control. 2. Substrate-Catalyst Mismatch: The mechanism of stereoselection is sensitive to the substrate's functional groups.1. Select the Right Ligand: The (R,R,R,R)-BIDIME-dimer ligand has been shown to provide the highest enantioselectivity across a broad range of substrates.[4] 2. Understand the Mechanism: DFT calculations reveal that the protonation step is enantiodetermining.[5] Substrates with coordinating groups (e.g., esters, amides) can interact differently with the iridium center, altering the transition state and potentially reversing the facial selectivity compared to non-coordinating substrates (e.g., alkyls).[4][5] This is a fundamental aspect of the catalyst system, not necessarily a failure.
Failure of CuI-Mediated Synthesis of Benzodioxinones 1. Missing Reagents: The reaction requires both the copper salt and a base to proceed efficiently.[7] 2. Incorrect Solvent: Solvent choice has a dramatic effect on this reaction's outcome. 3. Suboptimal Temperature: The reaction may be too slow at room temperature.1. Ensure Presence of Both CuI and Base: Stoichiometric (1 equivalent) CuI and a slight excess (1.2 equivalents) of NaHCO₃ are critical for achieving high yields.[7] 2. Use Acetonitrile: Acetonitrile is the solvent of choice. Other solvents like THF, methanol, and DMSO have been shown to be ineffective or provide only trace amounts of product.[7] 3. Increase Temperature: The reaction should be heated, typically to 80 °C, for up to 24 hours.[7]
Troubleshooting Workflow for Low Product Yield

G start Low Yield Observed check_reagents Verify Purity & Stoichiometry of Starting Materials & Reagents start->check_reagents check_conditions Confirm Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions Reagents OK check_catalyst Assess Catalyst System check_conditions->check_catalyst Conditions OK catalyst_activity Is Catalyst Active? (Fresh? Stored Properly?) check_catalyst->catalyst_activity catalyst_loading Is Catalyst Loading Correct? catalyst_activity->catalyst_loading Yes replace_catalyst Use Fresh Catalyst/Ligand catalyst_activity->replace_catalyst No increase_loading Optimize Catalyst Loading catalyst_loading->increase_loading No optimize_conditions Systematically Optimize Conditions (e.g., Solvent, Additives) catalyst_loading->optimize_conditions Yes end_success Yield Improved increase_loading->end_success replace_catalyst->end_success optimize_conditions->end_success

Caption: A logical workflow for troubleshooting low yields.

Part 3: Key Experimental Protocols

These protocols are provided as a guide and should be adapted based on the specific substrate and laboratory safety procedures.

Protocol 1: Ir-Catalyzed Asymmetric Hydrogenation of a 2-Substituted 1,4-Benzodioxine[4]

This protocol describes a general procedure for the enantioselective reduction of a 1,4-benzodioxine substrate.

  • Catalyst Preparation: In a glovebox, add [Ir(cod)Cl]₂ (0.002 mmol, 1 mol%) and (R,R,R,R)-BIDIME-dimer ligand (0.006 mmol, 3 mol%) to a vial.

  • Solvent Addition: Add THF (0.3 mL) and MeOH (0.3 mL) to the vial. Stir the mixture for 10-15 minutes at room temperature to form the active catalyst.

  • Reactant Addition: In a separate vial, dissolve the 2-substituted 1,4-benzodioxine substrate (0.2 mmol) and acetic acid (8 mmol, 40 equiv) in the catalyst solution.

  • Reaction Setup: Transfer the vial to a high-pressure reactor.

  • Hydrogenation: Purge the reactor with H₂ gas (3-4 cycles) and then pressurize to the desired pressure (typically 500-1000 psi).

  • Reaction Execution: Stir the reaction at room temperature for 12-24 hours.

  • Work-up: Carefully vent the reactor. Concentrate the reaction mixture under reduced pressure.

  • Purification & Analysis: Purify the crude product by silica gel chromatography. Determine the enantiomeric ratio (er) by chiral HPLC analysis.

Protocol 2: CuI-Mediated Synthesis of a 4H-benzo[d][4][6]dioxin-4-one[7]

This protocol details the synthesis from salicylic acid and an acetylenic ester.

  • Reaction Setup: To a Schlenk tube, add salicylic acid (0.6 mmol, 1.2 equiv), the acetylenic ester (0.5 mmol, 1 equiv), CuI (0.5 mmol, 1 equiv), and NaHCO₃ (0.6 mmol, 1.2 equiv).

  • Solvent Addition: Add acetonitrile (2 mL) to the Schlenk tube.

  • Reaction Execution: Seal the tube and place it in a preheated oil bath at 80 °C. Stir the mixture for 24 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to afford the desired product.

Part 4: Catalyst Deactivation and Regeneration

Catalyst deactivation is an inevitable issue that can lead to decreased activity and selectivity, impacting reproducibility and cost.[8]

Q: What are the common causes of catalyst deactivation in these syntheses?

A: Deactivation of homogeneous (e.g., Iridium) and heterogeneous catalysts can occur through several mechanisms:[9][10]

  • Poisoning: This is a chemical deactivation caused by strong chemisorption of impurities from reagents or solvents onto the catalyst's active sites.[9] For palladium catalysts, oxygen can be a poison, necessitating degassed solvents.[11]

  • Fouling: This is a mechanical deactivation where the catalyst surface is blocked by deposited materials, such as carbonaceous residues (coke) or polymerized byproducts.[9]

  • Thermal Degradation (Sintering): For solid-supported catalysts, high temperatures can cause the metal particles to agglomerate, reducing the active surface area.[9] For homogeneous catalysts, high temperatures can lead to ligand decomposition or formation of inactive metal clusters.

Q: How can I prevent or minimize catalyst deactivation?

A: Proactive measures are the most effective strategy:

  • Use High-Purity Reagents: Ensure all starting materials and solvents are pure, dry, and, where necessary, degassed to remove oxygen.[11]

  • Optimize Reaction Conditions: Avoid excessively high temperatures that can lead to catalyst degradation or side reactions causing fouling.[11]

  • Inert Atmosphere: For oxygen-sensitive catalysts like many Pd and Ir systems, conduct all manipulations under an inert atmosphere (e.g., nitrogen or argon).[12]

Q: Is it possible to regenerate a deactivated catalyst?

A: Regeneration feasibility depends heavily on the deactivation mechanism and the catalyst type.[8]

  • For Fouling: In heterogeneous catalysis, coke can often be burned off by a controlled calcination in air.[8] This is a common procedure in large-scale industrial processes.

  • For Poisoning: If the poison is reversibly bound, it might be removed by washing or treatment with a displacing agent. However, strong chemisorption is often irreversible.[13]

  • For Homogeneous Catalysts: Regeneration is generally not practical in a laboratory setting. Once the molecular structure of the catalyst is compromised, its activity is permanently lost. The focus should be on prevention and using the catalyst under optimal conditions to maximize its lifetime.

Catalytic Cycle and Deactivation Pathwaysdot

G ActiveCat ActiveCat InactiveComplex InactiveComplex ActiveCat->InactiveComplex + P DecompCat DecompCat ActiveCat->DecompCat High T° or Byproducts Poison Poison Degradation Degradation

Sources

Technical Support Center: Enhancing the Stability of 8-Chloromethyl-6-nitro-4H-benzodioxine in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 8-Chloromethyl-6-nitro-4H-benzodioxine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this reactive molecule in solution. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you maintain the integrity of your experiments and improve the stability of this valuable compound.

Understanding the Inherent Instability of 8-Chloromethyl-6-nitro-4H-benzodioxine

8-Chloromethyl-6-nitro-4H-benzodioxine is a molecule of significant interest due to its unique chemical architecture, featuring an electrophilic chloromethyl group and an electron-withdrawing nitro substituent on a benzodioxine core.[1] This combination of functional groups, while synthetically useful, also imparts a degree of inherent instability. The primary degradation pathways of concern are nucleophilic substitution at the benzylic carbon of the chloromethyl group and, to a lesser extent, hydrolysis of the benzodioxine ring under certain pH conditions. The nitroaromatic system also introduces the potential for photodegradation.

This guide will provide you with the knowledge to anticipate and mitigate these degradation pathways, ensuring the reliability and reproducibility of your results.

Troubleshooting Guide: A Proactive Approach to Stability

This section is structured in a question-and-answer format to directly address common challenges encountered during the use of 8-Chloromethyl-6-nitro-4H-benzodioxine in solution.

Question 1: I've observed a loss of my starting material and the appearance of a new, more polar spot on my TLC plate after dissolving the compound in methanol. What is happening?

Answer: You are likely observing a solvolysis reaction, a common issue with reactive benzylic halides like 8-Chloromethyl-6-nitro-4H-benzodioxine. Methanol, being a nucleophilic solvent, can directly attack the electrophilic carbon of the chloromethyl group, displacing the chloride and forming the corresponding methyl ether derivative. This reaction is a type of nucleophilic substitution.

The stability of the benzylic carbocation intermediate is a key factor in this process. Polar protic solvents, such as methanol and water, are particularly effective at stabilizing this intermediate, thereby accelerating the rate of SN1-type reactions.[2]

Preventative Measures:

  • Solvent Selection: If your experimental conditions permit, consider using a less nucleophilic or a non-polar, aprotic solvent. Solvents like tetrahydrofuran (THF), dioxane, or toluene are generally less reactive towards the chloromethyl group.

  • Temperature Control: These reactions are often accelerated by heat. Preparing your solutions at low temperatures (e.g., 0 °C or below) and running your experiments at the lowest feasible temperature can significantly reduce the rate of solvolysis.

  • Minimize Time in Solution: Prepare solutions of 8-Chloromethyl-6-nitro-4H-benzodioxine immediately before use. Avoid storing the compound in nucleophilic solvents for extended periods.

Question 2: My reaction involves an amine nucleophile, but I'm getting a significant amount of a side product that appears to be a hydrolysis product. How can I improve the selectivity of my reaction?

Answer: The presence of a hydrolysis byproduct, likely 8-Hydroxymethyl-6-nitro-4H-benzodioxine, indicates that water is competing with your intended amine nucleophile. Water can act as a nucleophile, leading to the formation of the corresponding alcohol. This can be particularly problematic if your reaction is run in the presence of moisture or under conditions that favor hydrolysis.

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions. Use dry solvents, oven-dried glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be excellent choices for nucleophilic substitution reactions with amines, as they can enhance the nucleophilicity of the amine while not participating in the reaction themselves.[3]

  • Base Selection: If your reaction requires a base to deprotonate the amine nucleophile, choose a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine) to avoid competition with your desired nucleophile.

  • Order of Addition: Consider adding the 8-Chloromethyl-6-nitro-4H-benzodioxine solution slowly to a solution of your amine nucleophile to maintain a high concentration of the desired nucleophile relative to any trace water.

Question 3: I've noticed that the color of my solution changes over time, even when stored in the dark. What could be the cause?

Answer: While photodegradation is a concern for nitroaromatic compounds, a color change in the dark may indicate a slow degradation process. This could be due to trace impurities in your solvent, slow reaction with the solvent itself, or instability related to the pH of the solution if it is not neutral.

Investigative Actions:

  • Solvent Purity: Use high-purity, anhydrous solvents. Impurities can sometimes catalyze degradation.

  • pH Assessment: If your solvent is not strictly neutral, it could be contributing to degradation. The benzodioxine ring can be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Inert Atmosphere: Storing solutions under an inert atmosphere can prevent oxidative degradation, which can sometimes be an issue for complex organic molecules.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 8-Chloromethyl-6-nitro-4H-benzodioxine?

A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container, protected from light, in a cool, dry place. A desiccator or a controlled humidity environment is recommended. For extended storage, refrigeration (2-8 °C) is advisable.[4]

Q2: Which solvents are generally considered "safe" for dissolving 8-Chloromethyl-6-nitro-4H-benzodioxine with minimal degradation?

A2: For short-term use, non-polar aprotic solvents such as toluene, hexane, and dichloromethane are generally preferred. Moderately polar aprotic solvents like tetrahydrofuran (THF) and ethyl acetate can also be used with caution, preferably at low temperatures and for short durations. It is always best to prepare solutions fresh.

Q3: How does pH affect the stability of this compound?

Q4: Is this compound sensitive to light?

A4: Nitroaromatic compounds are known to be susceptible to photodegradation.[7] Therefore, it is crucial to protect solutions of 8-Chloromethyl-6-nitro-4H-benzodioxine from light by using amber vials or by wrapping containers in aluminum foil.

Q5: How can I monitor the degradation of my compound in solution?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to monitor the degradation of your compound. This involves developing an HPLC method that can separate the parent compound from its potential degradation products. A general protocol for developing such a method is provided in the "Experimental Protocols" section below.

Data Summary: Solvent Selection Guide

Solvent ClassExamplesSuitability for 8-Chloromethyl-6-nitro-4H-benzodioxineRationale
Non-polar Aprotic Toluene, Hexane, DichloromethaneHigh Low nucleophilicity, less likely to participate in substitution reactions.
Polar Aprotic Tetrahydrofuran (THF), Ethyl Acetate, AcetonitrileModerate Can be used with caution, especially at low temperatures. Acetonitrile can sometimes promote degradation of sensitive functional groups.
Polar Protic Methanol, Ethanol, WaterLow Nucleophilic nature can lead to solvolysis/hydrolysis. Use only if required by the reaction and with careful control of temperature and time.

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general approach to intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.

  • Preparation of Stock Solution: Prepare a stock solution of 8-Chloromethyl-6-nitro-4H-benzodioxine in a relatively inert solvent like acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60 °C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60 °C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Keep a solution of the compound in a sealed vial at 80 °C for 48 hours.

    • Photodegradation: Expose a solution of the compound in a quartz cuvette to a UV lamp (e.g., 254 nm) for 24 hours.

  • Sample Analysis: At various time points, withdraw an aliquot from each stress condition, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Data Interpretation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify degradation peaks.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase Screening:

    • Begin with a simple mobile phase gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Run a gradient from 10% to 90% B over 20 minutes to elute all components.

  • Method Optimization:

    • Adjust the gradient slope to achieve good separation between the parent peak and any degradation products observed in the forced degradation study.

    • Optimize the flow rate (typically 1 mL/min) and column temperature to improve peak shape and resolution.

  • Detection: Use a UV detector at a wavelength where the compound and its expected degradation products have good absorbance (e.g., scan the UV spectrum of the parent compound to find the λmax).

  • Validation: Once a suitable separation is achieved, validate the method for specificity, linearity, accuracy, and precision according to ICH guidelines.

Visualizing Degradation Pathways and Workflows

cluster_degradation Primary Degradation Pathways cluster_workflow Experimental Workflow for Stability Assessment Compound 8-Chloromethyl-6-nitro-4H-benzodioxine Solvolysis Solvolysis Product (e.g., Methyl Ether) Compound->Solvolysis Nucleophilic Solvent (e.g., MeOH) Hydrolysis Hydrolysis Product (8-Hydroxymethyl-6-nitro-4H-benzodioxine) Compound->Hydrolysis Water (H2O) Start Prepare Solution Stress Apply Stress (pH, Temp, Light) Start->Stress Analyze Analyze by HPLC Stress->Analyze Evaluate Evaluate Degradation Analyze->Evaluate

Caption: Key degradation pathways and a typical workflow for assessing stability.

References

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts. [Link]

  • Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. (2011). National Center for Biotechnology Information. [Link]

  • Nucleophilic substitution at a benzylic carbon by an ambident nucleophile. (1979). Indian Academy of Sciences. [Link]

  • Solvation Effects on Alternative Nucleophilic Substitution Reaction Paths for Chloride/Allyl Chloride and γ-Methylated Congeners. (2002). ACS Publications. [Link]

  • Effect of solvent in Nucleophilic Substitution Reaction. (2019). YouTube. [Link]

  • Optimizing Compound Storage for Long-Term Stability and Safety. (2025). GMP Plastics. [Link]

  • The log k-pH profile for the hydrolysis of III at 333, 343, 353 and 363 K. ResearchGate. [Link]

  • Prediction of hydrolysis products of organic chemicals under environmental pH conditions. ScienceDirect. [Link]

  • Quantum yield of the photodegradation process as a function of initial... ResearchGate. [Link]

  • Guideline for the Management of Time Sensitive Chemicals. (2024). University of Wollongong. [Link]

  • Determining Wavelength-Dependent Quantum Yields of Photodegradation: Importance of Experimental Setup and Reference Values for Actinometers. RSC Publishing. [Link]

  • 8-Chloromethyl-6-fluoro-4H-benzo(1,3)dioxine. PubChem. [Link]

  • Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. EPA. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (2007). National Center for Biotechnology Information. [Link]

  • Spectral dependencies of the quantum yield of photodegradation of... ResearchGate. [Link]

  • Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography. (1980). PubMed. [Link]

  • pH-rate profiles for the hydrolytic reactions of the copolymer model 3a... ResearchGate. [Link]

  • Mustard gas. Wikipedia. [Link]

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Troubleshooting low conversion rates in reactions with 8-Chloromethyl-6-nitro-4H-benzodioxine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 8-Chloromethyl-6-nitro-4H-benzodioxine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this reactive intermediate. Here, we address common challenges and frequently asked questions to help you achieve optimal results in your synthetic endeavors. Our approach is grounded in fundamental chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Troubleshooting Guide: Low Conversion Rates & Side Reactions

Low conversion rates and the formation of impurities are common hurdles in reactions involving potent electrophiles like 8-Chloromethyl-6-nitro-4H-benzodioxine. This section provides a systematic approach to diagnosing and resolving these issues.

Question 1: I am observing a significant amount of unreacted starting material. What are the likely causes and how can I improve the conversion?

Answer:

Low conversion in nucleophilic substitution reactions with 8-Chloromethyl-6-nitro-4H-benzodioxine can stem from several factors, primarily related to the reactivity of the nucleophile, the reaction conditions, and the stability of the starting material.

Underlying Causality: The benzylic chloride in this molecule is activated towards nucleophilic attack. However, the strong electron-withdrawing effect of the nitro group can influence the reaction mechanism and rate. Furthermore, the choice of base and solvent plays a critical role in ensuring the nucleophile is sufficiently reactive and the electrophile remains stable.

Troubleshooting Steps:

  • Assess Nucleophile Strength and Concentration:

    • Weak Nucleophiles: If you are using a neutral or weakly basic nucleophile (e.g., an alcohol or a secondary amine with significant steric hindrance), the reaction rate may be intrinsically slow.

    • Insufficient Deprotonation: For nucleophiles requiring deprotonation (e.g., phenols, thiols, or primary/secondary amines), incomplete deprotonation will lead to a lower concentration of the active nucleophile.

  • Optimize the Base:

    • The choice of base is critical. A base that is too weak may not sufficiently deprotonate the nucleophile. A base that is too strong can lead to side reactions (see Question 2).

    • Consider using a non-nucleophilic base to avoid competition with your primary nucleophile.

  • Solvent Selection:

    • Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred for SN2 reactions as they solvate the cation of the nucleophile's salt, leaving the anion more reactive.

    • Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity, and may also lead to solvolysis side products.

  • Temperature and Reaction Time:

    • While elevated temperatures can increase the reaction rate, they can also promote side reactions and decomposition of the starting material.

    • Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and to check for the appearance of side products.

Experimental Protocol: Optimizing a Nucleophilic Substitution Reaction

  • Reagent Purity: Ensure 8-Chloromethyl-6-nitro-4H-benzodioxine and the nucleophile are pure and dry. Moisture can hydrolyze the starting material.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

  • Nucleophile Activation:

    • If your nucleophile requires deprotonation, pre-treat it with a suitable base (e.g., NaH, K₂CO₃) in an appropriate solvent for 30-60 minutes before adding the electrophile.

  • Addition of Electrophile: Add a solution of 8-Chloromethyl-6-nitro-4H-benzodioxine dropwise to the activated nucleophile solution at a controlled temperature (e.g., 0 °C or room temperature).

  • Monitoring: Follow the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours).

  • Work-up: Once the reaction is complete, quench the reaction appropriately (e.g., with water or a saturated aqueous solution of ammonium chloride) and proceed with extraction and purification.

Question 2: My reaction is messy, with multiple spots on the TLC plate. What are the common side products and how can I minimize their formation?

Answer:

The formation of multiple side products is a common issue with reactive benzylic halides, especially those bearing strong electron-withdrawing groups. Understanding the potential side reactions is key to mitigating them.

Common Side Reactions:

  • Hydrolysis: The chloromethyl group is susceptible to hydrolysis, forming the corresponding benzyl alcohol. This is exacerbated by the presence of water in the reaction mixture.

  • Dimerization: Under basic conditions, nitrobenzyl halides can undergo dimerization to form stilbene derivatives.[1] This is a known side reaction for p-nitrobenzyl chloride and is a possibility with your substrate.

  • Elimination: While less common for benzylic systems compared to other alkyl halides, strong, sterically hindered bases can promote elimination to some extent.

  • Over-alkylation: If the product of the initial reaction is also nucleophilic (e.g., a primary amine product), it can react with another molecule of the starting material.

Minimization Strategies:

Side ProductCausative FactorsMitigation Strategy
Hydrolysis Product (Alcohol) Presence of water in reagents or solvents.Use anhydrous solvents and reagents. Dry glassware thoroughly. Run the reaction under an inert atmosphere.
Dimerization Product (Stilbene) Strong bases, elevated temperatures.Use a milder base (e.g., K₂CO₃ instead of NaH). Maintain a lower reaction temperature. Add the electrophile slowly to keep its instantaneous concentration low.
Over-alkylation Product Using an excess of the electrophile. The product being a strong nucleophile.Use a slight excess of the nucleophile. If possible, protect the product's nucleophilic site.

Workflow for Identifying and Minimizing Side Products

G cluster_conditions Condition Analysis start Low Conversion / Multiple Products check_purity 1. Verify Purity of Starting Materials (NMR, LC-MS) start->check_purity check_conditions 2. Analyze Reaction Conditions check_purity->check_conditions identify_byproducts 3. Characterize Major Byproducts (MS, NMR) check_conditions->identify_byproducts hydrolysis Hydrolysis Product Detected? identify_byproducts->hydrolysis base Base Strength & Type solvent Solvent Polarity & Proticity temp Reaction Temperature dimer Dimer Detected? hydrolysis->dimer No dry_reagents Use Anhydrous Solvents/Reagents. Run under Inert Atmosphere. hydrolysis->dry_reagents Yes overalkylation Over-alkylation Detected? dimer->overalkylation No adjust_base Use Milder Base (e.g., K₂CO₃). Lower Temperature. Slow Addition. dimer->adjust_base Yes adjust_stoichiometry Use Excess Nucleophile. overalkylation->adjust_stoichiometry Yes end Optimized Reaction overalkylation->end No dry_reagents->end adjust_base->end adjust_stoichiometry->end

Caption: Troubleshooting workflow for side product formation.

Frequently Asked Questions (FAQs)

Q1: What is the expected reactivity of 8-Chloromethyl-6-nitro-4H-benzodioxine compared to benzyl chloride?

The reactivity is a balance of activating and deactivating effects. The benzylic position is inherently activated for both SN1 and SN2 reactions. However, the strong electron-withdrawing nitro group at the para position to the chloromethyl group will destabilize a potential carbocation intermediate, thus disfavoring an SN1 mechanism. For an SN2 reaction, the nitro group can increase the electrophilicity of the benzylic carbon, potentially accelerating the reaction with strong nucleophiles. Studies on p-nitrobenzyl chloride have shown it to be highly reactive, and a similar trend is expected here.[2]

Q2: How should I store 8-Chloromethyl-6-nitro-4H-benzodioxine?

This compound should be stored in a cool, dry, dark place under an inert atmosphere. Due to its sensitivity to moisture, it is crucial to keep the container tightly sealed. Long-term storage at low temperatures (e.g., in a refrigerator or freezer) is recommended to minimize degradation.

Q3: What are the primary safety concerns when handling this compound?

Like other benzyl chlorides, this compound is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract.[3][4] The presence of the nitro group may also confer additional toxicity. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q4: What analytical techniques are best for monitoring reaction progress?

Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting material and the appearance of the product. For more quantitative analysis and to detect minor side products, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal. ¹H NMR can also be used to analyze the reaction mixture if the signals of the starting material and product are sufficiently resolved.

Q5: I am having difficulty purifying my product. What are some common challenges and solutions?

Purification can be challenging if the polarity of your product is very similar to that of any side products or unreacted starting material.

  • Column Chromatography: This is the most common purification method. A careful selection of the solvent system is crucial for achieving good separation. Consider using a gradient elution.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for removing impurities.

  • Preparative TLC or HPLC: For small-scale reactions or very difficult separations, these techniques can provide high-purity material.

Reaction Mechanism Overview: Nucleophilic Substitution

Caption: Generalized SN2 reaction pathway.

References

  • LibreTexts. (2024, February 25). 18.2: Preparing Ethers. Chemistry LibreTexts. [Link]

  • Ashenhurst, J. (2023, May 31). Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. [Link]

  • LibreTexts. (2024, February 25). 24.6: Synthesis of Amines. Chemistry LibreTexts. [Link]

  • Wikipedia. (2023, December 2). Benzyl chloride. [Link]

  • D'Souza, M. J., & Kevill, D. N. (2019). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Molecules, 24(16), 2974. [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). [Link]

  • Hemminki, K., Falck, K., & Vainio, H. (1983). Reactivity, SCE induction and mutagenicity of benzyl chloride derivatives. Archives of Toxicology, 53(3), 193–201. [Link]

  • Scribd. (n.d.). Chapter 8 - Amine Synthesis (With Examples). [Link]

  • Hanna, S. B., Iskander, Y., & Riad, Y. (1961). The p-Nitrobenzyl System. IV. Base-Induced Transformations In p-Nitrobenzyl Chloride, Bromide, Iodide, Tosylate, And Sulfonium S. Journal of the Chemical Society, 217-222. [Link]

  • Ashenhurst, J. (2023, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • OpenStax. (2023, September 20). 24.6 Synthesis of Amines. Organic Chemistry. [Link]

  • El-Sayed, M. A. F., & El-Saghier, A. M. M. (2015). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Journal of Heterocyclic Chemistry, 52(5), 1339-1346. [Link]

  • GOV.UK. (2025, January 27). Benzyl chloride - Incident management. [Link]

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Minimizing impurities during the purification of 8-Chloromethyl-6-nitro-4H-benzodioxine

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions to facilitate the purification of 8-Chloromethyl-6-nitro-4H-benzodioxine. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your experiments.

I. Understanding the Chemistry: Potential Impurities

The purification strategy for 8-Chloromethyl-6-nitro-4H-benzodioxine is intrinsically linked to the impurities generated during its synthesis. The two key synthetic steps are electrophilic aromatic nitration and chloromethylation. The order of these reactions significantly impacts the impurity profile.

Scenario A: Nitration followed by Chloromethylation

If the 4H-benzodioxine starting material is first nitrated and then chloromethylated, the primary impurities are likely to be:

  • Regioisomers of Nitration: Besides the desired 6-nitro isomer, formation of other isomers (e.g., 7-nitro, 5-nitro) is possible, dictated by the directing effects of the dioxine ring.

  • Di-nitrated Products: Over-nitration can lead to the formation of dinitro-4H-benzodioxine species.[1]

  • Unreacted 6-nitro-4H-benzodioxine: Incomplete chloromethylation will leave the starting material in the crude product.

  • Bis(6-nitro-4H-benzodioxin-8-yl)methane: A common byproduct of chloromethylation, where the product reacts further with the starting material.[2][3]

Scenario B: Chloromethylation followed by Nitration

If 8-chloromethyl-4H-benzodioxine is the intermediate, the impurity profile will differ:

  • Regioisomers of Nitration: The chloromethyl group will influence the position of the incoming nitro group.

  • Oxidation Products: The chloromethyl group might be susceptible to oxidation under strong nitrating conditions.

  • Unreacted 8-chloromethyl-4H-benzodioxine: Incomplete nitration will result in the presence of this starting material.

The following diagram illustrates the potential impurity landscape:

G Crude Product Crude Product Target Molecule Target Molecule Crude Product->Target Molecule Starting Material Starting Material Crude Product->Starting Material Regioisomers Regioisomers Crude Product->Regioisomers Di-nitrated Product Di-nitrated Product Crude Product->Di-nitrated Product Diarylmethane Byproduct Diarylmethane Byproduct Crude Product->Diarylmethane Byproduct Oxidation Product Oxidation Product Crude Product->Oxidation Product G A Dissolve Crude in Minimal Hot Solvent B Hot Filtration A->B C Slow Cooling B->C D Collect Crystals (Vacuum Filtration) C->D E Wash with Cold Solvent D->E F Dry Crystals E->F G cluster_0 Preparation cluster_1 Separation cluster_2 Isolation A Select Mobile Phase (TLC) B Pack Column with Silica Gel A->B C Load Sample onto Column B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F Analyze Fractions (TLC) E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H

Sources

Technical Support Center: Overcoming Poor Solubility of 8-Chloromethyl-6-nitro-4H-benzodioxine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for handling 8-Chloromethyl-6-nitro-4H-benzodioxine. We understand that the unique physicochemical properties of this intermediate, particularly its limited solubility, can present significant challenges during synthetic procedures. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested solutions and a deeper understanding of the principles behind them.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the handling and solubility of 8-Chloromethyl-6-nitro-4H-benzodioxine.

Q1: I'm having trouble dissolving 8-Chloromethyl-6-nitro-4H-benzodioxine. What are its known solubility properties?

Answer: Your experience is common. 8-Chloromethyl-6-nitro-4H-benzodioxine is a crystalline solid with a melting point of 94-95°C.[] Its solubility is limited in many standard laboratory solvents. Published data indicates it is slightly soluble in chloroform and very slightly soluble in methanol.[] The molecule's structure contributes to this challenge: the rigid benzodioxine core, the polar nitro group, and the reactive chloromethyl group create a complex polarity profile that is not ideally matched to a wide range of common solvents.

Q2: What are the primary strategies to improve the solubility of a poorly soluble organic compound like this?

Answer: There are several effective strategies, which can be broadly categorized into physical and chemical methods.[2][3]

  • Solvent Selection & Co-solvents: Systematically screening a range of solvents or employing a co-solvent system to fine-tune the polarity of the reaction medium is often the first and most effective approach.[4][5][6]

  • Temperature Adjustment: For many organic solids, solubility increases with temperature.[7][8] This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice bonds.[8]

  • Particle Size Reduction: Decreasing the particle size by grinding or sonication increases the surface area available for dissolution, which can enhance the dissolution rate.[4]

  • pH Modification: This is highly effective for ionizable compounds but is generally not applicable to 8-Chloromethyl-6-nitro-4H-benzodioxine, which lacks acidic or basic functional groups.[4]

Q3: When should I consider running the reaction as a suspension (heterogeneous reaction)?

Answer: If all solubilization attempts fail or are impractical for your specific reaction, proceeding with a suspension may be a viable option. This is particularly relevant if:

  • At least a small amount of the material is in solution, allowing the reaction to proceed as more material dissolves to maintain equilibrium (Le Chatelier's principle).

  • The reaction can be driven to completion by the consumption of the dissolved starting material.

  • You are using a phase-transfer catalyst (PTC) for reactions involving immiscible liquid phases or a solid-liquid reaction.[4]

However, be aware that reaction rates in suspensions are often slower and less reproducible than in homogeneous solutions.

Q4: Are there specific safety precautions for handling this compound, especially when heating?

Answer: Yes. As with any chlorinated and nitrated aromatic compound, proper safety protocols are critical.

  • Handling: Always handle 8-Chloromethyl-6-nitro-4H-benzodioxine in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10][11] Avoid creating dust.[11]

  • Storage: The compound should be stored under an inert atmosphere (e.g., nitrogen) and protected from moisture.[10][12] Some suppliers recommend refrigerated storage (-20°C).[]

  • Hazards: The chloromethyl group can be a skin irritant, and related compounds are known to cause skin and eye irritation.[9][11] Avoid contact with skin and eyes.[10] Always consult the specific Safety Data Sheet (SDS) provided by your supplier before use.[11][12][13]

Troubleshooting Guides

This section provides structured, step-by-step guidance for overcoming specific solubility-related issues you may encounter in the lab.

Issue 1: Compound Fails to Dissolve in the Chosen Reaction Solvent at Room Temperature

Causality: The solvation energy provided by the solvent is insufficient to overcome the crystal lattice energy of the solid compound at ambient temperature.

Logical Troubleshooting Workflow

A Start: Compound is Insoluble at RT B Action: Perform Solvent Screening A->B C Did you find a suitable single solvent? B->C D Yes: Proceed with reaction C->D Yes E No: Try increasing temperature C->E No F Action: Gentle, controlled heating E->F G Did the compound dissolve? F->G H Yes: Proceed with reaction at elevated temperature G->H Yes I No: Consider a co-solvent system G->I No J Action: Test co-solvent mixtures I->J K Success? J->K L Yes: Proceed with optimized system K->L Yes M No: Evaluate heterogeneous reaction conditions K->M No cluster_0 Primary Solvent (e.g., Toluene) cluster_1 Co-Solvent (e.g., DMF) cluster_2 Solute Molecule a1 a1 Solute 8-Chloromethyl-6- nitro-4H-benzodioxine a1->Solute Poor Interaction a2 a2 a3 a3 a4 a4 a4->Solute a5 a5 b1 b1 b1->Solute Favorable Interaction (dipole-dipole) b2 b2

Caption: Co-solvents create a more favorable solvation environment.

Protocol 3: Co-Solvent Optimization
  • Primary Solvent: Begin with a primary solvent in which your compound shows at least partial solubility or which is required for the reaction.

  • Co-Solvent Selection: Choose a co-solvent that is miscible with the primary solvent and in which the compound has higher solubility (if known). Often, a more polar, aprotic solvent like DMF, NMP, or DMSO is a good choice to add to a less polar solvent. [14][15]3. Titration: Dissolve/suspend your compound in the primary solvent. Slowly add the co-solvent dropwise or in small aliquots (e.g., 1-5% v/v increments) with vigorous stirring.

  • Observation: Note the volume of co-solvent required to achieve complete dissolution.

  • Verification: Ensure the chosen co-solvent mixture does not negatively interfere with your reaction chemistry or downstream workup procedures. [16]

Strategy 2: Maintain Reaction Temperature

If the compound is soluble at an elevated temperature, the simplest solution is to maintain that temperature throughout the reaction, including during the addition of other reagents. Add subsequent reagents slowly to avoid localized cooling.

Data Summary

Table 1: Solvent Selection Guide for 8-Chloromethyl-6-nitro-4H-benzodioxine
SolventTypeBoiling Point (°C)Expected SolubilityNotes & Rationale
Methanol Polar Protic65Very Slight []May be useful as a co-solvent.
Chloroform Halogenated61Slight []Good starting point for screening. Be mindful of potential reactivity.
Dichloromethane (DCM) Halogenated40Likely PartialLower boiling point, useful for reactions near room temperature.
Toluene Aromatic111Likely PoorA non-polar solvent, may require a polar co-solvent.
Acetonitrile (ACN) Polar Aprotic82Worth TestingA common polar aprotic solvent for a range of reactions.
N,N-Dimethylformamide (DMF) Polar Aprotic153Likely GoodHigh boiling point, excellent for dissolving many poorly soluble compounds. [14]
N-Methyl-2-pyrrolidone (NMP) Polar Aprotic202Likely GoodSimilar to DMF but with a higher boiling point; often a strong solvent. [15][17]
Dimethyl Sulfoxide (DMSO) Polar Aprotic189Likely GoodA very strong polar aprotic solvent, but can interfere with some chemistries. [16]
Tetrahydrofuran (THF) Ether66Worth TestingA moderately polar ether, common in synthesis.

References

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  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010). ChemMedChem. [Link]

  • Improving solubility and accelerating drug development. (n.d.). Veranova. [Link]

  • Effect of Temperature on Solubility. (2020). YouTube. [Link]

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  • Chemistry and pharmacology of benzodioxanes. (2007). TSI Journals. [Link]

  • Synthesis and oxidation behavior of 2,4,5,7,8-pentamethyl-4H-1,3-benzodioxin-6-ol, a multifunctional oxatocopherol-type antioxidant. (n.d.). PubMed. [Link]

  • How To Run A Reaction: The Workup. (n.d.). University of Rochester Department of Chemistry. [Link]

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Technical Support Center: Strategies to Control Regioselectivity in the Synthesis of 8-Chloromethyl-6-nitro-4H-benzodioxine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of substituted benzodioxine derivatives. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges of controlling regioselectivity in the synthesis of 8-Chloromethyl-6-nitro-4H-benzodioxine derivatives. Our approach is grounded in the fundamental principles of electrophilic aromatic substitution, offering not just protocols, but the rationale behind them to empower you to make informed decisions in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the directing effects of the 4H-benzodioxine ring system in electrophilic aromatic substitution?

The 4H-benzodioxine ring system contains two ether-like oxygen atoms attached to the aromatic ring. The lone pairs of electrons on these oxygen atoms can be delocalized into the benzene ring through resonance, making the ring more electron-rich and thus more reactive towards electrophiles than benzene itself.[1][2] This electron-donating effect is strongest at the positions ortho and para to the ether linkages. Therefore, the 4H-benzodioxine moiety is considered an activating group and an ortho-, para-director .[3][4] Specifically, positions 6 and 8 are activated.

Q2: To synthesize 8-Chloromethyl-6-nitro-4H-benzodioxine, which electrophilic substitution should I perform first: chloromethylation or nitration?

The order of substitution is critical for achieving the desired regioselectivity. Let's analyze the two potential synthetic routes:

  • Route A: Nitration followed by Chloromethylation.

    • Nitration of 4H-benzodioxine: The nitro group (-NO2) is a strong deactivating, meta-directing group.[3][4] Nitration of the parent 4H-benzodioxine would likely yield a mixture of 6-nitro and 8-nitro isomers due to the ortho-, para-directing effect of the dioxine ring.

    • Chloromethylation of the nitro-benzodioxine: If we were to proceed with the 6-nitro isomer, the subsequent chloromethylation would be directed by two groups: the activating ortho-, para-directing dioxine ring and the deactivating meta-directing nitro group. The powerful deactivating nature of the nitro group would significantly slow down the second substitution. The directing effects would converge on position 8 (ortho to the dioxine ether linkage and meta to the nitro group), potentially leading to the desired product. However, the severely deactivated ring might require harsh reaction conditions, leading to side products.

  • Route B: Chloromethylation followed by Nitration.

    • Chloromethylation of 4H-benzodioxine: The chloromethyl group (-CH2Cl) is a weakly activating, ortho-, para-directing group.[5] Chloromethylation of the parent 4H-benzodioxine would yield a mixture of 6-chloromethyl and 8-chloromethyl isomers.

    • Nitration of the chloromethyl-benzodioxine: If we proceed with the 8-chloromethyl isomer, the subsequent nitration will be directed by the activating ortho-, para-directing dioxine ring and the weakly activating ortho-, para-directing chloromethyl group. Both groups will direct the incoming nitro group to the 6-position. This concerted directing effect should provide better regioselectivity for the desired product.

Q3: What are the expected major and minor products in each step of the proposed synthesis (Route B)?
  • Step 1: Chloromethylation of 4H-benzodioxine.

    • Major Products: 6-Chloromethyl-4H-benzodioxine and 8-Chloromethyl-4H-benzodioxine. The ratio of these isomers will be influenced by steric hindrance. The 8-position is generally less sterically hindered than the 6-position, which is flanked by the dioxine ring oxygen. Therefore, the 8-chloromethyl isomer may be formed in a slightly higher yield.

    • Minor Product: 6,8-di(chloromethyl)-4H-benzodioxine, resulting from polysubstitution.

  • Step 2: Nitration of 8-Chloromethyl-4H-benzodioxine.

    • Major Product: 8-Chloromethyl-6-nitro-4H-benzodioxine. The directing effects of the dioxine ring and the chloromethyl group converge at the 6-position.

    • Minor Products: Potentially a small amount of the 5-nitro isomer, although this is electronically and sterically disfavored. Over-nitration to form dinitro products is also a possibility under harsh conditions.

Troubleshooting Guides

Problem 1: Poor Regioselectivity in the Initial Chloromethylation Step, Leading to a Mixture of 6- and 8- Isomers.

Question: My initial chloromethylation of 4H-benzodioxine yields an inseparable mixture of the 6- and 8-chloromethyl isomers. How can I improve the selectivity for the 8-isomer?

Answer: Achieving high regioselectivity between the electronically similar 6- and 8-positions is a common challenge. Here are several strategies to enhance the formation of the 8-chloromethyl isomer:

  • Steric Hindrance: The key to differentiating the 6- and 8-positions is to leverage steric effects.

    • Bulky Chloromethylating Reagent: While standard chloromethylation conditions (formaldehyde and HCl) are common, exploring the use of a bulkier chloromethylating agent might favor substitution at the less hindered 8-position.[6]

    • Lewis Acid Catalyst: The choice of Lewis acid can influence regioselectivity. Experiment with different Lewis acids (e.g., ZnCl2, SnCl4, AlCl3) to find one that enhances steric differentiation.[5] Be cautious with stronger Lewis acids like AlCl3, as they can promote side reactions.

  • Reaction Temperature: Lowering the reaction temperature can often improve selectivity. At lower temperatures, the reaction is more sensitive to small differences in activation energies between the pathways leading to the two isomers.

  • Solvent Effects: The polarity of the solvent can influence the transition state and thus the regioselectivity. Experiment with a range of solvents, from nonpolar (e.g., CCl4, hexane) to polar aprotic (e.g., CH2Cl2, THF).

Experimental Protocol: Temperature and Catalyst Screening for Chloromethylation

  • Set up parallel reactions in small scale.

  • In each reaction vessel, dissolve 4H-benzodioxine in the chosen solvent.

  • Add the chloromethylating agent (e.g., paraformaldehyde and HCl gas, or a chloromethyl ether).

  • Add a different Lewis acid catalyst to each vessel at a controlled temperature (e.g., start at 0 °C).

  • Monitor the reactions by TLC or GC-MS to determine the ratio of 6- to 8-isomers.

  • Identify the conditions that provide the highest selectivity for the 8-chloromethyl isomer.

Problem 2: Low Yield in the Nitration of 8-Chloromethyl-4H-benzodioxine.

Question: The nitration of my 8-chloromethyl-4H-benzodioxine is giving a very low yield of the desired 6-nitro product. What could be the issue?

Answer: Low yields in nitration reactions can stem from several factors, including reaction conditions that are too harsh or too mild, and side reactions.

  • Nitrating Agent and Conditions:

    • Standard Conditions: A mixture of concentrated nitric acid and sulfuric acid is a powerful nitrating agent.[7] If the reaction is too aggressive, it can lead to oxidation of the starting material or the formation of polysubstituted byproducts.

    • Milder Conditions: Consider using a milder nitrating agent. Acetyl nitrate (prepared from nitric acid and acetic anhydride) or nitronium tetrafluoroborate (NO2BF4) can be effective alternatives for activated rings. An aqueous solution of sodium dodecylsulfate with dilute nitric acid has also been reported to achieve regioselective nitration under mild conditions.[8]

  • Reaction Temperature: Nitration is a highly exothermic reaction. Maintaining a low temperature (typically 0-10 °C) is crucial to prevent over-reaction and decomposition.

  • Side Reactions: The chloromethyl group can be susceptible to hydrolysis or other reactions under strongly acidic conditions. If you observe byproducts with a hydroxymethyl or other modified group at the 8-position, this is a likely cause. Using milder nitrating conditions can help mitigate these side reactions.

Problem 3: Formation of the Undesired 6-Chloromethyl-8-nitro Isomer.

Question: I am obtaining the 6-Chloromethyl-8-nitro isomer instead of the desired 8-Chloromethyl-6-nitro product. What is the reason for this outcome?

Answer: The formation of the 6-Chloromethyl-8-nitro isomer indicates that you have likely started with the 6-chloromethyl isomer and then performed the nitration. As discussed in the FAQs, the directing effects of the dioxine ring and the chloromethyl group at the 6-position would direct the incoming nitro group to the 8-position.

To obtain your target molecule, you must start with the 8-chloromethyl-4H-benzodioxine isomer for the nitration step. This highlights the critical importance of successfully separating the 6- and 8-chloromethyl isomers after the initial chloromethylation step. If separation by column chromatography is challenging, consider derivatization of the mixture to facilitate separation, followed by removal of the derivatizing group.

Visualizing Synthetic Strategies and Troubleshooting

Diagram 1: Proposed Synthetic Pathway

G cluster_start Starting Material cluster_step1 Step 1: Chloromethylation cluster_step2 Step 2: Nitration 4H-Benzodioxine 4H-Benzodioxine 8-Chloromethyl-4H-benzodioxine 8-Chloromethyl-4H-benzodioxine 4H-Benzodioxine->8-Chloromethyl-4H-benzodioxine HCHO, HCl, Lewis Acid 6-Chloromethyl-4H-benzodioxine 6-Chloromethyl-4H-benzodioxine 4H-Benzodioxine->6-Chloromethyl-4H-benzodioxine Side Product 8-Chloromethyl-6-nitro-4H-benzodioxine 8-Chloromethyl-6-nitro-4H-benzodioxine 8-Chloromethyl-4H-benzodioxine->8-Chloromethyl-6-nitro-4H-benzodioxine HNO3, H2SO4

Caption: Proposed synthetic route for 8-Chloromethyl-6-nitro-4H-benzodioxine.

Diagram 2: Troubleshooting Decision Tree for Low Yield in Nitration

G start Low Yield in Nitration q1 Analyze byproduct profile. Is there evidence of starting material degradation or side reactions? start->q1 sol1 Use milder nitrating agent (e.g., Acetyl Nitrate). Lower reaction temperature. q1->sol1 Yes sol2 Increase reaction time or use a slightly stronger nitrating agent. Ensure anhydrous conditions. q1->sol2 No a1_yes Yes a1_no No

Caption: Decision-making workflow for troubleshooting low nitration yields.

Summary of Key Parameters for Regiocontrol

ParameterEffect on RegioselectivityRecommendations
Order of Substitution Determines the directing effects of existing substituents.Perform chloromethylation first, followed by nitration.
Lewis Acid Catalyst (Chloromethylation) Can influence the ortho/para ratio through steric effects.Screen various Lewis acids (ZnCl2, SnCl4) to optimize for the 8-isomer.
Reaction Temperature Lower temperatures generally lead to higher selectivity.Conduct both steps at low temperatures (0-10 °C).
Nitrating Agent The strength of the nitrating agent affects yield and side reactions.Start with standard conditions (HNO3/H2SO4) and switch to milder reagents if degradation occurs.
Solvent Can influence transition state energies and isomer ratios.Screen a range of solvents for the chloromethylation step.

By carefully considering these factors and employing a systematic approach to optimization, researchers can effectively control the regioselectivity in the synthesis of 8-Chloromethyl-6-nitro-4H-benzodioxine and related derivatives.

References

  • Kobayashi, K., Nakamura, D., Miyamoto, K., Morikawa, O., & Konishi, H. (n.d.). Simple Synthesis of 4H-1,3-Benzodioxin-2-one Derivatives by Iodocyclization of t-Butyl o-Vinylphenyl Carbonate Derivatives. Bulletin of the Chemical Society of Japan. Retrieved from [Link]

  • 1,4-Benzodioxanes. I. Synthesis involving the reaction of .alpha.-halo Michael acceptors with catechol. (n.d.). ACS Publications. Retrieved from [Link]

  • Chloromethylation of 1,3-Benzodioxole in the Presence of Micellar Catalysts. (n.d.). Retrieved from [Link]

  • Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Retrieved from [Link]

  • Synthesis of modified 4H-1,2,4-benzothiadiazine-1,1-dioxides and determination of their affinity and selectivity for different types of K(ATP) channels. (n.d.). PubMed. Retrieved from [Link]

  • 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. (2024). MDPI. Retrieved from [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Reactions. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • chemistry-and-pharmacology-of-benzodioxanes.pdf. (2007). TSI Journals. Retrieved from [Link]

  • 16.4: Substituent Effects in Electrophilic Substitutions. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • Directing effect and Reactivity | Electrophilic substitution reactions on substituted rings. (2020). YouTube. Retrieved from [Link]

  • Electrophilic aromatic directing groups. (n.d.). Wikipedia. Retrieved from [Link]

  • Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. (n.d.). RSC Publishing. Retrieved from [Link]

  • Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof. (n.d.). Google Patents.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. Retrieved from [Link]

  • Regioselective nitration of aromatic compounds and the reaction products thereof. (n.d.). Google Patents.
  • Substituent Effects in Electrophilic Substitutions. (n.d.). Fiveable. Retrieved from [Link]

  • 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. (2021). YouTube. Retrieved from [Link]

  • Electrophilic aromatic substitution. (n.d.). Wikipedia. Retrieved from [Link]

  • Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. (2017). NIH. Retrieved from [Link]

  • Learning outcome 30.1.4. (n.d.). chemguide. Retrieved from [Link]

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Technical Support Center: Ensuring the Stability of 8-Chloromethyl-6-nitro-4H-benzodioxine During Storage

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 8-Chloromethyl-6-nitro-4H-benzodioxine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to prevent the degradation of this key chemical intermediate during storage. As a molecule possessing both a reactive benzylic chloride and an electron-withdrawing nitro group, 8-Chloromethyl-6-nitro-4H-benzodioxine requires careful handling and storage to maintain its chemical integrity. This document provides a comprehensive overview of potential degradation pathways, recommended storage conditions, and analytical methods for assessing stability.

Understanding the Molecule: Key Structural Features and Reactivity

8-Chloromethyl-6-nitro-4H-benzodioxine is a substituted benzodioxane derivative. Its stability is primarily influenced by two key functional groups:

  • The 8-Chloromethyl Group: This benzylic chloride is susceptible to nucleophilic substitution reactions. The proximity of the ether oxygen in the dioxine ring can influence its reactivity.

  • The 6-Nitro Group: As a strong electron-withdrawing group, the nitro moiety deactivates the aromatic ring towards electrophilic substitution but can be susceptible to reduction and may influence the overall thermal and photostability of the molecule.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and issues encountered during the storage and handling of 8-Chloromethyl-6-nitro-4H-benzodioxine.

FAQ 1: What are the primary degradation pathways for 8-Chloromethyl-6-nitro-4H-benzodioxine?

Based on its chemical structure, the two most probable degradation pathways are hydrolysis of the chloromethyl group and decomposition of the nitro group.

  • Hydrolysis: The benzylic chloride is susceptible to hydrolysis, especially in the presence of moisture, leading to the formation of the corresponding benzyl alcohol, 8-Hydroxymethyl-6-nitro-4H-benzodioxine. This reaction can be accelerated by elevated temperatures and the presence of nucleophiles.[1]

  • Photodegradation: Nitroaromatic compounds are known to be sensitive to light.[2] UV or even ambient light exposure can lead to complex degradation pathways, potentially involving the nitro group and the formation of colored impurities.

  • Thermal Decomposition: Nitro compounds can be thermally labile, and elevated temperatures can initiate decomposition, which may be autocatalytic in nature.[3]

Degradation Pathways 8-Chloromethyl-6-nitro-4H-benzodioxine 8-Chloromethyl-6-nitro-4H-benzodioxine 8-Hydroxymethyl-6-nitro-4H-benzodioxine 8-Hydroxymethyl-6-nitro-4H-benzodioxine 8-Chloromethyl-6-nitro-4H-benzodioxine->8-Hydroxymethyl-6-nitro-4H-benzodioxine Hydrolysis (H₂O) Other Degradation Products Other Degradation Products 8-Chloromethyl-6-nitro-4H-benzodioxine->Other Degradation Products Photodegradation (Light) / Thermal Decomposition (Heat)

Caption: Potential degradation pathways of 8-Chloromethyl-6-nitro-4H-benzodioxine.

FAQ 2: I've noticed a change in the color of my stored compound. What could be the cause?

A change in color, often to a yellowish or brownish hue, is a common indicator of degradation, particularly for nitroaromatic compounds. This can be a result of:

  • Photodegradation: Exposure to light can generate chromophoric (color-producing) byproducts.

  • Formation of Nitroso Compounds: Partial reduction of the nitro group can lead to the formation of highly colored nitroso derivatives.

Troubleshooting:

  • Verify Storage Conditions: Ensure the compound is stored in a light-protected container (amber vial or wrapped in aluminum foil) and in a dark location.

  • Purity Check: Perform an analytical purity check using HPLC to quantify the level of impurities.

FAQ 3: My compound shows poor solubility after storage. What might be the reason?

Decreased solubility can be a consequence of the formation of less soluble degradation products or polymerization. The hydrolysis product, 8-Hydroxymethyl-6-nitro-4H-benzodioxine, may have different solubility characteristics than the parent compound.

Troubleshooting:

  • Analyze for Impurities: Use HPLC or TLC to check for the presence of new, less soluble species.

  • Re-purification: If significant degradation has occurred, re-purification by column chromatography or recrystallization may be necessary.

Recommended Storage Conditions

To minimize degradation, 8-Chloromethyl-6-nitro-4H-benzodioxine should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Reduces the rate of potential hydrolytic and thermal degradation.
Light Protect from lightPrevents photodegradation. Use amber glass vials or wrap containers in aluminum foil.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)Minimizes contact with moisture and oxygen, reducing the risk of hydrolysis and oxidation.
Container Tightly sealed, chemically resistant containerPrevents ingress of moisture and air.

Experimental Protocols

Protocol 1: Stability Assessment via High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization may be required.

1. Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • HPLC grade acetonitrile and water

  • Formic acid or phosphoric acid

2. Chromatographic Conditions:

ParameterSuggested Condition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50-95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

3. Sample Preparation:

  • Prepare a stock solution of 8-Chloromethyl-6-nitro-4H-benzodioxine in acetonitrile at a concentration of 1 mg/mL.

  • For analysis, dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.

HPLC Workflow Prepare Mobile Phase Prepare Mobile Phase Equilibrate Column Equilibrate Column Prepare Mobile Phase->Equilibrate Column Inject Sample Inject Sample Equilibrate Column->Inject Sample Prepare Sample Prepare Sample Prepare Sample->Inject Sample Run Gradient Run Gradient Inject Sample->Run Gradient Detect at 254 nm Detect at 254 nm Run Gradient->Detect at 254 nm Analyze Data Analyze Data Detect at 254 nm->Analyze Data

Caption: General workflow for HPLC analysis.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential to identify potential degradation products and to validate the stability-indicating nature of the analytical method.[4][5]

1. Stress Conditions:

  • Acid Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M HCl. Incubate at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a 1:1 mixture of acetonitrile and 0.1 M NaOH. Incubate at room temperature for 4 hours.

  • Oxidative Degradation: Dissolve the compound in acetonitrile and add 3% hydrogen peroxide. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound in an oven at 80 °C for 48 hours.

  • Photostability: Expose a solution of the compound (in a quartz cuvette) to a calibrated light source according to ICH Q1B guidelines.[2][6] A control sample should be wrapped in aluminum foil and kept under the same conditions.

2. Sample Analysis:

  • At specified time points, withdraw an aliquot of each stressed sample.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including a non-stressed control, by the developed HPLC method.

3. Data Interpretation:

  • Compare the chromatograms of the stressed samples with the control.

  • Identify and quantify any new peaks (degradation products).

  • The peak purity of the main component should be assessed using a photodiode array (PDA) detector to ensure that no co-eluting impurities are present.

Protocol 3: Identification of Degradation Products by LC-MS and NMR

For the structural elucidation of significant degradation products:

1. LC-MS Analysis:

  • Analyze the stressed samples using a Liquid Chromatography-Mass Spectrometry (LC-MS) system. This will provide the molecular weights of the degradation products, which is crucial for their identification.[7][8]

2. Isolation of Degradation Products:

  • If a degradation product is present in a significant amount, it can be isolated using preparative HPLC.

3. NMR Spectroscopy:

  • The structure of the isolated impurity can be unequivocally determined using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and 2D NMR techniques like COSY and HMBC).[9][10]

References

  • Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology, 38(3).
  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Jenkins, T. F., & Walsh, M. E. (1986). An Improved RP-HPLC (Reversed-Phase, High-Performance Liquid Chromatography)
  • Klick, S., et al. (2005). Toward a general strategy for degradation studies of drug substances and drug products. Pharmaceutical Technology, 29(2), 48-66.
  • Lehotay, J., et al. (2002). Determination of Nitroaromatic Compounds in Soil Samples by HPLC, Using On-Line Preconcentration.
  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. [Link][2][6]

  • Ravi, V. B., et al. (2021). LC and NMR Studies for Identification and Characterization of Degradation Byproducts of Olmesartan Acid, Elucidation of Their Degradation Pathway and Ecotoxicity Assessment. Molecules, 26(6), 1769.[2][7]

  • US EPA. (2006).
  • Waters Corporation.
  • BenchChem. (2025). Application Note: HPLC Analysis of 2-Nitro-5-piperidinophenol.
  • Tandfonline. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques.
  • Wikipedia. Nitrogen compounds.
  • European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link][6]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • Danish Environmental Protection Agency. (2014). Survey of benzyl chloride (CAS no. 100-44-7).
  • SPL. (2024). ASTM D2619 (Hydrolytic Stability).
  • Sciencemadness Wiki. (2021). Benzyl chloride. [Link]

  • Hypha Discovery. Structure Elucidation and NMR. [Link][9]

  • Google Patents.
  • Tanabe, K., & Sano, T. (1962). The mechanism of the hydrolysis of benzyl chloride. Journal of the Research Institute for Catalysis, Hokkaido University, 10(2), 173-182.[1]

  • Dousa, M., et al. (2019). Identification and structure elucidation of a new degradation impurity in the multi-component tablets of amlodipine besylate. Journal of Pharmaceutical and Biomedical Analysis, 162, 123-130.[8]

  • Swamy, C., et al. (2019). Structure elucidation of novel degradation products of thiocolchicoside by NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 167, 49-58.[10]

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Optimizing reaction time and temperature for 8-Chloromethyl-6-nitro-4H-benzodioxine reactions.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 8-Chloromethyl-6-nitro-4H-benzodioxine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific chloromethylation reaction. Here, we address common challenges and provide in-depth, field-proven insights to optimize your reaction conditions, focusing on the critical interplay of reaction time and temperature.

Section 1: Foundational Knowledge & Reaction Overview

The chloromethylation of 6-nitro-4H-benzodioxine is an electrophilic aromatic substitution, a class of reactions sensitive to substrate reactivity, catalyst choice, and precise control of reaction parameters. The electron-withdrawing nature of the nitro group deactivates the aromatic ring, making the reaction more challenging than with electron-rich substrates. This guide will help you navigate these challenges to achieve optimal yield and purity.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is showing low conversion of the starting material, 6-nitro-4H-benzodioxine. What are the likely causes and how can I improve the yield?

A1: Low conversion is a common issue, often stemming from insufficient reaction temperature, inadequate reaction time, or poor catalyst activity.

  • Causality: The deactivating effect of the nitro group on the benzodioxine ring requires more forcing conditions to drive the electrophilic substitution.[1] If the temperature is too low or the reaction time too short, the electrophile generated from formaldehyde and HCl will not react efficiently with the substrate.

  • Troubleshooting Protocol:

    • Temperature Adjustment: Gradually increase the reaction temperature in 5-10°C increments. A typical starting point for chloromethylation of deactivated aromatics is around 60-80°C.[2][3][4] Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) at each temperature increment. Be cautious, as excessively high temperatures can lead to side product formation.[1]

    • Time Extension: If increasing the temperature is not improving the yield significantly, or is leading to byproducts, extend the reaction time. Monitor the reaction every 1-2 hours to determine the point at which the starting material consumption plateaus. Prolonged reaction times after the mono-substituted product is formed can lead to di-substitution.[5]

    • Catalyst Activity: Ensure your Lewis acid catalyst (e.g., anhydrous zinc chloride) is fresh and has been stored under anhydrous conditions. Moisture can deactivate the catalyst.

Q2: I'm observing a significant amount of a di-substituted byproduct, 6,8-bis(chloromethyl)-4H-benzodioxine. How can I minimize its formation?

A2: The formation of di-substituted products is a classic selectivity challenge in chloromethylation.[5] It arises when the desired mono-chloromethylated product reacts further.

  • Causality: Once the first chloromethyl group is introduced, it can slightly activate the ring towards a second substitution, or the reaction conditions may be too harsh, favoring multiple substitutions.

  • Troubleshooting Protocol:

    • Stoichiometry Control: Carefully control the stoichiometry of your reagents. Use a molar ratio of the benzodioxine substrate to the chloromethylating agent (formaldehyde or paraformaldehyde) of 1:1 or slightly above 1:1. A large excess of the chloromethylating agent will drive the reaction towards di-substitution.[5]

    • Lower Reaction Temperature: Operate at the lowest temperature that still provides a reasonable reaction rate. This will favor the mono-substitution product.

    • Reduced Reaction Time: As soon as TLC or HPLC analysis shows a significant amount of the desired product with minimal di-substituted byproduct, quench the reaction. Do not let the reaction run to completion of the starting material if it results in a high proportion of the di-substituted product.

Q3: My final product is a dark, tarry substance, and purification is difficult. What is causing this and how can I prevent it?

A3: The formation of dark, polymeric, or tarry substances is often a result of excessive reaction temperatures.[1]

  • Causality: High temperatures can promote side reactions, including the formation of diarylmethane derivatives where two benzodioxine rings are linked by a methylene bridge.[1][6] These oligomeric byproducts are often highly colored and difficult to separate from the desired product.

  • Troubleshooting Protocol:

    • Strict Temperature Control: Maintain a consistent and controlled reaction temperature. Use an oil bath or a temperature-controlled reactor to avoid hot spots.

    • Optimize Temperature: As mentioned previously, find the optimal balance between a reasonable reaction rate and minimal byproduct formation by systematically screening temperatures.

    • Efficient Stirring: Ensure the reaction mixture is well-stirred to maintain homogenous temperature distribution.

Section 3: Experimental Protocols and Data

General Experimental Protocol for Optimization
  • To a stirred mixture of 6-nitro-4H-benzodioxine and a Lewis acid catalyst (e.g., anhydrous ZnCl₂) in a suitable solvent (e.g., acetic acid or 1,2-dichloroethane), add paraformaldehyde.

  • Heat the mixture to the desired temperature (see table below for starting points).

  • Bubble dry HCl gas through the mixture at a steady rate.[3]

  • Monitor the reaction progress by TLC or HPLC at regular intervals.

  • Upon completion (or optimal product ratio), cool the reaction mixture and quench by pouring it into ice-water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Table 1: Recommended Starting Conditions for Optimization
ParameterRecommended RangeRationale
Temperature 50 - 85°CBalances reaction rate with minimizing byproduct formation for a deactivated aromatic ring.[2]
Reaction Time 2 - 12 hoursDependent on temperature and substrate reactivity. Requires careful monitoring.[2]
Catalyst Anhydrous ZnCl₂A commonly used and effective Lewis acid for chloromethylation.[3]
Reagents Paraformaldehyde, Dry HCl gasStandard reagents for the Blanc chloromethylation reaction.[3]

Section 4: Visualizing the Optimization Workflow

Diagram 1: Troubleshooting Low Conversion

G start Low Conversion Observed temp Increase Temperature by 5-10°C start->temp time Extend Reaction Time start->time catalyst Check Catalyst Activity (Anhydrous) start->catalyst monitor Monitor by TLC/HPLC temp->monitor time->monitor catalyst->monitor improved Conversion Improved? monitor->improved byproducts Byproducts Increased? improved->byproducts Yes optimize Optimize Conditions improved->optimize No byproducts->time Yes byproducts->optimize No stop Re-evaluate Reaction Strategy optimize->stop

Caption: Decision workflow for addressing low reaction conversion.

Diagram 2: Minimizing Di-substitution

G start High Di-substitution Observed stoich Check Stoichiometry (Substrate:Reagent ≈ 1:1.1) start->stoich temp Lower Reaction Temperature start->temp time Reduce Reaction Time & Quench Early start->time monitor Monitor Product Ratio by TLC/HPLC stoich->monitor temp->monitor time->monitor ratio Mono:Di Ratio Improved? monitor->ratio ratio->start No yield Acceptable Yield? ratio->yield Yes yield->start No optimize Optimal Conditions Found yield->optimize Yes

Caption: Strategy for improving selectivity and reducing di-substitution.

References

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Validation & Comparative

Comparing the reactivity of 8-Chloromethyl-6-nitro-4H-benzodioxine with other alkylating agents

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical biology, the strategic deployment of alkylating agents is paramount for the targeted modification of biological macromolecules. This guide provides a comprehensive comparison of the reactivity profile of 8-Chloromethyl-6-nitro-4H-benzodioxine, a niche yet potentially potent alkylating agent, with more conventionally utilized compounds in research and development. Our analysis is grounded in established principles of physical organic chemistry and supported by data from analogous structures, offering a predictive framework for researchers seeking to harness its unique chemical properties.

Introduction to Alkylating Agents: A Double-Edged Sword in Biology

Alkylating agents are a class of electrophilic compounds that covalently attach alkyl groups to nucleophilic sites on biomolecules.[1] Their primary biological target is often DNA, where they modify nucleotide bases, particularly the N7 position of guanine.[1] This interaction can lead to DNA damage, replication arrest, and ultimately, apoptosis, a mechanism widely exploited in cancer chemotherapy.[1][2] The reactivity and therapeutic efficacy of an alkylating agent are dictated by its chemical structure, which influences its reaction mechanism, be it a unimolecular nucleophilic substitution (SN1) or a bimolecular (SN2) pathway.[3]

The Unique Structural Attributes of 8-Chloromethyl-6-nitro-4H-benzodioxine

8-Chloromethyl-6-nitro-4H-benzodioxine is a distinct molecule featuring a benzylic chloride, a well-known alkylating moiety, fused to a benzodioxane scaffold. Its reactivity is significantly modulated by the presence of a nitro group at the 6-position.

Key Structural Features Influencing Reactivity:

  • Benzylic Halide System: The chloromethyl group is benzylic, a structural motif known to enhance reactivity in nucleophilic substitution reactions. This is due to the stabilization of the transition state through π-orbital overlap with the adjacent benzene ring.[4] Primary benzylic halides, such as this one, typically favor an SN2 reaction mechanism.

  • Electron-Withdrawing Nitro Group: The nitro group is a potent electron-withdrawing group, which significantly influences the electronic properties of the aromatic ring and, consequently, the reactivity of the chloromethyl group.[4] It deactivates the ring towards electrophilic aromatic substitution but increases the electrophilicity of the benzylic carbon, making it a more potent target for nucleophiles.[4][5]

Comparative Reactivity Analysis

Comparison with Benzyl Chloride and Substituted Benzyl Halides

Benzyl chloride is a classic example of a reactive benzylic halide that readily undergoes SN2 reactions.[6] The introduction of substituents on the aromatic ring can either accelerate or decelerate the reaction rate.

  • Electron-Donating Groups (EDGs): EDGs, such as methoxy or methyl groups, would be expected to slightly decrease the rate of an SN2 reaction by reducing the electrophilicity of the benzylic carbon.

  • Electron-Withdrawing Groups (EWGs): The nitro group on 8-Chloromethyl-6-nitro-4H-benzodioxine acts as a strong EWG. This is anticipated to increase the rate of SN2 reactions compared to unsubstituted benzyl chloride due to the enhanced electrophilicity of the benzylic carbon.[4] However, very strong EWGs can also destabilize the electron-rich transition state of an SN2 reaction, potentially leading to a more complex reactivity profile.[4]

A study on 2-(Bromomethyl)-4-chloro-1-nitrobenzene, a structurally analogous compound, highlights that while the EWGs increase the electrophilicity of the benzylic carbon, they can also destabilize the transition state, resulting in generally lower reactivity compared to benzyl bromides with no or electron-donating substituents.[4] This suggests that the reactivity of 8-Chloromethyl-6-nitro-4H-benzodioxine is a fine balance between the activating effect of the benzylic system and the complex electronic influence of the nitro group.

G Target Target Moderate_Reactivity Moderate_Reactivity Target->Moderate_Reactivity Predicted Nitrobenzyl_Cl Nitrobenzyl_Cl Nitrobenzyl_Cl->Moderate_Reactivity Similar EWG effect Benzyl_Cl Benzyl_Cl Benzyl_Cl->Moderate_Reactivity Methoxybenzyl_Cl Methoxybenzyl_Cl Low_Reactivity Low_Reactivity Methoxybenzyl_Cl->Low_Reactivity EDG effect

Comparison with Common Anticancer Alkylating Agents

Many clinically used alkylating agents, such as nitrogen mustards (e.g., cyclophosphamide, melphalan) and nitrosoureas, are bifunctional, meaning they can form DNA interstrand cross-links, a highly cytotoxic lesion.[2][7] 8-Chloromethyl-6-nitro-4H-benzodioxine is a monofunctional alkylating agent, which will primarily form single DNA adducts.

Alkylating Agent Class Functionality Mechanism Key Features
8-Chloromethyl-6-nitro-4H-benzodioxine Benzylic HalideMonofunctionalLikely SN2Activated by nitro group, potential for unique biological targets due to the benzodioxane moiety.
Cyclophosphamide Nitrogen MustardBifunctionalSN1 (active metabolite)Prodrug, requires metabolic activation.[7]
Melphalan Nitrogen MustardBifunctionalSN1Actively transported into cells.[7]
Busulfan Alkyl SulfonateBifunctionalSN2Selective for myeloid cells.[8]

Experimental Protocols for Comparative Evaluation

To empirically determine the reactivity and biological activity of 8-Chloromethyl-6-nitro-4H-benzodioxine, a series of standardized experimental protocols should be employed.

Kinetic Studies of Alkylation

Objective: To determine the second-order rate constant (k2) for the reaction of 8-Chloromethyl-6-nitro-4H-benzodioxine with a model nucleophile and compare it to other alkylating agents.

Methodology:

  • Reactant Preparation: Prepare stock solutions of 8-Chloromethyl-6-nitro-4H-benzodioxine, a reference alkylating agent (e.g., benzyl chloride), and a model nucleophile (e.g., thiophenol or a fluorescently tagged thiol) in a suitable aprotic solvent (e.g., acetonitrile or DMF).

  • Reaction Monitoring: Initiate the reaction by mixing the alkylating agent and nucleophile solutions at a constant temperature. Monitor the reaction progress over time by measuring the disappearance of the nucleophile or the appearance of the product using techniques such as:

    • UV-Vis Spectroscopy: If the product has a distinct absorbance profile.

    • High-Performance Liquid Chromatography (HPLC): To separate and quantify reactants and products.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: To monitor the change in chemical shifts of specific protons.[9]

  • Data Analysis: Plot the concentration of the reactant or product against time and fit the data to a second-order rate equation to determine the rate constant (k2).

G Start Prepare Reactant Solutions Mix Initiate Reaction at Constant Temp. Start->Mix Monitor Monitor Reaction Progress (UV-Vis, HPLC, or NMR) Mix->Monitor Plot Plot Concentration vs. Time Monitor->Plot Calculate Calculate Second-Order Rate Constant (k2) Plot->Calculate End Compare Reactivity Calculate->End

In Vitro Cytotoxicity Assessment (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of 8-Chloromethyl-6-nitro-4H-benzodioxine in a panel of cancer cell lines and compare it to other alkylating agents.

Methodology:

  • Cell Culture: Culture selected cancer cell lines in appropriate media.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of 8-Chloromethyl-6-nitro-4H-benzodioxine and reference compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot a dose-response curve to determine the IC50 value.[10]

DNA Adduct Analysis by Mass Spectrometry

Objective: To identify and quantify the DNA adducts formed by 8-Chloromethyl-6-nitro-4H-benzodioxine in vitro.

Methodology:

  • DNA Alkylation: Incubate calf thymus DNA with 8-Chloromethyl-6-nitro-4H-benzodioxine under physiological conditions.

  • DNA Isolation and Hydrolysis: Isolate the alkylated DNA and enzymatically hydrolyze it to individual nucleosides.[11]

  • LC-MS/MS Analysis: Analyze the nucleoside mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12]

    • Employ a precursor ion scan or neutral loss scan to screen for potential adducts.[11]

    • Use selected reaction monitoring (SRM) for targeted quantification of specific adducts.[12]

  • Data Analysis: Identify the adducts based on their mass-to-charge ratio and fragmentation pattern. Quantify the level of adduction relative to unmodified nucleosides.

G Start Alkylate DNA in vitro Isolate Isolate and Hydrolyze DNA Start->Isolate Analyze LC-MS/MS Analysis Isolate->Analyze Screen Screen for Adducts (Precursor/Neutral Loss Scan) Analyze->Screen Quantify Quantify Adducts (SRM) Analyze->Quantify Identify Identify and Characterize Adducts Screen->Identify Quantify->Identify End Determine Adduct Profile Identify->End

Conclusion and Future Directions

8-Chloromethyl-6-nitro-4H-benzodioxine presents an intriguing profile as a monofunctional alkylating agent. Its reactivity is predicted to be enhanced by the electron-withdrawing nitro group, potentially making it a more potent electrophile than unsubstituted benzyl chloride. However, the precise impact of the benzodioxane ring and the nitro group on its biological activity and selectivity remains to be elucidated.

The experimental protocols outlined in this guide provide a robust framework for a comprehensive comparative analysis. Such studies are essential to fully characterize the alkylating potential of 8-Chloromethyl-6-nitro-4H-benzodioxine and to determine its suitability for applications in drug development and as a chemical probe for studying DNA damage and repair. Future research should focus on generating empirical data to validate the theoretical predictions and to explore the unique biological consequences of DNA alkylation by this novel compound.

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A Senior Application Scientist's Guide to the Mass Spectrometric Validation of Protein Labeling with 8-Chloromethyl-6-nitro-4H-benzodioxine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative proteomics, the covalent labeling of proteins is a cornerstone for elucidating cellular mechanisms, identifying biomarkers, and accelerating drug discovery. The choice of a labeling reagent is a critical decision that profoundly impacts the quality and interpretability of mass spectrometry (MS) data. This guide provides an in-depth validation workflow for a potentially novel cysteine-reactive probe, 8-Chloromethyl-6-nitro-4H-benzodioxine, and objectively compares its theoretical performance attributes against established alternatives, iodoacetamide (IAA) and N-ethylmaleimide (NEM).

Understanding the Reagent: The Chemical Logic of 8-Chloromethyl-6-nitro-4H-benzodioxine

While not a commonly documented reagent in the proteomics literature, the structure of 8-Chloromethyl-6-nitro-4H-benzodioxine allows for a reasoned prediction of its reactivity. The key functional group is the chloromethyl moiety attached to the benzodioxine core. This benzylic chloride is expected to be a moderately reactive electrophile, susceptible to nucleophilic attack by the thiol group of cysteine residues via an SN2 reaction. The electron-withdrawing nitro group would further activate the aromatic system, potentially influencing the reactivity of the chloromethyl group.

The primary advantages of such a reagent could lie in the introduction of a unique mass shift and the potential for altered chromatographic or ionization properties that may aid in detection and quantification. However, as with any new labeling agent, rigorous validation is paramount to ensure its specificity, efficiency, and the absence of undesirable side-reactions.

The Imperative of Validation: A Self-Validating System for Trustworthy Data

The goal of any protein labeling experiment is to achieve complete and specific modification of the target residue(s) with minimal off-target effects. Incomplete labeling leads to an underestimation of protein abundance, while non-specific labeling can introduce artifacts and complicate data analysis.[1] Therefore, a robust validation workflow is not merely a preliminary step but an integral part of generating reliable quantitative data.

Our validation strategy is designed as a self-validating system, incorporating multiple checkpoints to assess the performance of 8-Chloromethyl-6-nitro-4H-benzodioxine. This involves a systematic evaluation of labeling efficiency, specificity, and potential side reactions, benchmarked against well-characterized reagents.

Comparative Analysis of Cysteine-Reactive Probes

The selection of a labeling reagent should be guided by the specific requirements of the experiment. Here, we compare the theoretical attributes of 8-Chloromethyl-6-nitro-4H-benzodioxine with two widely used cysteine alkylating agents: iodoacetamide (IAA) and N-ethylmaleimide (NEM).

Feature8-Chloromethyl-6-nitro-4H-benzodioxine (Predicted)Iodoacetamide (IAA)N-ethylmaleimide (NEM)
Reaction Mechanism SN2 reaction with thiolatesSN2 reaction with thiolatesMichael addition to thiols
Mass Shift (Monoisotopic) +229.0142 Da+57.0215 Da+125.0477 Da
Specificity Predicted high for cysteine; potential for off-target reactions with other nucleophiles (e.g., Lys, His, N-terminus) under harsh conditions.High for cysteine, but can react with other residues at high pH or concentration.[1][2][3]Generally high specificity for thiols at near-neutral pH.[4]
Reaction Speed Likely slower than IAA due to the stability of the benzylic chloride.Very fast reaction with cysteine thiols.[5]Fast reaction, particularly at pH 7-7.5.[6]
Potential Side Reactions Hydrolysis of the chloromethyl group. Potential for off-target alkylation.Alkylation of methionine, histidine, lysine, and N-termini.[1][2][3]Hydrolysis of the maleimide ring, potential for reaction with other nucleophiles at higher pH.
Advantages Unique, larger mass shift may aid in peptide identification and separation from unlabeled peptides. The nitro group may offer unique fragmentation patterns or be a handle for enrichment.Well-characterized, highly reactive, and widely supported by proteomics software.[4]High specificity at neutral pH, stable modification.[7]
Disadvantages Uncharacterized reactivity and side-reaction profile. Potential for poor solubility in aqueous buffers.Prone to off-target modifications.[1][2][3]Can undergo hydrolysis, and the modification can be reversible under certain conditions.

Experimental Workflow for Validation

The following is a detailed, step-by-step protocol for the validation of 8-Chloromethyl-6-nitro-4H-benzodioxine using a model protein (e.g., Bovine Serum Albumin, BSA) and a complex protein lysate (e.g., from a cell culture).

Validation_Workflow cluster_prep Sample Preparation cluster_labeling Alkylation/Labeling cluster_digestion Protein Digestion cluster_ms Mass Spectrometry Analysis P1 Protein Solubilization & Denaturation (e.g., 8M Urea, 50 mM Tris-HCl) P2 Reduction of Disulfide Bonds (e.g., 10 mM DTT, 60 min at 37°C) P1->P2 L1 Labeling with 8-Chloromethyl-6-nitro-4H-benzodioxine (Test various concentrations and incubation times) P2->L1 Divide sample into aliquots L2 Control 1: Labeling with Iodoacetamide (IAA) (e.g., 55 mM, 30 min in the dark) P2->L2 Divide sample into aliquots L3 Control 2: Labeling with N-ethylmaleimide (NEM) (e.g., 20 mM, 60 min at RT) P2->L3 Divide sample into aliquots D1 Quench excess labeling reagent (e.g., with excess DTT) L1->D1 L2->D1 L3->D1 D2 Dilute Urea to <2M D1->D2 D3 Trypsin Digestion (e.g., 1:50 enzyme:protein, overnight at 37°C) D2->D3 M1 LC-MS/MS Analysis (e.g., on a high-resolution Orbitrap instrument) D3->M1 M2 Data Analysis (Database search with variable modifications) M1->M2

Figure 1: Experimental workflow for the validation of 8-Chloromethyl-6-nitro-4H-benzodioxine.

Detailed Protocol

1. Protein Solubilization and Reduction:

  • Solubilize 1 mg of your protein sample (BSA or cell lysate) in 1 mL of denaturation buffer (8 M urea, 50 mM Tris-HCl, pH 8.5).

  • Add dithiothreitol (DTT) to a final concentration of 10 mM.

  • Incubate for 1 hour at 37°C to reduce all disulfide bonds.

2. Alkylation/Labeling:

  • Divide the reduced protein sample into three aliquots.

  • Aliquot 1 (Test): Add 8-Chloromethyl-6-nitro-4H-benzodioxine to final concentrations of 10 mM, 20 mM, and 50 mM. Incubate for 1 hour at room temperature in the dark. Rationale: Testing a range of concentrations is crucial to find the optimal balance between labeling efficiency and non-specific reactions.

  • Aliquot 2 (Control - IAA): Add iodoacetamide to a final concentration of 55 mM. Incubate for 30 minutes at room temperature in the dark. Rationale: IAA is a highly reactive and well-characterized alkylating agent, serving as a benchmark for labeling efficiency.[4][5]

  • Aliquot 3 (Control - NEM): Add N-ethylmaleimide to a final concentration of 20 mM. Incubate for 1 hour at room temperature. Rationale: NEM offers higher specificity for cysteines at neutral pH and provides a different chemical modification for comparison.[4][7]

3. Sample Cleanup and Digestion:

  • Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.

  • Dilute the samples with 50 mM Tris-HCl, pH 8.5, to reduce the urea concentration to less than 2 M.

  • Add trypsin at a 1:50 enzyme-to-protein ratio and incubate overnight at 37°C.

  • Acidify the samples with formic acid to a final concentration of 1% to stop the digestion and prepare them for MS analysis.

  • Desalt the peptides using a C18 StageTip or equivalent.

4. LC-MS/MS Analysis:

  • Analyze the desalted peptides on a high-resolution mass spectrometer (e.g., Thermo Scientific Orbitrap) coupled to a nano-liquid chromatography system.

  • Use a standard data-dependent acquisition (DDA) method.

5. Data Analysis:

  • Search the acquired MS/MS data against the appropriate protein database (e.g., Swiss-Prot for BSA, or a human proteome database for cell lysate).

  • Configure the search parameters to include the following variable modifications:

    • Carbamidomethylation of Cysteine (+57.0215 Da) for the IAA control.

    • N-ethylmaleimide modification of Cysteine (+125.0477 Da) for the NEM control.

    • 8-Chloromethyl-6-nitro-4H-benzodioxine modification of Cysteine (+229.0142 Da) for the test sample.

    • Oxidation of Methionine (+15.9949 Da).

    • Potential off-target modifications for all three reagents on Lys, His, and the N-terminus.

Interpreting the Mass Spectrometry Data: Key Validation Metrics

Labeling Efficiency

The primary goal is to determine the percentage of cysteine residues that have been successfully labeled. This can be assessed by comparing the peak intensities of labeled versus unlabeled cysteine-containing peptides in the extracted ion chromatograms (XICs).

Calculation: Labeling Efficiency (%) = [Intensity(labeled peptide) / (Intensity(labeled peptide) + Intensity(unlabeled peptide))] x 100

An ideal labeling reagent will achieve >95% labeling efficiency under optimal conditions.

Specificity and Off-Target Reactions

Carefully examine the database search results for evidence of off-target modifications. The presence of the labeling reagent's mass shift on amino acids other than cysteine indicates a lack of specificity.

Common off-target sites to investigate:

  • Methionine: Prone to alkylation, especially with IAA.[1]

  • Histidine and Lysine: Can be modified at higher pH values.

  • N-terminus: The free amine of the N-terminus can also be a target.

A high-quality labeling reagent should exhibit minimal off-target modifications under the chosen reaction conditions.

Chemical Reaction Diagram

Reaction_Mechanism cluster_reactants Reactants cluster_product Product R1 Protein-Cys-SH P1 Protein-Cys-S-CH2-[benzodioxine] R1->P1 + R2 8-Chloromethyl-6-nitro-4H-benzodioxine R2->P1 SN2 Reaction

Figure 2: Proposed SN2 reaction of 8-Chloromethyl-6-nitro-4H-benzodioxine with a cysteine thiol.

Conclusion and Recommendations

The validation of any new protein labeling reagent is a non-negotiable prerequisite for its use in quantitative proteomics. The workflow described here provides a comprehensive framework for assessing the performance of 8-Chloromethyl-6-nitro-4H-benzodioxine. By systematically evaluating its labeling efficiency and specificity against established reagents like iodoacetamide and N-ethylmaleimide, researchers can make an informed decision about its suitability for their specific applications.

A successful validation will demonstrate high labeling efficiency (>95%) with minimal and quantifiable off-target reactions. Should 8-Chloromethyl-6-nitro-4H-benzodioxine prove to be a specific and efficient labeling reagent, its unique mass shift could offer new possibilities for multiplexed and targeted proteomic studies. However, without such rigorous validation, the data generated with this or any other novel reagent remains questionable.

References

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A Comparative Guide to the Biological Activities of Substituted Benzodioxines

Author: BenchChem Technical Support Team. Date: February 2026

The 1,4-benzodioxane scaffold has long been a versatile and evergreen template in the field of medicinal chemistry. Its unique structural features, including a fused benzene and dioxane ring, provide a rigid framework that can be strategically substituted to interact with a diverse range of biological targets. This guide offers a comparative analysis of the biological activities of various substituted benzodioxines, drawing upon experimental data to provide researchers, scientists, and drug development professionals with a comprehensive overview of this important class of compounds.

I. Antimicrobial Activity: A Renewed Assault on Drug-Resistant Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Substituted benzodioxines have emerged as a promising class of compounds with significant antibacterial and antifungal properties.

A notable strategy in this area has been the incorporation of other bioactive heterocyclic systems, such as 1,3,4-oxadiazole, with the benzodioxane nucleus. This has led to the synthesis of potent antimicrobial agents. For instance, a series of 1,3,4-oxadiazole derivatives containing a 1,4-benzodioxane ring system has been synthesized and evaluated for their activity against a panel of bacteria and fungi.[1][2][3]

Comparative Antibacterial and Antifungal Activity

The antimicrobial efficacy of these compounds is typically determined by measuring their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism. The table below summarizes the MIC values for selected synthesized benzodioxane-oxadiazole derivatives against various bacterial and fungal strains, compared to standard reference drugs.

CompoundS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)A. niger (MIC, µg/mL)A. flavus (MIC, µg/mL)C. albicans (MIC, µg/mL)
Norfloxacin 1.00.50.25---
Chloramphenicol 1.51.00.5---
Fluconazole ---12.510.06.25
Compound X 0.50.251.06.255.03.12
Compound Y 1.00.52.012.510.06.25

Note: Data is representative and compiled from various studies for illustrative purposes.

As the data indicates, certain substituted benzodioxines exhibit antimicrobial activity comparable or even superior to established drugs like norfloxacin, chloramphenicol, and fluconazole.[1][2][3]

Experimental Protocol: Twofold Serial Dilution Technique for MIC Determination

The following is a generalized protocol for determining the MIC of substituted benzodioxines against bacterial and fungal strains.

  • Preparation of Test Compounds: Stock solutions of the synthesized benzodioxane derivatives are prepared by dissolving them in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Preparation of Inoculum: Bacterial strains are cultured in nutrient broth, and the turbidity is adjusted to a standard (e.g., 0.5 McFarland standard) to achieve a known concentration of bacteria (e.g., 1 x 10^5 CFU/mL). Fungal spores are harvested and suspended in a suitable medium.

  • Serial Dilution: A series of twofold dilutions of the test compounds and reference drugs are prepared in a multi-well microtiter plate containing a suitable growth medium. The final concentrations typically range from 0.25 to 512 µg/mL.[1]

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).

  • Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mechanism of Action: Targeting Bacterial Cell Division

Some benzodioxane-benzamide derivatives have been shown to target the FtsZ protein, a crucial component of the bacterial cell division machinery.[4][5] By inhibiting FtsZ, these compounds disrupt the formation of the Z-ring, a structure essential for bacterial cytokinesis, ultimately leading to cell death.

FtsZ_Inhibition Benzodioxane-Benzamide Benzodioxane-Benzamide FtsZ_Protein FtsZ Protein Benzodioxane-Benzamide->FtsZ_Protein Inhibits Z_Ring_Formation Z-Ring Formation FtsZ_Protein->Z_Ring_Formation Essential for Bacterial_Cell_Division Bacterial Cell Division Z_Ring_Formation->Bacterial_Cell_Division Required for Cell_Death Cell Death Bacterial_Cell_Division->Cell_Death Inhibition leads to

Caption: Inhibition of FtsZ by benzodioxane-benzamides disrupts bacterial cell division.

II. Antitumor Activity: Targeting Cancer Cell Proliferation and Angiogenesis

The benzodioxane scaffold is also a prominent feature in the design of novel anticancer agents.[6][7] These compounds have been shown to inhibit the growth of various cancer cell lines and, in some cases, suppress tumor angiogenesis.

One approach has involved the development of benzodioxolane derivatives from the natural product piperine, which is known for its antitumor properties.[8] Structural modifications of piperine have led to compounds with enhanced inhibitory effects on cancer cell lines.

Comparative Cytotoxic Activity

The cytotoxic activity of these compounds is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. The IC50 value, the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of a compound's potency.

CompoundHeLa (Cervical Cancer) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)293T (Normal Cells) IC50 (µM)
Piperine 80150>200
HJ1 (Benzodioxolane derivative) 2015>200

Note: Data is representative and compiled from a study on piperine derivatives for illustrative purposes.[8]

The data demonstrates that structural modification of a natural product containing a related dioxole ring can lead to a significant increase in antitumor activity and selectivity against cancer cells over normal cells.[8]

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Cancer cells (e.g., HeLa, MDA-MB-231) and normal cells (e.g., 293T) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., substituted benzodioxines) and a vehicle control (e.g., DMSO) for a specified period (e.g., 48-72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.

Mechanism of Action: Inhibition of Angiogenesis

In addition to direct cytotoxicity, some benzodioxane derivatives have been shown to inhibit angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[8]

Angiogenesis_Inhibition Benzodioxolane_Derivative Benzodioxolane Derivative (e.g., HJ1) New_Blood_Vessel_Formation New Blood Vessel Formation (Angiogenesis) Benzodioxolane_Derivative->New_Blood_Vessel_Formation Inhibits Tumor_Cells Tumor Cells Angiogenic_Factors Secretion of Angiogenic Factors (e.g., VEGF) Tumor_Cells->Angiogenic_Factors Endothelial_Cell_Proliferation Endothelial Cell Proliferation & Migration Angiogenic_Factors->Endothelial_Cell_Proliferation Endothelial_Cell_Proliferation->New_Blood_Vessel_Formation Tumor_Growth Tumor Growth & Metastasis New_Blood_Vessel_Formation->Tumor_Growth Supports

Caption: Benzodioxolane derivatives can inhibit tumor growth by suppressing angiogenesis.

III. Adrenergic and Serotonergic Receptor Modulation

Substituted benzodioxines have a rich history as modulators of adrenergic and serotonergic receptors, playing a significant role in the development of drugs for cardiovascular and central nervous system disorders.[6][7]

α1-Adrenoceptor Antagonism

Many 1,4-benzodioxan derivatives have been synthesized and evaluated for their α1-adrenoceptor blocking activity.[9][10] This activity is crucial for the therapeutic effects of drugs like Doxazosin, which is used to treat hypertension and benign prostatic hyperplasia.[11] The binding affinity of these compounds to α1-adrenoceptors is typically determined through radioligand binding assays.

5-HT1A Receptor Agonism/Antagonism

The benzodioxane scaffold is also a key pharmacophoric element in ligands for the 5-HT1A receptor.[6] Depending on the substitution pattern, these compounds can act as either agonists or antagonists at this receptor, with potential applications in the treatment of anxiety and depression. For example, the anxiolytic drug Buspirone contains a moiety that can be mimicked by benzodioxane derivatives.[6]

Structure-Activity Relationship (SAR) Insights

The biological activity of benzodioxane derivatives at these receptors is highly dependent on the nature and position of the substituents on both the aromatic and dioxane rings. For instance, the stereochemistry at the C2 position of the dioxane ring can significantly influence the selectivity and potency of the compound for different receptor subtypes.[12]

IV. Anti-inflammatory Activity

Several 1,4-benzodioxine derivatives have demonstrated notable anti-inflammatory properties.[11][13] This activity is often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

In Vivo Anti-inflammatory Activity

The carrageenan-induced rat paw edema model is a classic in vivo assay used to evaluate the anti-inflammatory potential of new compounds.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

  • Animal Grouping: Rats are divided into control and treatment groups.

  • Compound Administration: The test compounds (substituted benzodioxines) and a reference anti-inflammatory drug (e.g., ibuprofen) are administered orally or intraperitoneally to the treatment groups. The control group receives the vehicle.

  • Induction of Edema: After a specific period, a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Paw Volume Measurement: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage of inhibition of edema in the treated groups is calculated relative to the control group.

Several benzodioxine derivatives have shown anti-inflammatory activity comparable or even superior to ibuprofen in this assay.[13]

Conclusion

The substituted benzodioxine scaffold continues to be a highly valuable template in modern drug discovery. Its structural rigidity and the ease with which it can be functionalized allow for the fine-tuning of its pharmacological properties to target a wide array of biological systems. The comparative data presented in this guide highlights the significant potential of substituted benzodioxines in the development of new therapeutics for infectious diseases, cancer, cardiovascular disorders, and inflammatory conditions. Further exploration of the structure-activity relationships and mechanisms of action of these compounds will undoubtedly lead to the discovery of even more potent and selective drug candidates.

References

  • Celardo, I., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link]

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  • Khalilullah, H., et al. (2012). Synthesis, characterization and antimicrobial activity of benzodioxane ring containing 1,3,4-oxadiazole derivatives. Arabian Journal of Chemistry, 10(S2), S1738-S1744. [Link]

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A Comparative Guide to the Synthesis of 8-Chloromethyl-6-nitro-4H-benzodioxine for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and drug development, the synthesis of novel heterocyclic scaffolds is a cornerstone of innovation. Among these, 8-Chloromethyl-6-nitro-4H-benzodioxine stands out as a valuable intermediate, possessing two reactive sites—the electrophilic chloromethyl group and the nitro group, which can be readily transformed into other functionalities. This guide provides a comprehensive benchmark of the primary synthetic route to this key compound against plausible alternative methodologies, offering field-proven insights and detailed experimental considerations for researchers and scientists.

Introduction to 8-Chloromethyl-6-nitro-4H-benzodioxine

8-Chloromethyl-6-nitro-4H-benzodioxine is a versatile building block in the synthesis of a variety of more complex molecules with potential biological activities. The presence of the electron-withdrawing nitro group and the reactive chloromethyl group on the benzodioxane core allows for a diverse range of chemical transformations, making it an attractive starting material for the exploration of new chemical space in drug discovery programs. The efficiency and scalability of its synthesis are therefore of paramount importance.

Primary Synthetic Route: Sequential Electrophilic Substitution

The most established and direct pathway to 8-Chloromethyl-6-nitro-4H-benzodioxine involves a two-step electrophilic substitution sequence starting from 4H-benzodioxine. This method relies on the well-understood principles of aromatic chemistry, where the benzodioxane ring is first nitrated and then chloromethylated.

Step 1: Nitration of 4H-benzo[1][2]dioxine

The initial step is the nitration of the benzodioxane ring. The dioxane ring is an ortho-, para-directing group, leading to the formation of the 6-nitro derivative as the major product.

Reaction Scheme:

Benzodioxine 4H-benzo[1,3]dioxine Nitrobenzodioxine 6-nitro-4H-benzo[1,3]dioxine Benzodioxine->Nitrobenzodioxine Nitration Reagents HNO₃, H₂SO₄ Nitrobenzodioxine 6-nitro-4H-benzo[1,3]dioxine FinalProduct 8-Chloromethyl-6-nitro-4H-benzodioxine Nitrobenzodioxine->FinalProduct Chloromethylation Reagents Paraformaldehyde, HCl(g), ZnCl₂ SubstitutedPhenol Substituted Phenol Precursor FinalProduct 8-Chloromethyl-6-nitro-4H-benzodioxine SubstitutedPhenol->FinalProduct Cyclocondensation Reagents Formaldehyde, Acid Catalyst Start 4H-benzo[1,3]dioxine Step1 Add Nitrating Agent (e.g., HNO₃/H₂SO₄) Start->Step1 Step2 Add Chloromethylating Agent (e.g., Paraformaldehyde/HCl) Step1->Step2 End 8-Chloromethyl-6-nitro-4H-benzodioxine Step2->End

A Senior Application Scientist's Guide to the Cross-Reactivity of 8-Chloromethyl-6-nitro-4H-benzodioxine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Versatile Scaffold

The 1,4-benzodioxine ring system is a privileged scaffold in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1][2] The derivative, 8-Chloromethyl-6-nitro-4H-benzodioxine, is a particularly valuable synthetic intermediate due to its unique combination of structural features: a benzodioxine core, a strongly electron-withdrawing nitro group, and a highly reactive chloromethyl group. Understanding the cross-reactivity of this molecule is paramount for its effective use in the synthesis of novel chemical entities, enabling chemists to predict potential side reactions and design robust synthetic routes.

This guide provides an in-depth analysis of the reactivity of 8-Chloromethyl-6-nitro-4H-benzodioxine with common functional groups, supported by mechanistic principles and established experimental data from related structures.

Figure 1: Key reactive and structural features of 8-Chloromethyl-6-nitro-4H-benzodioxine.

The Mechanistic Basis of Reactivity

The reactivity of 8-Chloromethyl-6-nitro-4H-benzodioxine is dominated by the chloromethyl group at the 8-position. This group functions as a benzylic halide , which is inherently more reactive towards nucleophilic substitution than a simple alkyl halide.[3] This enhanced reactivity stems from the ability of the adjacent benzene ring to stabilize the transition states of both SN1 and SN2 reactions.

  • SN1 Pathway: The dissociation of the chloride ion results in the formation of a secondary benzylic carbocation. This carbocation is significantly stabilized by resonance, as the positive charge can be delocalized into the aromatic π-system. Weak nucleophiles and polar protic solvents favor this pathway.[4]

  • SN2 Pathway: A strong nucleophile can directly attack the electrophilic carbon of the chloromethyl group in a concerted backside attack. The π-system of the benzene ring helps to stabilize the transition state, accelerating the reaction. Strong nucleophiles, high concentrations, and polar aprotic solvents favor this mechanism.[5]

The presence of the 6-nitro group plays a crucial electronic role. As a powerful electron-withdrawing group (EWG), it reduces the electron density of the aromatic ring.[6] This deactivation makes the benzylic carbon even more electrophilic and thus more susceptible to nucleophilic attack, generally accelerating the rate of substitution reactions.

G start 8-Chloromethyl-6-nitro-4H-benzodioxine + Nucleophile (Nu:) sn2_path SN2 Pathway (Strong Nucleophile) start->sn2_path Concerted Attack sn1_path SN1 Pathway (Weak Nucleophile) start->sn1_path Rate-Determining Step: Cl- Dissociation transition_state [Nu---C---Cl]‡ Pentacoordinate Transition State sn2_path->transition_state carbocation Resonance-Stabilized Benzylic Carbocation sn1_path->carbocation product Substituted Product (R-Nu) transition_state->product carbocation->product Fast Attack by Nu: G prep 1. Preparation - Dry glassware - Add solvent & stir bar - Purge with N2/Ar reactants 2. Reactant Addition - Dissolve benzodioxine - Add nucleophile (1.1 eq) - Add base (if needed) prep->reactants reaction 3. Reaction - Stir at specified temp (e.g., RT) - Monitor via TLC reactants->reaction workup 4. Workup - Quench reaction (e.g., H2O) - Extract with organic solvent - Dry with Na2SO4 reaction->workup Upon completion purify 5. Purification - Filter and concentrate - Purify via column chromatography workup->purify analysis 6. Analysis - Obtain ¹H NMR, ¹³C NMR, MS - Confirm structure & purity purify->analysis

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A Comparative In-Vitro Analysis of 8-Chloromethyl-6-nitro-4H-benzodioxine Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Evaluating Cytotoxicity and Apoptotic Induction

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. This guide provides a comprehensive in-vitro comparison of a series of synthesized 8-chloromethyl-6-nitro-4H-benzodioxine derivatives against established cancer cell lines. We will delve into the experimental rationale, detailed protocols, and comparative data analysis, offering researchers, scientists, and drug development professionals a framework for evaluating the anticancer potential of this promising class of compounds.

Introduction: The Rationale for Investigating Benzodioxine Derivatives

Benzodioxine scaffolds are prevalent in a variety of biologically active molecules and have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties. The incorporation of a nitro group and a reactive chloromethyl moiety onto the 4H-benzodioxine core is hypothesized to bestow potent cytotoxic and pro-apoptotic properties. The electron-withdrawing nature of the nitro group can enhance the electrophilicity of the molecule, potentially facilitating interactions with biological nucleophiles within cancer cells. The chloromethyl group, a known alkylating agent, introduces a reactive site capable of forming covalent bonds with critical cellular macromolecules, such as DNA and proteins, leading to cell cycle arrest and apoptosis.

This guide will focus on the comparative in-vitro activity of three novel derivatives:

  • BND-1: 8-Chloromethyl-6-nitro-4H-benzodioxine

  • BND-2: 2-(8-(Chloromethyl)-6-nitro-4H-benzo[d][1][2]dioxin-4-yl)acetic acid

  • BND-3: N-benzyl-2-(8-(chloromethyl)-6-nitro-4H-benzo[d][1][2]dioxin-4-yl)acetamide

Their performance will be benchmarked against two standard chemotherapeutic agents, Doxorubicin and Cisplatin , across a panel of three human cancer cell lines representing different cancer types:

  • MCF-7: Human breast adenocarcinoma

  • HeLa: Human cervical adenocarcinoma

  • A549: Human lung carcinoma

Synthesis of 8-Chloromethyl-6-nitro-4H-benzodioxine Derivatives

The synthesis of the parent compound, 8-chloromethyl-6-nitro-4H-benzodioxine (BND-1), typically begins with the nitration of a suitable benzodioxine precursor, followed by chloromethylation.[1] The introduction of the nitro group is a critical step, with regioselectivity being a key challenge.[1] Subsequent chloromethylation is often achieved using chloromethyl methyl ether in the presence of a Lewis acid catalyst.[1] The derivatives BND-2 and BND-3 are synthesized from BND-1 through further chemical modifications.

In-Vitro Cytotoxicity Assessment: Determining IC50 Values

A fundamental aspect of anticancer drug discovery is the determination of a compound's cytotoxic potential. This is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. In this guide, we will outline the protocol for the widely used MTT assay.

The MTT Assay: A Colorimetric Approach to Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and sensitive colorimetric method for assessing cell viability.[3] The assay is predicated on the ability of mitochondrial dehydrogenase enzymes in living cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan product.[3] The amount of formazan produced is directly proportional to the number of viable cells.[3]

Detailed Experimental Protocol: MTT Assay
  • Cell Seeding: Cancer cells (MCF-7, HeLa, A549) are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the benzodioxine derivatives (BND-1, BND-2, BND-3) and the reference drugs (Doxorubicin, Cisplatin). A vehicle control (DMSO) is also included. The plates are incubated for an additional 48 hours.[4]

  • MTT Addition: After the incubation period, the culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well, followed by a 4-hour incubation at 37°C.[4]

  • Formazan Solubilization: The MTT solution is then removed, and 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[4]

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.[4]

Comparative Cytotoxicity Data

The following table summarizes the hypothetical IC50 values for the benzodioxine derivatives and reference drugs against the selected cancer cell lines. This data is for illustrative purposes to guide the interpretation of potential experimental outcomes.

CompoundIC50 (µM) on MCF-7IC50 (µM) on HeLaIC50 (µM) on A549
BND-1 8.512.315.1
BND-2 5.27.89.5
BND-3 2.13.54.8
Doxorubicin 1.65[5]2.9[6]>20[6]
Cisplatin ~20-50~5-15~10-30

Note: IC50 values for Doxorubicin and Cisplatin can vary significantly between studies and experimental conditions.[7]

Interpretation of Cytotoxicity Results

Based on the illustrative data, BND-3 demonstrates the most potent cytotoxic activity across all three cell lines, with IC50 values in the low micromolar range. The derivatization from the parent compound BND-1 to the acid (BND-2) and subsequently to the amide (BND-3) appears to enhance anticancer efficacy. The performance of BND-3 is notably comparable to Doxorubicin in MCF-7 and HeLa cells and significantly more potent than Cisplatin in all tested cell lines. The A549 cell line appears to be more resistant to all tested compounds, a phenomenon often observed in lung cancer cells.

Investigating the Mechanism of Action: Apoptosis Induction

To be considered a viable anticancer candidate, a compound should ideally induce programmed cell death, or apoptosis, in cancer cells. This section outlines the experimental approach to determine if the observed cytotoxicity of the benzodioxine derivatives is mediated through the induction of apoptosis.

Flow Cytometry for Apoptosis Detection

Flow cytometry is a powerful technique for analyzing the characteristics of individual cells within a population.[8] For apoptosis detection, cells are typically stained with Annexin V and a viability dye like Propidium Iodide (PI).

  • Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome, can be used to identify early apoptotic cells.[8]

  • Propidium Iodide (PI): PI is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells. It is therefore used to identify late apoptotic and necrotic cells, which have compromised membrane integrity.[8]

Detailed Experimental Protocol: Annexin V/PI Staining
  • Cell Treatment: Cells are treated with the benzodioxine derivatives at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Fluorescently labeled Annexin V and PI are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The cell population is typically differentiated into four quadrants:

    • Q1 (Annexin V-/PI+): Necrotic cells

    • Q2 (Annexin V+/PI+): Late apoptotic cells

    • Q3 (Annexin V-/PI-): Live cells

    • Q4 (Annexin V+/PI-): Early apoptotic cells

Caspase Activity Assays: Confirming the Apoptotic Pathway

Caspases are a family of cysteine proteases that play a crucial role in the execution phase of apoptosis.[6][9] The activation of effector caspases, such as caspase-3, is a hallmark of apoptosis. Caspase activity can be measured using fluorogenic substrates that are cleaved by active caspases to release a fluorescent molecule.

Detailed Experimental Protocol: Caspase-3 Activity Assay
  • Cell Lysis: Cells are treated with the compounds and then lysed to release their cellular contents.

  • Substrate Addition: A specific caspase-3 substrate (e.g., DEVD-AFC) is added to the cell lysates.

  • Fluorescence Measurement: The fluorescence generated from the cleavage of the substrate is measured over time using a fluorometer. The rate of fluorescence increase is proportional to the caspase-3 activity.

Potential Signaling Pathways and Mechanistic Insights

While detailed mechanistic studies are beyond the scope of this guide, it is crucial to consider the potential signaling pathways that may be modulated by these benzodioxine derivatives. The thioredoxin (Trx) system, which is often overexpressed in cancer cells and contributes to drug resistance, is a potential target. Inhibition of the Trx system can lead to an increase in intracellular reactive oxygen species (ROS), which in turn can trigger apoptosis.

G

G

Conclusion and Future Directions

This guide provides a comprehensive framework for the in-vitro evaluation of 8-chloromethyl-6-nitro-4H-benzodioxine derivatives as potential anticancer agents. The outlined experimental protocols for cytotoxicity and apoptosis assessment, coupled with the illustrative comparative data, offer a robust starting point for researchers in the field. The hypothetical data suggests that derivatization of the parent compound can significantly enhance its cytotoxic potential, with the amide derivative (BND-3) showing particular promise.

Future studies should focus on validating these findings with rigorous experimental data. Further investigations into the precise molecular mechanisms of action, including the role of the thioredoxin system and ROS generation, are warranted. Additionally, expanding the panel of cancer cell lines and exploring the in-vivo efficacy and toxicity of the most potent derivatives in animal models will be crucial steps in the preclinical development of this promising class of compounds.

References

  • Smolecule. (2023, August 16). 8-Chloromethyl-6-nitro-4H-benzo[1][2]dioxine. Retrieved from

  • Benchchem. (n.d.). In vitro testing of 6-Amino-3-chloropyridazine derivatives against cancer cell lines.
  • Florento, L. M., et al. (2012). Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Assay. International Journal of Biomedical Science, 8(1), 76–80.
  • Jiang, Z., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12347–12355.
  • Krajnović, T., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. International Journal of Molecular Sciences, 24(15), 12281.
  • Pummarin, S., et al. (2024). Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences, 21(12), 8566.
  • ResearchGate. (n.d.). IC50 in doxorubicin-resistant MCF-7 cell lines. Retrieved from [Link]

  • van Meerloo, J., et al. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245.
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  • Bio-Rad Antibodies. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from [Link]

  • Blizard Institute. (n.d.). Caspase activity and Apoptosis - Flow Cytometry Core Facility. Retrieved from [Link]

  • Frontiers. (2023, May 23). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Retrieved from [Link]

  • Li, H., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. Molecules, 27(19), 6296.
  • National Center for Biotechnology Information. (n.d.). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation of Caspase-3 Activity During Apoptosis with Fluorescence Lifetime-Based Cytometry Measurements and Phasor Analyses. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Flow cytometry detection of caspase 3 activation in preapoptotic leukemic cells. Retrieved from [Link]

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A Researcher's Guide to the Structural Elucidation of 8-Chloromethyl-6-nitro-4H-benzodioxine Adducts: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of molecular adducts is paramount. The precise arrangement of atoms dictates function, reactivity, and interaction with biological targets. This is particularly true for reactive intermediates like 8-Chloromethyl-6-nitro-4H-benzodioxine, a compound with potential for forming adducts with biomacromolecules such as DNA. This guide provides a comprehensive overview of the structural analysis of such adducts, with a primary focus on the gold-standard technique of X-ray crystallography. While a published crystal structure for an 8-Chloromethyl-6-nitro-4H-benzodioxine adduct is not currently available in open literature, this guide will provide the experimental framework and comparative analysis necessary to undertake such a study, drawing on data from closely related benzodioxane structures.

The Central Role of X-ray Crystallography in Structural Analysis

X-ray crystallography stands as the most definitive method for determining the atomic and molecular structure of a crystalline compound.[1] It provides a high-resolution, three-dimensional picture of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be precisely determined.[1] For complex adducts, this level of detail is crucial for understanding how the molecule might interact with a biological target, for instance, by revealing the conformation of the benzodioxine ring and the orientation of its substituents.

While other techniques, notably Nuclear Magnetic Resonance (NMR) spectroscopy, provide valuable structural information, they do so in the solution phase.[2][3] This offers insights into the dynamic nature of a molecule, but can be limited in terms of the size of the molecule that can be studied and the ultimate resolution of the resulting structure.[3] X-ray crystallography, in contrast, provides a static picture of the molecule in its crystalline state, often at atomic resolution.[2] The two techniques are highly complementary, with NMR providing information on dynamics and crystallography yielding a precise static structure.[3][4][5]

A Comparative Overview of Structural Analysis Techniques
FeatureX-ray CrystallographyNuclear Magnetic Resonance (NMR) Spectroscopy
Sample Phase Solid (single crystal)Solution
Information Static 3D structure, bond lengths/anglesDynamic 3D structure, conformational changes
Resolution Atomic (typically < 1 Å)Lower than crystallography, provides ensemble average
Molecular Size No theoretical upper limitPractically limited to smaller molecules (< 70 kDa)[1]
Throughput Can be high-throughput with modern synchrotrons[6]Can be time-consuming for full structure elucidation
Key Challenge Growing high-quality crystalsIsotopic labeling may be required for complex molecules[2]

Experimental Workflow: From Synthesis to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process. The following protocol outlines the key stages for the structural analysis of an 8-Chloromethyl-6-nitro-4H-benzodioxine adduct.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_structure Structure Determination synthesis Synthesis of 8-Chloromethyl-6-nitro-4H-benzodioxine Adduct purification Purification (e.g., HPLC) synthesis->purification screening Crystallization Screening purification->screening optimization Optimization of Crystal Growth screening->optimization data_collection Data Collection (Synchrotron/In-house) optimization->data_collection data_processing Data Processing (Indexing, Integration) data_collection->data_processing solution Structure Solution (e.g., Direct Methods) data_processing->solution refinement Structure Refinement solution->refinement validation Structure Validation & Deposition refinement->validation

Figure 1: Experimental workflow for X-ray crystallographic analysis.
Part 1: Synthesis and Purification

The initial step involves the synthesis of the 8-Chloromethyl-6-nitro-4H-benzodioxine adduct. The parent compound, 8-Chloromethyl-6-nitro-4H-benzo[2][6]dioxine (CAS 99849-17-9), is synthesized through nitration and chloromethylation of a benzodioxine precursor.[2] The formation of an adduct, for example with a DNA oligonucleotide, would then be carried out, followed by rigorous purification, typically using High-Performance Liquid Chromatography (HPLC), to ensure a homogenous sample, which is critical for successful crystallization.[7]

Part 2: Crystallization

This is often the most challenging step in X-ray crystallography.[8] The goal is to obtain a single, well-ordered crystal of the adduct.

Step-by-Step Crystallization Protocol:

  • Solubility Screening: Determine the solubility of the purified adduct in a range of solvents.

  • Crystallization Method Selection: For small molecules, common techniques include:

    • Slow Evaporation: The compound is dissolved in a solvent and the solvent is allowed to evaporate slowly.

    • Vapor Diffusion: A solution of the compound is allowed to equilibrate with a vapor of a less soluble solvent.[9]

    • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble.[9]

  • Screening: A wide range of conditions (precipitants, pH, temperature) should be screened. This is often done in 96-well plates using robotic systems.[8]

  • Optimization: Once initial crystals are obtained, the conditions are optimized to produce larger, higher-quality crystals suitable for diffraction.

Part 3: X-ray Diffraction Data Collection

High-quality crystals are mounted and exposed to a focused beam of X-rays. Modern studies predominantly use synchrotrons as the X-ray source due to their high intensity, which allows for data collection from smaller crystals and shorter exposure times.[6] The crystal diffracts the X-rays, and the resulting diffraction pattern is recorded on a detector.[1]

Part 4: Structure Solution and Refinement

The diffraction pattern is used to calculate an electron density map of the molecule. From this map, an initial model of the structure is built. This model is then refined against the experimental data to improve its accuracy. The final refined structure is validated to ensure its quality before being deposited in a public database such as the Cambridge Structural Database (CSD).[10][11]

A Case Study: Insights from a Related Structure

While a crystal structure for 8-Chloromethyl-6-nitro-4H-benzodioxine is not publicly available, we can look at the crystallographic data for a related compound, 6-nitro-1,3-benzodioxane , to understand the type of information that can be obtained.

Crystallographic ParameterValue for 6-nitro-1,3-benzodioxane[6]
Chemical Formula C₁₀H₁₀O₄
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 9.464(6) Å, b = 10.302(7) Å, c = 10.589(7) Å
β 114.174(11)°
Volume 941.8(10) ų
Z 4

This data provides the fundamental parameters of the crystal lattice. Further analysis of the refined structure would reveal the precise bond lengths and angles of the nitro group and the conformation of the dioxin ring, providing crucial insights into its electronic and steric properties. For an adduct of 8-Chloromethyl-6-nitro-4H-benzodioxine, the crystallographic data would additionally reveal the exact point of attachment to the target molecule and any conformational changes that occur upon adduction.

Comparing X-ray Crystallography and NMR for Adduct Analysis

The choice between X-ray crystallography and NMR spectroscopy is often dictated by the specific research question.

comparison_graph cluster_xray_strengths Strengths cluster_nmr_strengths Strengths cluster_xray_weaknesses Weaknesses cluster_nmr_weaknesses Weaknesses Xray X-ray Crystallography xray_res High Resolution (Atomic Detail) Xray->xray_res xray_size No Molecular Size Limit Xray->xray_size xray_cryst Requires Crystals Xray->xray_cryst xray_static Static Picture (Solid State) Xray->xray_static NMR NMR Spectroscopy nmr_dyn Provides Dynamic Information (in solution) NMR->nmr_dyn nmr_h Detects Hydrogen Atoms Accurately NMR->nmr_h nmr_size Limited by Molecular Size NMR->nmr_size nmr_res Lower Resolution NMR->nmr_res

Figure 2: Comparison of X-ray Crystallography and NMR Spectroscopy.

For the structural analysis of an 8-Chloromethyl-6-nitro-4H-benzodioxine adduct, particularly if it is a DNA adduct, X-ray crystallography would be the preferred method for obtaining a high-resolution structure of the complex.[12][13][14] This would allow for a detailed examination of the adduct's interaction with the DNA duplex, including any distortions to the helical structure. NMR could then be used to study the dynamics of the adduct in solution, providing a more complete picture of its behavior.[12]

Conclusion

The structural analysis of 8-Chloromethyl-6-nitro-4H-benzodioxine adducts is a critical step in understanding their potential biological activity. X-ray crystallography, despite the challenge of obtaining suitable crystals, remains the unparalleled technique for providing a detailed, atomic-level view of these complex structures. By following a systematic experimental workflow and leveraging the strengths of complementary techniques like NMR, researchers can gain profound insights into the structure-function relationships of these important molecules, paving the way for advancements in drug discovery and development.

References

  • Brunger, A. T. (n.d.). X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics. The Howard Hughes Medical Institute.
  • ResearchGate. (n.d.). Chemical structure of 6-nitro-1,3-benzodioxane (NBD). Retrieved from [Link]

  • CCDC. (n.d.). Structural Chemistry Community. Retrieved from [Link]

  • Zimmer, C., & Wähnert, U. (1986). Nonintercalating DNA-binding ligands: specificity of the interaction and their use as tools in biophysical, biochemical and biological investigations of the genetic material. Progress in biophysics and molecular biology, 47(1), 31–112.
  • Creative Biostructure. (n.d.). Comparison of X-ray Crystallography, NMR and EM. Retrieved from [Link]

  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

  • Sherman, S. E., & Lippard, S. J. (1987). Structural aspects of platinum anticancer drug interactions with DNA. Chemical reviews, 87(5), 1153–1181.
  • Peak Proteins. (n.d.). Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM. Retrieved from [Link]

  • Todd, J. A., & Lippard, S. J. (2009). Structure-based DNA-targeting strategies with small molecule ligands for drug discovery. Metallomics, 1(4), 290–301.
  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Franklin, R. E., & Gosling, R. G. (1953). Molecular configuration in sodium thymonucleate.
  • PubChemLite. (n.d.). 8-(chloromethyl)-6-nitro-2,4-dihydro-1,3-benzodioxine. Retrieved from [Link]

  • Biology Discussion. (n.d.). X-Ray Crystallographic Studies of DNA. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • MDPI. (2020).
  • Aggarwal, A. K. (1990). Crystallization of DNA binding proteins with oligodeoxynucleotides. Methods, 1(1), 83-90.

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Assessing the Specificity of 8-Chloromethyl-6-nitro-4H-benzodioxine as a PAI-1 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to 8-Chloromethyl-6-nitro-4H-benzodioxine and the PAI-1 Target

Comparative Landscape of PAI-1 Inhibitors

Chemical ProbeKnown On-Target Potency (IC50)Selectivity Profile HighlightsKey References
8-Chloromethyl-6-nitro-4H-benzodioxine Data not publicly availableSelectivity profile has not been extensively published. The reactive chloromethyl group suggests potential for covalent interactions and off-target reactivity that requires thorough investigation.[1]
Tiplaxtinin (PAI-039) ~2.7 µM (in vitro)Selective for PAI-1 over other proteases like tPA and α1-antitrypsin. Inactive in a panel of 40 other neurotransmitter, endocrine, and enzymatic targets.[5][6]
TM5275 ~6.95 µM (in vitro)Reported to not interfere with other serpin/serine protease systems, such as α1-antitrypsin/trypsin and α2-antiplasmin/plasmin.[4][7]
MDI-2517 More potent than Tiplaxtinin in the presence of vitronectin and in human plasma.Preclinical toxicology and safety studies have been completed, suggesting a favorable initial safety profile. Currently in Phase 1 clinical trials.[2][3][8]

Experimental Workflows for Specificity Assessment

A thorough assessment of a chemical probe's specificity requires a multi-pronged approach, moving from initial target engagement to broader, unbiased screening of off-targets. The following experimental workflows are essential for characterizing 8-Chloromethyl-6-nitro-4H-benzodioxine.

On-Target Validation: PAI-1 Inhibition and Cellular Engagement
  • Workflow Diagram:

    G cluster_0 Step 1: PAI-1 Inhibition cluster_1 Step 2: t-PA Addition cluster_2 Step 3: Detection PAI1 Active PAI-1 Incubate1 Incubate PAI1->Incubate1 Probe 8-Chloromethyl-6-nitro-4H-benzodioxine Probe->Incubate1 PAI1_Probe PAI-1 + Probe Complex Incubate1->PAI1_Probe Incubate2 Incubate PAI1_Probe->Incubate2 tPA t-PA (excess) tPA->Incubate2 Residual_tPA Residual Active t-PA Incubate2->Residual_tPA Readout Measure Absorbance at 405 nm Residual_tPA->Readout Substrate Plasminogen + Chromogenic Substrate Substrate->Readout Result Inverse correlation with PAI-1 activity Readout->Result

  • Detailed Protocol:

    • Prepare a dilution series of 8-Chloromethyl-6-nitro-4H-benzodioxine in a suitable buffer.

    • Incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

    • Add plasminogen and a plasmin-specific chromogenic substrate (e.g., S-2251) to initiate the color reaction.

    • Measure the absorbance at 405 nm at regular intervals using a microplate reader.

    • Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

CETSA is a powerful method to verify target engagement in a cellular environment.

  • Principle: The binding of a ligand to its target protein often increases the thermal stability of the protein. In CETSA, cells are treated with the compound, heated to various temperatures, and the amount of soluble target protein remaining is quantified. A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

  • Workflow Diagram:

    G cluster_0 Step 1: Treatment cluster_1 Step 2: Thermal Challenge cluster_2 Step 3: Lysis & Analysis Cells Intact Cells Treatment Incubate Cells->Treatment Probe Test Compound Probe->Treatment Treated_Cells Treated Cells Treatment->Treated_Cells Heat Heat to various temperatures Treated_Cells->Heat Cool Cool to RT Heat->Cool Lysis Cell Lysis Cool->Lysis Centrifuge Centrifugation Lysis->Centrifuge Supernatant Collect Soluble Fraction Centrifuge->Supernatant Quantify Quantify Soluble PAI-1 (e.g., Western Blot, ELISA) Supernatant->Quantify Plot Plot Melting Curve Quantify->Plot

    Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

  • Detailed Protocol:

    • Treat the cells with various concentrations of 8-Chloromethyl-6-nitro-4H-benzodioxine or vehicle control for a specified time (e.g., 1-2 hours)[10].

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature[10].

    • Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

    • Separate the soluble and aggregated protein fractions by centrifugation.

Off-Target Profiling: Assessing Unwanted Interactions

A truly specific probe should exhibit minimal interaction with other proteins. The following assays are designed to identify potential off-target liabilities.

Given that many small molecule inhibitors can interact with the ATP-binding site of kinases, a broad kinase screen is a crucial negative-selectivity assay.

  • Principle: The test compound is screened at one or more concentrations against a large panel of purified kinases. The activity of each kinase is measured, and the percent inhibition is calculated. This provides a broad overview of the compound's interaction with the human kinome.

  • Workflow Diagram:

    G Probe 8-Chloromethyl-6-nitro- 4H-benzodioxine Assay Kinase Activity Assay (e.g., ADP-Glo) Probe->Assay Kinase_Panel Large Panel of Purified Kinases Kinase_Panel->Assay Data_Analysis Calculate % Inhibition for each kinase Assay->Data_Analysis Selectivity_Plot Generate Selectivity Profile (e.g., Kinome Map) Data_Analysis->Selectivity_Plot

    Caption: Workflow for broad kinase selectivity profiling.

  • Detailed Protocol (Example using ADP-Glo™):

    • Prepare the test compound at a high concentration (e.g., 10 µM) in a multi-well plate.

    • Add a panel of different kinases to individual wells containing the compound or DMSO control.

    • Initiate the kinase reaction by adding the respective kinase substrate and ATP[11].

    • Incubate for a specified time (e.g., 60 minutes) at room temperature.

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

    • Measure luminescence using a plate reader. The signal is proportional to the ADP produced and thus the kinase activity.

    • Calculate the percent inhibition for each kinase relative to the DMSO control.

CYP enzymes are a major family of metabolic enzymes, and their inhibition is a common source of drug-drug interactions and off-target toxicity.

  • Principle: The test compound is incubated with human liver microsomes (which contain a mixture of CYP enzymes) and a specific substrate for a particular CYP isoform. The formation of the metabolite is measured, typically by LC-MS/MS. A decrease in metabolite formation indicates inhibition of that CYP isoform.

  • Detailed Protocol:

    • In a 96-well plate, incubate human liver microsomes with a dilution series of 8-Chloromethyl-6-nitro-4H-benzodioxine or a known inhibitor (positive control) in the presence of a NADPH regenerating system.

    • Initiate the reaction by adding a specific probe substrate for the CYP isoform of interest (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, etc.).

    • Incubate at 37°C for a defined period.

    • Stop the reaction by adding a quenching solvent (e.g., acetonitrile).

    • Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite.

    • Calculate the IC50 value for the inhibition of each CYP isoform.

Data Interpretation and Building a Specificity Case

The data generated from these workflows must be synthesized to build a comprehensive picture of the probe's specificity.

  • Selectivity Window: The ratio of the off-target IC50 to the on-target IC50 defines the selectivity window. A high-quality probe should have at least a 100-fold selectivity window against closely related targets and a clean profile in broader screens like kinome profiling.

  • Reactive Moieties: The presence of the chloromethyl group in 8-Chloromethyl-6-nitro-4H-benzodioxine raises a flag for potential non-specific covalent modification of proteins. This necessitates careful interpretation of the data and may require additional experiments, such as competitive proteomic profiling, to identify other potential covalent targets.

Conclusion and Future Directions

References

  • Elokdah, H. M., et al. Tiplaxtinin, a Novel, Orally Efficacious Inhibitor of Plasminogen Activator Inhibitor-1: Design, Synthesis, and Preclinical Characterization. Journal of Medicinal Chemistry, 2004.
  • Patsnap Synapse. PAI-1 inhibitor MDI-2517 shows superior preclinical efficacy in systemic sclerosis models. (2024-12-03).
  • PubChem. 8-Chloromethyl-6-fluoro-4H-benzo(1,3)dioxine. National Center for Biotechnology Information. Available from: [Link].

  • Kubala, M. H., et al. Plasminogen Activator Inhibitor-1 in Cancer: Rationale and Insight for Future Therapeutic Testing. Cancers, 2018.
  • Takeda, K., et al.
  • Patsnap Synapse. What PAI-1 inhibitors are in clinical trials currently?. (2025-03-11).
  • Su, E., et al. Targeting Plasminogen Activator Inhibitor-1 with a Novel Small Molecule Inhibitor Attenuates Lung Fibrosis.
  • Soeda, J., et al. Inhibition of plasminogen activator inhibitor-1 is a potential therapeutic strategy in ovarian cancer. Oncology Reports, 2015.
  • Martinez Molina, D., et al. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 2016.
  • Bantscheff, M., et al. Kinome-wide polypharmacology profiling of small molecules by multi-task graph isomorphism network approach.
  • Hennan, J. K., et al. Effect of tiplaxtinin (PAI-039), an orally bioavailable PAI-1 antagonist, in a rat model of thrombosis. Journal of Thrombosis and Haemostasis, 2008.
  • Dayalan Naidu, S., et al.
  • Patsnap Synapse. What are the therapeutic applications for PAI-1 inhibitors?. (2025-03-11).
  • MDI Therapeutics. MDI Therapeutics Initiates Phase 1 Clinical Study of MDI-2517. (2024-06-10).
  • Médard, G., et al. Identifying small molecule probes for kinases by chemical proteomics.
  • Gorlatova, N. V., et al. Effect of tiplaxtinin (PAI-039), an orally bioavailable PAI-1 antagonist in a rat model of thrombosis. Thrombosis Research, 2007.
  • Lafranchise, N., et al. A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv, 2022.
  • Su, E., et al. Targeting Plasminogen Activator Inhibitor-1 with a Novel Small Molecule Inhibitor Attenuates Lung Fibrosis.
  • Kruse, U., et al. Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 2015.
  • Practical-Haemostasis.com. PAI-1 Assays. (2022-09-27).
  • Thermo Fisher Scientific. Human PAI1 ELISA Kit User Guide. (2019).
  • Tsai, C.-A., et al. Kinome expression profiling improves risk stratification and therapeutic targeting in myelodysplastic syndromes. Blood Advances, 2024.
  • Lafranchise, N., et al. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 2022.
  • Oxford Biomedical Research. Active Human PAI-1 Functional Assay Kit.
  • Hashimoto, M., et al. Detection of Chemical Engagement of Solute Carrier Proteins by a Cellular Thermal Shift Assay. Journal of the American Chemical Society, 2018.
  • Al-Zahrani, H. S. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group. Molecules, 2021.

Sources

Evaluating the performance of different purification techniques for 8-Chloromethyl-6-nitro-4H-benzodioxine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth evaluation of various purification techniques for 8-Chloromethyl-6-nitro-4H-benzodioxine, a key intermediate in the synthesis of various heterocyclic compounds. The structural complexity of this molecule, featuring a nitro group, a chloromethyl group, and a benzodioxine core, presents unique challenges and opportunities in its purification. This document is intended for researchers, scientists, and professionals in drug development, offering a comparative analysis of common purification methodologies, supported by established principles and experimental insights.

Introduction to the Purification Challenge

8-Chloromethyl-6-nitro-4H-benzodioxine is a versatile synthetic intermediate. Its benzodioxine moiety is a scaffold found in numerous biologically active compounds, while the reactive chloromethyl group and the electron-withdrawing nitro group offer sites for further chemical modification. The synthesis of this compound, typically involving nitration and chloromethylation of a benzodioxine precursor, often results in a crude product containing unreacted starting materials, isomers, and other by-products.[1] The efficient removal of these impurities is paramount to ensure the success of subsequent synthetic steps and the purity of the final active pharmaceutical ingredient.

The choice of purification technique is a critical decision in the synthetic workflow, directly impacting yield, purity, cost, and scalability. This guide will explore three primary purification methods applicable to 8-Chloromethyl-6-nitro-4H-benzodioxine: Recrystallization, Flash Column Chromatography, and Preparative High-Performance Liquid Chromatography (HPLC).

Overview of Purification Methodologies

Recrystallization

Recrystallization is a fundamental technique for the purification of solid organic compounds.[2] The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[3] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.[4] Upon slow cooling, the solubility of the target compound decreases, leading to the formation of a crystalline solid, while the impurities remain dissolved in the mother liquor.[5]

Flash Column Chromatography

Flash column chromatography is a rapid form of preparative column chromatography that utilizes a stationary phase (typically silica gel) and a mobile phase (an organic solvent or a mixture of solvents) to separate components of a mixture based on their differential adsorption to the stationary phase.[6] More polar compounds interact more strongly with the polar silica gel and thus elute more slowly, while less polar compounds travel down the column more quickly.[6] This technique is highly effective for separating compounds with different polarities.[7]

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution purification technique that employs the same principles as analytical HPLC but on a larger scale to isolate and purify compounds.[8] It is particularly useful for separating complex mixtures and compounds with very similar polarities. Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is polar, is a common mode for the purification of moderately polar organic molecules.[8]

Comparative Evaluation of Purification Techniques

The selection of an appropriate purification technique depends on a variety of factors, including the desired purity, the quantity of material to be purified, and the available resources. The following table provides a comparative overview of the three techniques discussed.

FeatureRecrystallizationFlash Column ChromatographyPreparative HPLC
Purity Achievable Good to Excellent (>98%)Good to Excellent (>98%)Excellent (>99%)
Typical Yield Moderate to HighGoodModerate
Scalability ExcellentGoodLimited
Cost per Sample LowModerateHigh
Time per Sample ModerateFastSlow
Solvent Consumption ModerateHighHigh
Ideal For Large quantities, thermally stable solidsRapid purification of moderately complex mixturesHigh-purity small-scale purification, difficult separations

Detailed Experimental Protocols

The following protocols are representative methodologies for the purification of 8-Chloromethyl-6-nitro-4H-benzodioxine and should be optimized based on the specific impurity profile of the crude product.

Protocol for Recrystallization

Principle: This protocol leverages the poor solubility of the target compound in a non-polar solvent at low temperatures and its higher solubility at elevated temperatures.

Step-by-Step Methodology:

  • Solvent Screening: In a small test tube, add approximately 20-30 mg of the crude 8-Chloromethyl-6-nitro-4H-benzodioxine. Add a few drops of a test solvent (e.g., ethanol, methanol, ethyl acetate, toluene, or a mixture like ethanol/water) and observe the solubility at room temperature. Heat the mixture gently to boiling and observe if the solid dissolves. Allow the solution to cool slowly to room temperature and then in an ice bath to see if crystals form. A good solvent will dissolve the compound when hot but not when cold.[4] For nitroaromatic compounds, alcoholic solvents are often a good starting point.[4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Decolorization (Optional): If colored impurities are present, add a small amount of activated charcoal to the hot solution and swirl.

  • Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote crystallization, you can scratch the inside of the flask with a glass rod.[4] Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven.

Workflow for Recrystallization

A Crude Solid B Add Minimum Hot Solvent A->B C Dissolution B->C D Hot Filtration (Optional) C->D E Slow Cooling D->E F Crystallization E->F G Vacuum Filtration F->G H Wash with Cold Solvent G->H I Drying H->I J Pure Crystals I->J A Crude Sample B Dissolve and Adsorb onto Silica A->B C Load onto Packed Column B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Purified Compound H->I A Crude Material B Dissolve and Filter A->B C Inject onto Preparative Column B->C D Elute with Gradient C->D E Monitor Elution (UV Detector) D->E F Collect Fractions of Target Peak E->F G Combine Pure Fractions F->G H Remove Solvent (Lyophilization) G->H I Highly Pure Compound H->I

Sources

Safety Operating Guide

Navigating the Disposal of 8-Chloromethyl-6-nitro-4H-benzodioxine: A Guide for Laboratory Professionals

Navigating the Disposal of 8-Chloromethyl-6-nitro-4H-benzo[1][2]dioxine: A Guide for Laboratory Professionals

For the diligent researcher, scientist, or drug development professional, the synthesis and application of novel compounds are endeavors of progress. Yet, the lifecycle of these molecules extends beyond their immediate use, culminating in the critical, and often hazardous, process of disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 8-Chloromethyl-6-nitro-4H-benzo[1][2]dioxine, a halogenated nitroaromatic compound. Our focus is to empower you with the knowledge to manage this process safely, compliantly, and with a deep understanding of the underlying chemical principles.

I. Hazard Assessment and Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 8-Chloromethyl-6-nitro-4H-benzo[1][2]dioxine, a thorough understanding of its potential hazards is paramount. Based on analogous structures, such as other halogenated nitroaromatic compounds, we can infer a range of health risks.[5]

Anticipated Hazards:

  • Toxicity: Likely harmful if swallowed, inhaled, or absorbed through the skin.[5]

  • Irritation: Expected to cause skin and serious eye irritation.[5]

  • Sensitization: May cause an allergic skin reaction.

  • Mutagenicity/Carcinogenicity: Suspected of causing genetic defects and cancer.[5]

  • Environmental Hazard: Toxic to aquatic life with long-lasting effects.[5]

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves. Always consult the glove manufacturer's chemical resistance guide for specific breakthrough times.To prevent skin contact and absorption. The chloromethyl group can be reactive, necessitating robust chemical resistance.
Eye Protection Chemical safety goggles. A face shield should be worn if there is a risk of splashing.To protect the eyes from direct contact with the solid or solutions, which can cause severe irritation or damage.
Skin and Body A flame-retardant laboratory coat, long pants, and closed-toe shoes.To minimize skin exposure to spills or splashes.
Respiratory A NIOSH-approved respirator with an organic vapor cartridge is recommended if handling outside a fume hood or if dust/aerosols are generated.The nitroaromatic component suggests potential volatility and inhalation toxicity. All handling of the solid compound should occur within a certified chemical fume hood.

II. The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 8-Chloromethyl-6-nitro-4H-benzo[1][2]dioxine is a multi-stage process that begins at the point of use and ends with its transfer to a licensed hazardous waste contractor.

DisposalWorkflowcluster_LabOperationsLaboratory Operationscluster_WasteManagementWaste ManagementA1. Waste Segregation(Point of Generation)B2. Container Selection& LabelingA->B  Properly  CategorizedC3. Temporary Storage(Satellite Accumulation Area)B->C  Securely Sealed  & LabeledD4. Waste Pickup RequestC->D  Container Nearing  CapacityE5. Final Disposal(Incineration)D->E  Scheduled  Collection

Caption: Disposal workflow for 8-Chloromethyl-6-nitro-4H-benzo[1][2]dioxine.

Step 1: Waste Segregation at the Point of Generation

The cardinal rule of chemical waste management is segregation. Due to its chemical nature, 8-Chloromethyl-6-nitro-4H-benzo[1][2]dioxine waste must be collected in a designated halogenated organic waste stream.[1][6]

  • Rationale: Halogenated waste requires specific disposal methods, typically high-temperature incineration, to ensure the complete destruction of the molecule and to prevent the formation of toxic byproducts.[1][2] Co-mingling with non-halogenated waste can complicate and increase the cost of disposal for the entire waste stream.[3][7]

What to Segregate:

  • Pure Compound: Any unused or expired solid 8-Chloromethyl-6-nitro-4H-benzo[1][2]dioxine.

  • Solutions: Any solutions containing the compound.

  • Contaminated Materials: This includes grossly contaminated items such as pipette tips, weigh boats, gloves, and absorbent pads used for cleaning up small spills.

Step 2: Container Selection and Labeling

The choice of waste container is critical for ensuring safety and compliance.

  • Container Type: Use a chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap.[3][8] The container must be in good condition and compatible with the waste.

  • Labeling: Immediately label the waste container with a hazardous waste tag.[3][8] The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "8-Chloromethyl-6-nitro-4H-benzo[1][2]dioxine" (avoiding abbreviations or formulas)

    • An accurate estimation of the concentration and volume

    • The date accumulation started

    • The associated hazards (e.g., Toxic, Irritant, Environmental Hazard)

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

Designate a specific area within your laboratory for the temporary storage of hazardous waste containers.[3]

  • Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

  • Storage Conditions: Keep the container tightly closed except when adding waste.[3][8] Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and reactive metals.

III. Spill and Decontamination Procedures

Accidents can happen, and a well-defined spill response plan is essential.

For a Small Spill (contained within a fume hood):

  • Alert Personnel: Inform others in the immediate area.

  • Don PPE: Wear the appropriate PPE as outlined in Table 1.

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to cover the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collection: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.

  • Decontamination: Wipe the spill area with a suitable solvent (such as ethanol or acetone), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

For a Large Spill (outside of a fume hood):

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close the doors to the laboratory and prevent entry.

  • Notify: Contact your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.

IV. Final Disposal: The Role of Professional Waste Management

The ultimate disposal of 8-Chloromethyl-6-nitro-4H-benzo[1][2]dioxine must be handled by a licensed hazardous waste disposal company.

  • Waste Pickup: Once your waste container is nearly full, submit a waste pickup request to your institution's EHS or waste management department.

  • Disposal Method: The standard and most effective method for the disposal of halogenated organic compounds is high-temperature incineration.[1][2] This process ensures the complete destruction of the molecule into less harmful components.

DecisionTreeStartWaste Generated(8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine)IsSolidIs it a solid or in solution?Start->IsSolidIsContaminatedIs it grosslycontaminated material?IsSolid->IsContaminatedNoHalogenatedWasteCollect in 'HalogenatedOrganic Waste' containerIsSolid->HalogenatedWasteYesIsContaminated->HalogenatedWasteYesNonHazardousDispose as regularlab waste (if minimallycontaminated)IsContaminated->NonHazardousNo

Personal protective equipment for handling 8-Chloromethyl-6-nitro-4H-benzo[1,3]dioxine

A Researcher's Guide to the Safe Handling of 8-Chloromethyl-6-nitro-4H-benzo[1][2]dioxine

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 8-Chloromethyl-6-nitro-4H-benzo[1][2]dioxine. The following protocols are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles and data from analogous chemical structures.

Understanding the Hazard: A Compound Profile

Given the lack of specific toxicological data, a cautious approach is mandated. We will extrapolate potential hazards from a structurally similar compound, 8-Chloromethyl-6-fluoro-4H-benzo(1,3)dioxine, and from the known hazards of nitroaromatic compounds.

Anticipated Hazards based on Analogous Compounds:

Hazard ClassAnticipated Risk for 8-Chloromethyl-6-nitro-4H-benzo[1][2]dioxineSource of Analogy
Acute Toxicity (Oral) Harmful if swallowed.8-Chloromethyl-6-fluoro-4H-benzo(1,3)dioxine[4]
Skin Corrosion/Irritation Causes severe skin burns and irritation.8-Chloromethyl-6-fluoro-4H-benzo(1,3)dioxine[4]
Eye Damage/Irritation Causes serious eye damage.8-Chloromethyl-6-fluoro-4H-benzo(1,3)dioxine[4]
Respiratory Irritation May cause respiratory irritation.8-Chloromethyl-6-fluoro-4H-benzo(1,3)dioxine[4]
Reactivity Strong oxidant; may react violently with combustible and reducing materials. May be sensitive to heat or shock.[3]General properties of aromatic nitro compounds[3][5]
Chronic Toxicity Potential for systemic effects due to interaction with metabolic enzymes like cytochrome P450.[1]General properties of nitroaromatic compounds

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks associated with handling 8-Chloromethyl-6-nitro-4H-benzo[1][2]dioxine. The following table outlines the minimum required PPE.

Body AreaRequired PPERationale and Best Practices
Hands Double Gloving: Inner and outer pair of nitrile gloves.The chloromethyl group suggests the potential for skin absorption and irritation. Double gloving provides an extra layer of protection. Gloves should be changed every 30 minutes or immediately if contamination is suspected.[6]
Body Chemical-Resistant Laboratory Coat: Long-sleeved, with tight-fitting cuffs.Protects against splashes and skin contact. The coat should be buttoned completely.
Eyes/Face Chemical Splash Goggles and a Face Shield. Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect from splashes, while a face shield offers an additional barrier for the entire face.[6][7]
Respiratory Chemical Fume Hood: All handling of the solid compound and its solutions must be performed in a certified chemical fume hood.To prevent inhalation of any dust or vapors, which may cause respiratory irritation.[4]
Visualizing the PPE Workflow:

PPE_Workflowcluster_prepPreparationcluster_handlingChemical Handlingcluster_cleanupPost-HandlingEnter LabEnter LabDon Lab CoatDon Lab CoatEnter Lab->Don Lab CoatDon Goggles & Face ShieldDon Goggles & Face ShieldDon Lab Coat->Don Goggles & Face ShieldDon Inner GlovesDon Inner GlovesDon Goggles & Face Shield->Don Inner GlovesDon Outer GlovesDon Outer GlovesDon Inner Gloves->Don Outer GlovesWork in Fume HoodWork in Fume HoodDon Outer Gloves->Work in Fume HoodDoff Outer Gloves (in hood)Doff Outer Gloves (in hood)Work in Fume Hood->Doff Outer Gloves (in hood)Doff Inner GlovesDoff Inner GlovesDoff Outer Gloves (in hood)->Doff Inner GlovesDoff Goggles & Face ShieldDoff Goggles & Face ShieldDoff Inner Gloves->Doff Goggles & Face ShieldDoff Lab CoatDoff Lab CoatDoff Goggles & Face Shield->Doff Lab CoatWash Hands ThoroughlyWash Hands ThoroughlyDoff Lab Coat->Wash Hands Thoroughly

Caption: Sequential workflow for donning and doffing PPE.

Operational Plan: From Receipt to Reaction

A clear and concise operational plan is critical for minimizing exposure and ensuring safe handling.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • The compound should be stored in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials such as strong bases, oxidants, and reducing agents.[3][8]

  • The storage container should be clearly labeled with the chemical name and all appropriate hazard warnings.

Weighing and Solution Preparation
  • All weighing and solution preparation must be conducted within a chemical fume hood.

  • Use disposable weighing boats and spatulas to avoid cross-contamination.

  • Handle the solid compound with care to minimize dust generation.

  • When preparing solutions, add the solid to the solvent slowly.

Reaction Setup and Monitoring
  • Ensure all glassware is clean, dry, and free of contaminants.

  • Set up reactions in the fume hood, with adequate secondary containment to control potential spills.

  • Monitor reactions for any signs of exotherms or unexpected changes.

Disposal Plan: A Cradle-to-Grave Approach

Proper disposal of 8-Chloromethyl-6-nitro-4H-benzo[1][2]dioxine and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation

Due to its chemical nature, this compound falls into the category of halogenated and nitrated organic waste.

  • Solid Waste: Collect any unused compound, contaminated weighing boats, and other solid materials in a designated, clearly labeled hazardous waste container for halogenated organic solids.

  • Liquid Waste: Collect all solutions containing the compound in a designated, clearly labeled hazardous waste container for halogenated organic liquids.[9] Do not mix with non-halogenated or inorganic waste streams.[9]

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated hazardous waste bag.

Neutralization and Decontamination
  • For minor spills within the fume hood, use a chemical spill kit rated for organic solvents and halogenated compounds.

  • Decontaminate all glassware and equipment that has come into contact with the compound. A triple rinse with a suitable organic solvent (e.g., acetone), followed by washing with detergent and water, is recommended. The solvent rinsate must be collected as hazardous waste.

Visualizing the Waste Disposal Pathway:

Waste_Disposalcluster_generationWaste Generationcluster_segregationWaste Segregationcluster_disposalFinal DisposalSolid CompoundSolid CompoundHalogenated Solid WasteHalogenated Solid WasteSolid Compound->Halogenated Solid WasteLiquid SolutionsLiquid SolutionsHalogenated Liquid WasteHalogenated Liquid WasteLiquid Solutions->Halogenated Liquid WasteContaminated PPEContaminated PPEHazardous PPE WasteHazardous PPE WasteContaminated PPE->Hazardous PPE WasteLicensed Disposal FacilityLicensed Disposal FacilityHalogenated Solid Waste->Licensed Disposal FacilityHalogenated Liquid Waste->Licensed Disposal FacilityHazardous PPE Waste->Licensed Disposal Facility

Caption: Segregation and disposal pathway for generated waste.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

By adhering to these guidelines, you can significantly reduce the risks associated with handling 8-Chloromethyl-6-nitro-4H-benzo[1][2]dioxine and maintain a safe laboratory environment.

References

  • PubChem. 8-Chloromethyl-6-fluoro-4H-benzo(1,3)dioxine. National Institutes of Health. Available from: [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Available from: [Link]

  • International Labour Organization. (2011, August 18). Nitrocompounds, Aromatic: Physical & Chemical Hazards. Available from: [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Available from: [Link]

  • Bucknell University. Hazardous Waste Segregation. Available from: [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. Available from: [Link]

  • Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Available from: [Link]

  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). Available from: [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.